molecular formula C5H7Cl2NS B015431 4-(Chloromethyl)-2-methylthiazole hydrochloride CAS No. 77470-53-2

4-(Chloromethyl)-2-methylthiazole hydrochloride

Cat. No.: B015431
CAS No.: 77470-53-2
M. Wt: 184.09 g/mol
InChI Key: YGKDISJLDVGNOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-2-methylthiazole hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H7Cl2NS and its molecular weight is 184.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(chloromethyl)-2-methyl-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS.ClH/c1-4-7-5(2-6)3-8-4;/h3H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKDISJLDVGNOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370160
Record name 4-(Chloromethyl)-2-methyl-1,3-thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77470-53-2
Record name 4-(Chloromethyl)-2-methyl-1,3-thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Chloromethyl)-2-methylthiazole hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of pharmaceutical synthesis, certain building blocks distinguish themselves through their versatility and critical role in the architecture of blockbuster drugs. 4-(Chloromethyl)-2-methylthiazole hydrochloride is one such molecule. Its significance, particularly as a pivotal intermediate in the creation of proton pump inhibitors (PPIs), cannot be overstated. This guide provides an in-depth exploration of its chemical properties, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus will be on the practical application of this knowledge, bridging theoretical chemistry with real-world pharmaceutical development.

Physicochemical Properties: A Foundation for Application

Understanding the fundamental physicochemical properties of this compound is paramount for its effective use in synthesis. These characteristics dictate storage conditions, solvent selection, and reaction parameters.

Structural and Molecular Data

The molecule consists of a thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen, substituted with a methyl group at the 2-position and a chloromethyl group at the 4-position. The hydrochloride salt form enhances its stability and handling properties.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
CAS Number 77470-53-2[1][2][3][4][5]
Molecular Formula C₅H₇Cl₂NS[1][3][4][5]
Molecular Weight 184.09 g/mol [2][5]
Appearance Cream to gray-pink or brown crystalline powder[1][5]
Melting Point 161-163 °C[5]
Solubility Soluble in DMSO and Methanol[5]
Storage Temperature -20°C Freezer[5]

Diagram 1: Chemical Structure of this compound

Caption: A high-level overview of the synthesis process.

Step-by-Step Laboratory Protocol

This protocol is a representative example and should be adapted and optimized based on available equipment and safety protocols.

  • Thiazole Ring Formation:

    • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and dropping funnel.

    • Charge the flask with thioacetamide and a suitable solvent (e.g., ethanol).

    • Slowly add 1,3-dichloroacetone to the stirring mixture. An exothermic reaction is expected; maintain temperature control with an ice bath if necessary.

    • After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to obtain 2-methyl-4-(hydroxymethyl)thiazole.

  • Chlorination:

    • Dissolve the crude 2-methyl-4-(hydroxymethyl)thiazole in a suitable anhydrous solvent (e.g., dichloromethane).

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride dropwise. Control the addition rate to manage the evolution of SO₂ and HCl gas.

    • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Salt Formation and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove excess solvent and thionyl chloride.

    • Dissolve the resulting crude oil in a non-polar solvent like diethyl ether.

    • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., isopropanol).

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Purification and Quality Control
  • Recrystallization: The purity of the final product can be significantly improved by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

  • Analytical Validation: Purity should be assessed using High-Performance Liquid Chromatography (HPLC). Structural confirmation is achieved through ¹H NMR and Mass Spectrometry.

Reactivity and Stability: The Chemist's Perspective

The reactivity of this compound is centered around the chloromethyl group, which is a potent electrophile.

  • Nucleophilic Substitution: The chlorine atom is an excellent leaving group, making the methylene carbon susceptible to attack by a wide range of nucleophiles. This is the key reaction in the synthesis of many pharmaceuticals.

  • Stability: The hydrochloride salt is significantly more stable and less lachrymatory than the free base. However, it is still moisture-sensitive and should be stored in a cool, dry, and inert atmosphere. Over time, and with exposure to moisture, it can degrade, leading to discoloration and a decrease in purity.

Applications in Drug Discovery: The Case of Proton Pump Inhibitors

The primary application of this compound is as a crucial building block in the synthesis of proton pump inhibitors (PPIs). PPIs are a class of drugs that reduce the production of stomach acid and are widely used to treat conditions like acid reflux and peptic ulcers.

Diagram 3: Role in PPI Synthesis and Mechanism of Action

G cluster_synthesis PPI Synthesis cluster_moa Mechanism of Action A 4-(Chloromethyl)-2-methylthiazole hydrochloride C Nucleophilic Substitution Reaction A->C B Substituted Pyridine (e.g., Mercaptobenzimidazole derivative) B->C D Proton Pump Inhibitor (PPI) (e.g., Omeprazole, Lansoprazole) C->D D_copy PPI (Prodrug) E Acidic Environment of Parietal Cell D_copy->E Activation F Active Sulfenamide Intermediate E->F G H+/K+-ATPase (Proton Pump) F->G Binds to H Covalent Disulfide Bond with Cysteine Residues G->H I Inhibition of Acid Secretion H->I

Caption: From chemical intermediate to therapeutic action.

In the synthesis of a PPI like omeprazole, the nitrogen atom of a mercaptobenzimidazole derivative acts as a nucleophile, displacing the chloride from this compound to form the core structure of the final drug molecule.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Toxicity: It is harmful if swallowed and toxic in contact with skin. * Corrosivity: It causes severe skin burns and eye damage. * Sensitization: It may cause an allergic skin reaction. * Handling: Always use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a cornerstone intermediate in modern pharmaceutical synthesis. Its value lies in the reactive chloromethyl group, which allows for the efficient construction of complex heterocyclic molecules. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for any scientist working in drug discovery and development. By applying the principles and protocols outlined in this guide, researchers can confidently and safely utilize this versatile building block to advance the frontiers of medicine.

References

4-(Chloromethyl)-2-methylthiazole hydrochloride structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 4-(Chloromethyl)-2-methylthiazole Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound (CAS No: 77470-53-2), a pivotal intermediate in modern medicinal and agrochemical synthesis.[1][2] Addressed to researchers, analytical scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causal-driven choices behind the analytical strategy. We will detail a self-validating system where data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and single-crystal X-ray crystallography converge to build an irrefutable structural proof. Each section presents not only the "how" but the "why," grounding every claim and protocol in authoritative scientific principles.

Introduction: The Significance of a Versatile Building Block

This compound is a white to off-white crystalline solid with the molecular formula C₅H₆ClNS·HCl.[1][3][4] It belongs to the thiazole class of heterocyclic compounds, which are foundational scaffolds in numerous therapeutic agents due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7] This specific molecule serves as a highly reactive and versatile intermediate, primarily used to introduce the 2-methylthiazole-4-ylmethyl moiety into larger, more complex molecules.[1][2]

The challenge in its characterization lies not in extreme complexity, but in the necessity for rigorous, unequivocal proof of identity and purity. The presence of a reactive chloromethyl group, a hydrochloride salt form, and the specific substitution pattern on the thiazole ring demands a synergistic application of multiple analytical techniques. A single method is insufficient; only by weaving together the distinct insights from mass, resonance, vibration, and diffraction can a complete and trustworthy structural picture be established.

The Analytical Gauntlet: A Self-Validating Workflow

The structure elucidation of a molecule like this compound is not a linear process but a logical, iterative workflow. Each technique provides a unique piece of the puzzle, and the congruence of all data sets validates the final structure.

Elucidation_Workflow cluster_start Initial Analysis cluster_techniques Spectroscopic & Crystallographic Analysis cluster_data Data Interpretation cluster_end Final Confirmation Unknown Sample: 4-(chloromethyl)- 2-methylthiazole HCl MS Mass Spectrometry (MS) Unknown->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Unknown->NMR IR Infrared (IR) Spectroscopy Unknown->IR XRD X-ray Crystallography Unknown->XRD MS_data Molecular Weight Isotopic Pattern (C₅H₇ClNS⁺) MS->MS_data NMR_data C-H Framework Connectivity NMR->NMR_data IR_data Functional Groups (C=N, C-Cl) IR->IR_data XRD_data 3D Structure Ionic Interaction XRD->XRD_data Conclusion Validated Structure MS_data->Conclusion NMR_data->Conclusion IR_data->Conclusion XRD_data->Conclusion

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Mass and Elemental Composition

Expertise & Causality: Mass spectrometry is the first-line technique to determine the molecular weight of the organic cation and confirm the presence of key elements through their isotopic signatures. For a compound containing chlorine, MS provides a distinctive "fingerprint" that is nearly irrefutable.

The molecule exists as an ionic salt. In a typical soft ionization technique like Electrospray Ionization (ESI) in positive mode, we expect to observe the protonated molecular ion, which is the organic cation [C₅H₆ClNS]⁺. The hydrochloride's chloride ion will not be part of this primary ion.

A critical feature is the natural isotopic abundance of chlorine: ³⁵Cl (≈75%) and ³⁷Cl (≈25%). This results in two characteristic peaks in the mass spectrum for any chlorine-containing fragment: the molecular ion peak (M⁺) and an "M+2" peak, separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[8][9][10] This pattern is a definitive indicator of a single chlorine atom in the ion.

Expected Mass Spectrum Data
IonIsotope CompositionCalculated m/zExpected Relative Abundance
[M]⁺C₅H₆³⁵ClNS⁺~147.00100% (3)
[M+2]⁺C₅H₆³⁷ClNS⁺~149.00~33% (1)
Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use an ESI-MS instrument operating in positive ion detection mode.

  • Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 Da).

  • Analysis: Examine the spectrum for the molecular ion cluster around m/z 147/149. Verify the ~3:1 intensity ratio to confirm the presence of one chlorine atom on the organic cation. Analyze fragment ions for further structural clues.[11]

NMR Spectroscopy: Mapping the Molecular Skeleton

Expertise & Causality: NMR is the most powerful technique for mapping the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HMBC, HSQC) experiments, we can definitively establish the connectivity of every atom, confirming the substitution pattern on the thiazole ring.[12]

References

An In-Depth Technical Guide to 4-(Chloromethyl)-2-methylthiazole hydrochloride: A Cornerstone Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Architect in Pharmaceutical Development

In the intricate world of drug discovery and development, the final active pharmaceutical ingredient (API) often receives the spotlight. However, the journey to that API is paved with critical, often unsung, molecular intermediates. 4-(Chloromethyl)-2-methylthiazole hydrochloride (CAS No. 77470-53-2) is a paramount example of such a cornerstone. Its unique trifecta of a stable heterocyclic core, a reactive chloromethyl handle, and the enhanced stability of its hydrochloride salt form makes it an indispensable building block.[1] This guide provides an in-depth, field-proven perspective for researchers, chemists, and drug development professionals, moving beyond simple data recitation to explore the causality behind its synthesis, application, and handling. We will dissect its role not merely as a reagent, but as a strategic tool in the molecular architect's arsenal, most notably in the synthesis of life-saving antiretroviral drugs like Ritonavir.[2][3]

Section 1: Core Molecular Profile and Physicochemical Attributes

Understanding the fundamental properties of a chemical intermediate is the bedrock of its effective application. The hydrochloride salt form of 4-(chloromethyl)-2-methylthiazole enhances its stability and handling characteristics compared to the free base, making it more suitable for storage and downstream applications.[1] Its hygroscopic nature necessitates careful handling to prevent moisture absorption, which could compromise its reactivity.[4]

PropertyValueSource(s)
CAS Number 77470-53-2[5][6][7]
Molecular Formula C₅H₇Cl₂NS[5][7][8]
Molecular Weight 184.08 g/mol [6][8]
Appearance White to light brown/pale gray crystalline solid/powder[4][5][9]
Melting Point 161-192 °C (decomposes)[10][11][]
Solubility Sparingly soluble in water[4]
Storage Conditions Inert atmosphere, Room Temperature or 0-8 °C, keep tightly closed[9][10][13]
Stability Stable under normal conditions; hygroscopic and moisture-sensitive[4][14][15]

Section 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is a well-established process in industrial chemistry. While several routes exist, a common and illustrative pathway involves a variation of the Hantzsch thiazole synthesis. This method provides a reliable and scalable approach to this crucial intermediate.

Field-Proven Synthetic Workflow

The following protocol outlines a robust method adapted from established industrial processes, such as those described in patents for the synthesis of Ritonavir intermediates.[3] The logic behind this multi-step process is to build the thiazole ring system first and then introduce the reactive chloromethyl group.

Step-by-Step Protocol:

  • Thioamide Formation: The synthesis begins with the conversion of an appropriate amide (e.g., isobutyramide for a 2-isopropylthiazole variant) to its corresponding thioamide using a thionating agent like phosphorus pentasulfide. This step is critical as the thioamide provides the sulfur and nitrogen atoms necessary for the thiazole ring.

  • Cyclization (Hantzsch Thiazole Synthesis): The 2-methylpropane thioamide is then reacted with 1,3-dichloroacetone. This is the core cyclization step. The thioamide's sulfur atom acts as a nucleophile, attacking one of the carbonyl-adjacent carbons of the dichloroacetone. An intramolecular condensation follows, where the nitrogen atom attacks the carbonyl carbon, ultimately forming the thiazole ring after dehydration. The result is 4-(chloromethyl)-2-isopropylthiazole hydrochloride.[3]

  • Rationale for Reagent Choice:

    • Phosphorus Pentasulfide (P₄S₁₀): Chosen for its efficacy in converting carbonyls (amides) to thiocarbonyls (thioamides).

    • 1,3-Dichloroacetone: This is a key bifunctional reagent. One chloro- and the ketone functionality are used to form the ring, leaving the second chloromethyl group at the 4-position of the newly formed thiazole ring, perfectly positioned for subsequent reactions.

  • Work-up and Isolation: The reaction mixture is typically refluxed for several hours, then cooled. The resulting product, 4-(chloromethyl)-2-isopropylthiazole hydrochloride, is isolated after filtration and concentration under reduced pressure.[3]

Visualizing the Synthetic Pathway

The following diagram illustrates the logical flow from starting materials to the final thiazole intermediate.

G cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Cyclization Isobutyramide Isobutyramide P4S10 Phosphorus Pentasulfide Isobutyramide->P4S10 Thioamide 2-Methylpropane Thioamide P4S10->Thioamide Thionation Dichloroacetone 1,3-Dichloroacetone Thioamide->Dichloroacetone Product 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride Dichloroacetone->Product Cyclization & Reflux

Caption: Synthetic workflow for a 2-substituted 4-(chloromethyl)thiazole.

Section 3: The Pivotal Role in Drug Discovery: The Ritonavir Case Study

The true value of this compound lies in its application. The chloromethyl group at the 4-position is an excellent electrophilic site, making it highly susceptible to nucleophilic substitution. This reactivity is the key to its utility, allowing chemists to "click" the thiazole moiety onto a larger, more complex molecular scaffold.

Application in Ritonavir Synthesis

Ritonavir is a critical HIV protease inhibitor, and its synthesis provides a textbook example of this intermediate's application.[2][3] The thiazole group in Ritonavir is essential for binding to the active site of the HIV protease enzyme.[16]

Step-by-Step Coupling Protocol (Conceptual):

  • Nucleophile Preparation: A complex amine intermediate, which forms the backbone of the Ritonavir molecule, is prepared separately. This amine serves as the nucleophile.

  • Nucleophilic Substitution: The 4-(chloromethyl)-2-substituted-thiazole hydrochloride is reacted with the amine backbone. The nitrogen atom of the amine attacks the carbon of the chloromethyl group, displacing the chloride ion in a classic Sₙ2 reaction.

  • Solvent and Base Considerations: This reaction is typically carried out in a polar solvent to facilitate the reaction between the salt and the amine. A base is often required to deprotonate the amine nucleophile or to neutralize the HCl generated, driving the reaction to completion.

  • Self-Validation: The success of the reaction is validated by the disappearance of the starting materials and the appearance of the new, larger coupled product. This is monitored in-process by techniques like HPLC and confirmed post-isolation by NMR and Mass Spectrometry, which will show the characteristic signals of both the thiazole ring and the backbone in a single molecule.

Visualizing the Coupling Strategy

This diagram illustrates the strategic bond formation that leverages the reactivity of the chloromethyl group.

G Thiazole 4-(Chloromethyl)-2-R-thiazole (Electrophile) Ritonavir Final Ritonavir API Thiazole->Ritonavir C-N Bond Formation (SN2 Reaction) Backbone Ritonavir Amine Backbone (Nucleophile) Backbone->Ritonavir

Caption: Logical relationship in the coupling of the thiazole intermediate.

Beyond this flagship application, this thiazole derivative is widely used in the synthesis of other bioactive molecules, including fungicides, pesticides, and other potential therapeutic agents being explored in biochemical research.[9][10]

Section 4: Analytical Characterization Protocol

Confirming the identity and purity of this compound is non-negotiable. A multi-technique approach is standard practice, providing orthogonal data for a complete and trustworthy characterization.[17]

Integrated Analytical Workflow:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the molecular structure and connectivity.

    • Protocol:

      • Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

      • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Expected Results & Interpretation:

      • ¹H NMR: Expect distinct signals for the methyl protons (singlet, ~2.7 ppm), the chloromethyl protons (singlet, ~4.8 ppm), and the thiazole ring proton (singlet, ~7.7 ppm). The integration of these peaks should correspond to a 3:2:1 ratio.

      • ¹³C NMR: Expect signals for the methyl carbon, the chloromethyl carbon, and the carbons of the thiazole ring. The chemical shifts provide definitive evidence of the carbon skeleton.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight.

    • Protocol: Analyze the sample using Electrospray Ionization (ESI) or a similar soft ionization technique.

    • Expected Results & Interpretation: Look for the molecular ion peak corresponding to the free base [M+H]⁺. This provides unambiguous confirmation of the compound's molecular weight.

  • Infrared (IR) Spectroscopy:

    • Objective: To identify key functional groups.

    • Protocol: Analyze a small amount of the solid sample using an ATR-FTIR spectrometer.

    • Expected Results & Interpretation: Look for characteristic absorption bands for C=N and C-S stretching vibrations inherent to the thiazole ring, as well as C-H and C-Cl bond vibrations.[17][18]

Section 5: Safety, Handling, and Storage

Given its reactive nature, proper handling of this compound is critical for laboratory safety. The compound is classified as corrosive and can cause severe skin and eye damage.[14][19][20]

Hazard & Precaution SummaryGHS Codes & StatementsSource(s)
Hazards H314: Causes severe skin burns and eye damage.H318: Causes serious eye damage.H302: Harmful if swallowed.[14][15][21]
Prevention P260: Do not breathe dust.P280: Wear protective gloves/protective clothing/eye protection/face protection.[14][15]
Response P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor.[10][14][22]
Storage P405: Store locked up.P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4][10][14]

Mandatory Handling Protocol:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a chemical-resistant lab coat, and splash-proof safety goggles with a face shield.[14][15]

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and incompatible materials.[14][22] The container must be kept tightly sealed to protect from moisture due to its hygroscopic properties.[4][22]

References

A Technical Guide to the Spectroscopic Data of 4-(Chloromethyl)-2-methylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(Chloromethyl)-2-methylthiazole Hydrochloride in Drug Discovery

This compound serves as a critical building block in the synthesis of a variety of biologically active molecules. Its bifunctional nature, featuring a reactive chloromethyl group and a thiazole core, makes it a versatile synthon for creating complex molecular architectures. Accurate spectroscopic characterization is paramount for ensuring the identity, purity, and stability of this intermediate, which directly impacts the quality and efficacy of the final active pharmaceutical ingredient (API). This guide delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a detailed electronic and structural portrait of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) are presented below. The hydrochloride form will result in protonation of the thiazole nitrogen, leading to downfield shifts of the ring protons and carbons.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals corresponding to the methyl, methylene, and thiazole ring protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.8Singlet1HH-5 (thiazole ring)The lone proton on the thiazole ring is expected to be significantly deshielded due to the aromatic nature of the ring and the electron-withdrawing effect of the adjacent sulfur and protonated nitrogen atoms.
~4.9Singlet2H-CH₂ClThe methylene protons are adjacent to an electronegative chlorine atom and the thiazole ring, causing a significant downfield shift.
~2.7Singlet3H-CH₃The methyl protons at the 2-position are attached to a sp² hybridized carbon and are expected to appear in this region.

Experimental Insight: The choice of a polar aprotic solvent like DMSO-d₆ is crucial for dissolving the hydrochloride salt and preventing proton exchange with the solvent. The absence of coupling between the signals is due to the lack of adjacent protons.

Caption: Predicted ¹H NMR assignments for this compound.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~170C-2The carbon atom double-bonded to the protonated nitrogen and single-bonded to the sulfur atom is expected to be the most downfield signal.
~150C-4This quaternary carbon is part of the C=C bond of the thiazole ring and is attached to the chloromethyl group, resulting in a downfield shift.
~125C-5The CH carbon of the thiazole ring will appear in the aromatic region, influenced by the adjacent sulfur atom.
~45-CH₂ClThe carbon of the chloromethyl group is shifted downfield due to the attached chlorine atom.
~20-CH₃The methyl carbon at the 2-position will be the most upfield signal.

Self-Validating Protocol for NMR: To confirm these assignments experimentally, a Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate the proton signals with their directly attached carbon signals. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would show correlations between protons and carbons separated by two or three bonds, confirming the connectivity of the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3100-3000C-H stretchAromatic C-H (thiazole ring)
~2950-2850C-H stretchAliphatic C-H (-CH₃, -CH₂Cl)
~1620-1580C=N stretchThiazole ring
~1450-1400C=C stretchThiazole ring
~1380C-H bend-CH₃
~1250C-H wag-CH₂Cl
~800-700C-Cl stretchChloromethyl group

Causality in Experimental Choice: When preparing a sample for IR analysis, the choice between a KBr pellet and a Nujol mull is important. For a hydrochloride salt, which is typically a solid, a KBr pellet is often preferred to avoid interference from the Nujol (hydrocarbon) bands in the C-H stretching region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, the free base (4-(Chloromethyl)-2-methylthiazole) would be observed in the mass spectrum.

Predicted Molecular Ion Peak: [M]⁺ = m/z 147/149 (due to the presence of the ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio).

Plausible Fragmentation Pathway

The fragmentation of the molecular ion is expected to proceed through several key pathways, including the loss of the chloromethyl group and cleavage of the thiazole ring.

MS_Fragmentation M [M]⁺ m/z 147/149 F1 [M - Cl]⁺ m/z 112 M->F1 - Cl• F2 [M - CH₂Cl]⁺ m/z 98 M->F2 - •CH₂Cl F4 [CH₂Cl]⁺ m/z 49/51 M->F4 F3 [C₃H₃NS]⁺ m/z 85 F2->F3 - CH₃CN

Caption: Predicted mass spectrometry fragmentation pathway for 4-(Chloromethyl)-2-methylthiazole.

Predicted m/z Proposed Fragment Ion Proposed Origin
147/149[C₅H₆ClNS]⁺Molecular ion
112[C₅H₆NS]⁺Loss of a chlorine radical
98[C₄H₃NS]⁺Loss of the chloromethyl radical
85[C₃H₃S]⁺Cleavage of the thiazole ring
49/51[CH₂Cl]⁺Chloromethyl cation

Trustworthiness in Interpretation: The presence of the isotopic pattern for chlorine (M and M+2 peaks in a 3:1 ratio) for any chlorine-containing fragment is a key diagnostic feature that validates the proposed fragmentation. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, confirming their elemental composition.

Conclusion: A Comprehensive Spectroscopic Portrait

This technical guide provides a detailed, albeit predicted, spectroscopic analysis of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a robust framework for the characterization of this important pharmaceutical intermediate. By understanding the underlying principles of these spectroscopic techniques and how they apply to the specific structural features of this molecule, researchers and drug development professionals can ensure the quality and integrity of their synthetic processes. The self-validating protocols and experimental insights provided herein are designed to empower scientists to confidently analyze and interpret their own experimental data.

4-(Chloromethyl)-2-methylthiazole hydrochloride NMR analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Analysis of 4-(Chloromethyl)-2-methylthiazole Hydrochloride

Executive Summary

This compound is a critical intermediate in the synthesis of numerous pharmaceuticals, most notably the HIV protease inhibitor Ritonavir[1][2]. The structural integrity and purity of this compound are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical tool for the unambiguous structural elucidation and purity assessment of this intermediate. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the principles, experimental protocols, and data interpretation strategies for the ¹H and ¹³C NMR analysis of this compound. It is designed to equip researchers, quality control analysts, and drug development professionals with the expertise to ensure the quality of this vital synthetic building block.

Introduction: The Subject Compound

Chemical Identity and Properties

This compound is a heterocyclic compound presented as a white to pale gray crystalline solid[3][4][5]. It is the hydrochloride salt form of 4-(chloromethyl)-2-methyl-1,3-thiazole, which enhances its stability and modifies its solubility profile, typically making it more soluble in polar solvents.

PropertyValueSource(s)
CAS Number 77470-53-2[4]
Molecular Formula C₅H₇Cl₂NS[4][6]
Molecular Weight 184.09 g/mol [7][6]
Appearance White to pale gray powder/crystalline solid[3]
Melting Point 160-165°C (with decomposition)[8][9]
Significance in Pharmaceutical Synthesis

The primary significance of 4-(chloromethyl)-2-methylthiazole lies in its role as a key precursor in the multi-step synthesis of Ritonavir[1][2][10]. Ritonavir is an essential component of highly active antiretroviral therapy (HAART) used to treat HIV/AIDS[2]. The thiazole moiety constitutes a significant portion of the final Ritonavir molecule. Therefore, verifying the identity and purity of this intermediate by NMR is a critical control point in the overall manufacturing process to prevent the propagation of impurities into the final drug product.

The Role of NMR Spectroscopy

NMR spectroscopy is an indispensable technique in pharmaceutical development for its ability to provide detailed information about molecular structure. For an intermediate like this compound, NMR is used to:

  • Confirm Identity: Unambiguously verify the chemical structure by analyzing chemical shifts, signal multiplicities, and coupling constants.

  • Assess Purity: Quantify the material's purity and identify the presence of residual solvents, starting materials, or synthesis-related impurities.

  • Ensure Consistency: Guarantee lot-to-lot consistency in manufacturing, a key requirement for regulatory compliance.

Foundational NMR Principles for Thiazole Derivatives

A robust interpretation of the NMR spectrum of this compound requires an understanding of the fundamental magnetic properties of the thiazole ring and the influence of its substituents.

Diagram: Annotated Molecular Structure

Below is the chemical structure with atoms numbered for clarity in the subsequent NMR discussion.

Caption: Structure of this compound with key atoms numbered.

General Characteristics of the Thiazole Ring

The thiazole ring is an aromatic five-membered heterocycle. Its aromaticity leads to a characteristic deshielding of the ring protons due to the aromatic ring current, causing them to appear at higher chemical shifts (downfield) in the ¹H NMR spectrum[11]. In the parent thiazole molecule, the protons resonate at approximately 8.9 ppm (H2), 7.9 ppm (H5), and 7.4 ppm (H4)[12].

Influence of Substituents
  • 2-Methyl Group (-CH₃): The methyl group is a weak electron-donating group. Its protons will appear as a sharp singlet in the aliphatic region of the ¹H spectrum, typically around 2.5-2.8 ppm.

  • 4-Chloromethyl Group (-CH₂Cl): This is an electron-withdrawing group due to the electronegativity of the chlorine atom. The methylene (-CH₂) protons are adjacent to both the aromatic ring and the chlorine atom, which deshields them significantly. Their signal is expected to be a singlet appearing downfield, generally in the 4.5-5.0 ppm range[13].

The Effect of Protonation (Hydrochloride Salt)

The presence of hydrochloric acid results in the protonation of the basic nitrogen atom (N3) of the thiazole ring. This protonation has two key consequences:

  • Increased Deshielding: The positive charge on the thiazolium ring withdraws electron density, further deshielding the remaining ring proton (H5). This causes its signal to shift even further downfield compared to the free base.

  • Enhanced Solubility: The salt form increases polarity, making the compound more soluble in polar deuterated solvents like Dimethyl Sulfoxide (DMSO-d₆), Deuterium Oxide (D₂O), or Methanol-d₄[14].

Experimental Protocol for NMR Analysis

The trustworthiness of any analytical result is predicated on a robust and well-documented experimental protocol. Every step is chosen to mitigate potential errors and ensure data integrity.

Safety Precautions

Causality: this compound is a corrosive and hazardous material that can cause severe skin and eye burns[15][16]. Adherence to strict safety protocols is non-negotiable.

  • Handling: Always handle the compound inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles[16].

  • SDS Review: Before handling, thoroughly review the Safety Data Sheet (SDS) for complete hazard information and emergency procedures[15].

Diagram: NMR Analysis Workflow

Sample Receive Sample & CoA Safety Review SDS & Don PPE Sample->Safety Prep Prepare Sample (Solvent, Concentration) Safety->Prep Acquire Acquire NMR Data (¹H, ¹³C, etc.) Prep->Acquire Process Process Spectra (FT, Phasing, Baseline) Acquire->Process Analyze Analyze & Interpret (Assign Peaks, Integrate) Process->Analyze Report Generate Report (Structure, Purity, Impurities) Analyze->Report

Caption: A self-validating workflow for the NMR analysis of a pharmaceutical intermediate.

Step-by-Step Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended.

    • Rationale: Its high polarity readily dissolves the hydrochloride salt, and its residual proton signal (~2.50 ppm) typically does not interfere with the key analyte signals[17]. D₂O is another option, but the analyte's N-H proton (from the HCl) would exchange and become invisible.

  • Weighing: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Mixing: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, homogeneous solution should be obtained.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm)[17]. If not pre-added to the solvent, the residual solvent peak can be used as a secondary reference (DMSO-d₆ at δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

NMR Instrument Parameters

The following are typical starting parameters for a 400 MHz spectrometer. These should be optimized as needed.

Parameter¹H NMR¹³C NMRRationale
Observe Frequency ~400 MHz~100 MHzStandard for high-resolution analysis.
Pulse Program zg30zgpg30Standard 30° pulse for quantitative ¹H; proton-decoupled for ¹³C.
Spectral Width -2 to 12 ppm-10 to 200 ppmEncompasses all expected signals.
Relaxation Delay (D1) 5 seconds2 secondsLonger delay for ¹H ensures full relaxation for accurate integration.
Number of Scans (NS) 161024Fewer scans needed for ¹H due to higher sensitivity; more for ¹³C.

Spectral Interpretation and Data Analysis

The core of the analysis lies in correctly assigning each signal in the spectrum to a specific part of the molecule.

Predicted ¹H NMR Spectrum Analysis (in DMSO-d₆)

The ¹H NMR spectrum is expected to show three distinct singlet signals. The absence of splitting (i.e., all signals are singlets) is a key identifying feature, as no protons are on adjacent carbon atoms.

Assignment (See Diagram)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H5 (Thiazole H)8.0 – 8.5Singlet1HAromatic proton on a protonated, electron-deficient thiazolium ring. Highly deshielded.
C7-H₂ (-CH₂Cl)4.8 – 5.2Singlet2HMethylene protons deshielded by the adjacent electronegative chlorine and the aromatic ring system.
C6-H₃ (-CH₃)2.7 – 2.9Singlet3HMethyl protons attached to the aromatic thiazole ring.
Predicted ¹³C NMR Spectrum Analysis (in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum provides confirmation of the carbon skeleton and is expected to show four signals.

Assignment (See Diagram)Predicted Chemical Shift (δ, ppm)Rationale for Assignment
C2 165 – 170Quaternary carbon in the thiazole ring bonded to S and N, and the methyl group.
C4 150 – 155Quaternary carbon in the thiazole ring bonded to N and S, and the chloromethyl group.
C5 120 – 125Protonated carbon of the thiazole ring. Its shift is influenced by the adjacent sulfur and protonation.
C7 (-CH₂Cl)40 – 45Aliphatic carbon significantly deshielded by the directly attached chlorine atom.
C6 (-CH₃)18 – 22Aliphatic methyl carbon.
Identifying Common Impurities
  • Residual Solvents: Look for characteristic signals of solvents used during synthesis or workup (e.g., Toluene, Ethyl Acetate, Dichloromethane). Their chemical shifts are well-documented[17][18].

  • Starting Materials: The presence of unreacted 4-methylthiazole could be indicated by signals around 8.6 ppm and 6.9 ppm in its ¹H NMR spectrum[19].

  • Hydrolysis Product: The chloromethyl group is susceptible to hydrolysis, which would form 4-(hydroxymethyl)-2-methylthiazole. This would be evident by the disappearance of the -CH₂Cl signal (~4.9 ppm) and the appearance of a new -CH₂OH signal (~4.5 ppm) and a broad -OH signal.

Conclusion

The NMR analysis of this compound is a straightforward yet powerful method for ensuring the quality of this vital pharmaceutical intermediate. A successful analysis is built on a foundation of rigorous safety protocols, a well-designed experimental procedure, and a thorough understanding of the spectral characteristics of the thiazole ring system. By correctly interpreting the ¹H and ¹³C NMR spectra, scientists can confidently verify the compound's identity, assess its purity, and ultimately contribute to the safe and effective production of life-saving medicines like Ritonavir.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-(Chloromethyl)-2-methylthiazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Chloromethyl)-2-methylthiazole hydrochloride is not an active pharmaceutical ingredient (API) but a critical reactive intermediate in synthetic organic chemistry. Its "mechanism of action" is fundamentally chemical, centered on the high reactivity of its chloromethyl group. This guide elucidates this mechanism, detailing the compound's role as an electrophile in nucleophilic substitution reactions, which is pivotal for constructing complex molecules. We will explore its application in the synthesis of prominent drugs, address its toxicological implications as a potential genotoxic impurity, and provide validated experimental and analytical protocols. This document serves as a comprehensive resource for professionals leveraging this versatile building block in pharmaceutical development.

Part 1: Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at position 2 and a chloromethyl group at position 4.[1][2] It is typically supplied as a hydrochloride salt, which enhances its stability and handling characteristics.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 77470-53-2[1][2]
Molecular Formula C₅H₆ClNS · HCl[1]
Molecular Weight 184.09 g/mol [1][3]
Appearance White to pale gray crystalline solid/powder[4][5]
Melting Point 186-192 °C (decomposes)[]
Solubility Highly soluble in water, low solubility in organic solvents[7]

Part 2: The Mechanism of Chemical Action: A Profile in Reactivity

The primary utility of this compound stems from its nature as a potent alkylating agent.[8] The core of its reactivity lies in the C-Cl bond of the chloromethyl group.

The Lability of the Chloromethyl Group

The thiazole ring, an electron-withdrawing heterocycle, significantly influences the adjacent chloromethyl group. This electronic pull polarizes the C-Cl bond, rendering the carbon atom highly electrophilic and susceptible to attack by nucleophiles. The chlorine atom, being a good leaving group, facilitates this process. The predominant mechanism is a bimolecular nucleophilic substitution (SN2) reaction.

Causality of SN2 Pathway Preference:

  • Steric Hindrance: The primary nature of the carbon atom in the -CH₂Cl group minimizes steric hindrance, making it accessible for backside attack by a nucleophile.

  • Solvent Effects: These reactions are typically run in polar aprotic solvents (e.g., DMF, DMSO, or acetone). Such solvents solvate the accompanying cation but do not strongly solvate the nucleophile, thereby enhancing its reactivity and favoring the SN2 pathway.

Ritonavir_Workflow A Isobutyramide B 2-Methylpropane thioamide A->B Sulfurization (P4S10) C 4-(Chloromethyl)-2-isopropylthiazole hydrochloride B->C Cyclization (1,3-dichloroacetone) E 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole (Key Fragment) C->E SN2 Reaction D Aqueous Methylamine (Nucleophile) D->E G Ritonavir E->G Coupling Reactions F Other complex intermediates F->G HPLC_Workflow A Prepare Standards & Samples B System Suitability Test (6 injections, RSD <= 2.0%) A->B F Spike/Recovery Test (Accuracy: 80-120%) A->F C Generate Calibration Curve (r² >= 0.999) B->C Pass D Analyze Test Sample C->D Pass E Quantify Impurity D->E G Report Validated Result E->G F->G Pass

References

An In-depth Technical Guide to the Stability and Storage of 4-(Chloromethyl)-2-methylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Chloromethyl)-2-methylthiazole hydrochloride is a vital heterocyclic building block, extensively utilized as a key intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its molecular architecture, featuring a reactive chloromethyl group appended to a thiazole ring, makes it a versatile synthon for constructing more complex molecular frameworks. However, this inherent reactivity also presents significant challenges regarding its chemical stability. The integrity of this compound is paramount, as the presence of degradants can compromise the yield, purity, and safety of downstream products.

This guide provides a comprehensive technical overview of the stability profile of this compound. We will delve into its intrinsic physicochemical properties, explore the primary factors driving its degradation, and outline scientifically grounded protocols for its proper storage, handling, and stability assessment. This document is intended for researchers, chemists, and drug development professionals who rely on the quality of this critical intermediate for the success of their work.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for predicting its behavior. This compound is typically encountered as a white to off-white or pale gray crystalline solid or powder.[1][2]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 77470-53-2 / 39238-07-8[3][4][5]
Molecular Formula C₅H₆ClNS · HCl[4][5]
Molecular Weight ~184.09 g/mol [2][4][5][6]
Appearance White to off-white/pale gray powder/solid[1][2]
Melting Point ~160-165 °C (decomposes)[7][8][9]
Solubility Sparingly soluble in water[1]

Note: Variations in reported melting points may be attributed to different purity levels or analytical conditions.

Chemical Stability and Degradation Profile

While generally stable under recommended storage conditions, the compound's reactivity is dictated by the electrophilic chloromethyl group and the thiazole ring system.[10][11] Understanding the triggers for degradation is crucial for maintaining its purity.

Key Factors Influencing Stability
  • Hygroscopicity and Hydrolysis: The compound may exhibit hygroscopic behavior, readily absorbing atmospheric moisture.[1] This is a critical point of failure, as water can act as a nucleophile, attacking the electrophilic carbon of the chloromethyl group. This hydrolytic pathway is often the primary source of degradation, leading to the formation of the corresponding hydroxymethyl derivative and hydrochloric acid. The acidic environment can, in turn, catalyze further degradation of the thiazole ring.

  • Thermal Stress: Elevated temperatures can induce decomposition.[10] Thermal stress not only accelerates hydrolytic degradation but can also lead to more complex decomposition pathways, including potential ring opening and the liberation of hazardous gases such as hydrogen chloride, sulfur oxides, and nitrogen oxides.[7][10] Conditions to avoid explicitly include heat, hot surfaces, and flames.[10][11]

  • Photostability: While specific photostability data for this compound is not extensively published, heterocyclic compounds, particularly those containing sulfur and reactive side chains, can be susceptible to photodegradation.[12] UV radiation can provide the activation energy for homolytic cleavage of the C-Cl bond, initiating radical-based degradation cascades. Therefore, protecting the material from light, especially during long-term storage, is a prudent and scientifically sound precautionary measure.[12]

  • Oxidative Degradation: The compound is incompatible with strong oxidizing agents.[7][10][11] The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones. Such modifications would fundamentally alter the compound's reactivity and render it unsuitable for its intended synthetic purpose.

  • pH Sensitivity: The susceptibility to hydrolysis is pH-dependent. In strongly basic conditions, the rate of nucleophilic substitution at the chloromethyl group is significantly enhanced. In strongly acidic conditions, particularly at elevated temperatures, the thiazole ring itself may become susceptible to cleavage.

Hypothesized Degradation Pathways

Based on the chemical structure and known reactivity of similar compounds, we can hypothesize the primary degradation pathways under stress conditions.[13] These pathways are crucial for developing stability-indicating analytical methods.

DegradationPathways Parent 4-(Chloromethyl)-2-methylthiazole (Parent Compound) HydrolysisProduct 4-(Hydroxymethyl)-2-methylthiazole (Hydrolysis Degradant) Parent->HydrolysisProduct Hydrolysis (H₂O) Primary Pathway OxidationProduct 4-(Chloromethyl)-2-methylthiazole S-oxide (Oxidation Degradant) Parent->OxidationProduct Oxidation [O] (e.g., H₂O₂) RingCleavage Ring Cleavage Products (Extreme Conditions) Parent->RingCleavage Harsh Acid/Base, High Temp HydrolysisProduct->RingCleavage Harsh Acid/Base, High Temp

Caption: Hypothesized degradation pathways for 4-(chloromethyl)-2-methylthiazole HCl.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for preserving the integrity of this compound.

Storage Conditions

The primary objective of the storage protocol is to mitigate the risks identified in the stability profile. The following conditions are recommended:

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8 °C [10]Minimizes thermal degradation and slows the rate of potential hydrolytic and oxidative reactions.
Atmosphere Inert & Dry (e.g., under Argon or Nitrogen)Prevents moisture absorption (hygroscopicity) and subsequent hydrolysis.[1] Excludes oxygen to prevent oxidative degradation.
Light Protect from Light (Store in amber vials/opaque containers)Prevents potential photodegradation, a common pathway for complex organic molecules.[12]
Container Tightly-sealed, original packaging [10][11][14]Ensures a robust barrier against atmospheric moisture and contaminants.
Safe Handling Procedures

This compound is classified as corrosive and an irritant; therefore, appropriate safety measures are mandatory.[1][3]

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[10][15]

  • Personal Protective Equipment (PPE): Wear suitable PPE, including:

    • Impermeable gloves (e.g., nitrile).

    • Safety glasses with side-shields or chemical safety goggles.[10]

    • A lab coat or protective clothing to prevent skin contact.[10]

  • Dispensing: Use caution when weighing and transferring the solid material to avoid generating dust.

  • Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong reducing agents.[10][11][15]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[15][16]

  • Spill & Disposal: In case of a spill, collect the material using an inert absorbent and place it in a suitable, closed container for disposal.[11][15] Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[3]

Methodology for Stability Assessment

A robust stability study is essential for determining the re-test period or shelf life and for ensuring that the analytical methods used for quality control are "stability-indicating."[17]

Stability Study Workflow

The logical flow of a stability study ensures that all variables are controlled and the data generated is reliable and actionable.

StabilityWorkflow Protocol 1. Design Stability Protocol (ICH Guidelines) ForcedDeg 2. Perform Forced Degradation Study Protocol->ForcedDeg MethodDev 3. Develop Stability-Indicating Analytical Method (e.g., HPLC) ForcedDeg->MethodDev MethodVal 4. Validate Method (Specificity, Linearity, Accuracy) MethodDev->MethodVal StabilitySetup 5. Place Batches on Long-Term & Accelerated Stability MethodVal->StabilitySetup Analysis 6. Analyze Samples at Timepoints StabilitySetup->Analysis DataEval 7. Evaluate Data & Establish Re-Test Period Analysis->DataEval

Caption: A typical workflow for a comprehensive stability study.

Protocol: Forced Degradation Study

This study intentionally degrades the sample to identify potential degradation products and to prove the analytical method can separate them from the parent compound.[17][18]

Objective: To generate likely degradants and validate the specificity of the analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile:Water 50:50) at a concentration of ~1 mg/mL.

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N HCl. Heat at 60 °C for 8 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~0.1 mg/mL.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of ~0.1 mg/mL.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. Dilute to a final concentration of ~0.1 mg/mL.

  • Thermal Degradation: Expose the solid powder to 80 °C in a dry oven for 48 hours. Dissolve the stressed solid to prepare a solution of ~0.1 mg/mL.

  • Photolytic Degradation: Expose a solution (~0.1 mg/mL) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating method.

Protocol: Development of a Stability-Indicating HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is the preferred technique due to its high sensitivity and resolving power.[19]

Objective: To develop a quantitative method that separates the active compound from all process impurities and degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size), which is versatile for moderately polar compounds.

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acidic modifier ensures good peak shape for the basic thiazole nitrogen.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Elution and Gradient:

    • Begin with a gradient elution to resolve all potential impurities. A typical starting gradient could be 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Detection: Use a UV detector. Scan for the optimal wavelength using a photodiode array (PDA) detector; a wavelength around 240-260 nm is a logical starting point for the thiazole chromophore.

  • Optimization and Validation:

    • Inject the samples from the forced degradation study.

    • Causality Check: The goal is to achieve baseline separation between the parent peak and all degradant peaks. If co-elution occurs, systematically adjust the gradient slope, mobile phase organic solvent (e.g., switch from acetonitrile to methanol), or pH.

    • Peak Purity: Use a PDA detector to assess peak purity for the parent compound in all stressed samples. A pure peak confirms the method's specificity and its "stability-indicating" nature.

    • Once optimized, the method must be fully validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, and precision.

Conclusion

This compound is a fundamentally stable compound when managed correctly. However, its utility as a reactive intermediate is intrinsically linked to its potential for degradation. The principal threats to its stability are exposure to moisture, elevated temperatures, and incompatible oxidizing agents. Strict adherence to storage conditions—specifically cold (2-8 °C), dry, and dark environments—is critical for preserving its purity and ensuring its performance in sensitive synthetic applications.

The implementation of robust stability testing programs, underpinned by validated, stability-indicating analytical methods like HPLC, is not merely a quality control exercise but a fundamental requirement for guaranteeing the reliability and safety of the final products derived from this important building block.

References

Purity assessment of 4-(Chloromethyl)-2-methylthiazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Assessment of 4-(Chloromethyl)-2-methylthiazole hydrochloride

Abstract

This compound (CAS: 77470-53-2) is a pivotal intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs).[1] Its reactive chloromethyl group and thiazole core make it a versatile building block in medicinal chemistry.[2] The purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. Impurities introduced at this stage can carry through the synthetic process, leading to potentially genotoxic by-products, reduced API yield, and complications in regulatory filings. This guide provides a comprehensive framework for the robust purity assessment of this compound, grounded in first-principles analytical chemistry and field-proven methodologies. We will explore the likely impurity landscape based on common synthetic routes and detail a multi-faceted analytical strategy designed to provide a complete and trustworthy purity profile.

The Synthetic Landscape: Understanding Impurity Origins

A robust purity assessment begins with understanding the molecule's synthesis. This compound is commonly produced via the chlorination of a 4-methylthiazole precursor.[3] While various specific reagents can be used, the general pathway informs the likely process-related impurities.

Synthesis_Pathway cluster_synthesis Typical Synthetic Route Thioacetamide Thioacetamide Intermediate 2-Methyl-4-(hydroxymethyl)thiazole Thioacetamide->Intermediate Hantzsch Synthesis 1_3_Dichloroacetone 1,3-Dichloroacetone 1_3_Dichloroacetone->Intermediate CMT 4-(Chloromethyl)-2-methylthiazole Intermediate->CMT Chlorination (e.g., SOCl₂) Final_Product 4-(Chloromethyl)-2-methylthiazole Hydrochloride CMT->Final_Product HCl_Gas HCl (gas or solution) HCl_Gas->Final_Product

Caption: A generalized Hantzsch-type synthesis pathway for the target compound.

This synthetic logic allows us to anticipate a specific impurity profile. The goal of our analytical strategy is to develop a self-validating system that can detect, identify, and quantify these potential contaminants.

Potential Impurity Classes:

  • Starting Materials: Unreacted 4-methylthiazole or its precursors.

  • Intermediates: Incomplete conversion of intermediates, such as 2-Methyl-4-(hydroxymethyl)thiazole.

  • Over-chlorinated Species: Dichlorinated or other polychlorinated by-products.

  • Isomeric Impurities: Positional isomers, such as 2-(Chloromethyl)-4-methylthiazole.

  • Reagents & Solvents: Residual chlorinating agents, catalysts, and reaction/crystallization solvents.

  • Degradants: The chloromethyl group is susceptible to hydrolysis, forming the corresponding hydroxymethyl or dimeric ether impurities, especially under non-anhydrous conditions.[4]

Impurity_Profile cluster_impurities Potential Impurities Main 4-(Chloromethyl)-2-methylthiazole HCl C₅H₇Cl₂NS MW: 184.09 Starting_Material Unreacted Starting Material e.g., 4-Methylthiazole Main:f0->Starting_Material Process-Related Byproduct Isomeric By-product e.g., 2-(Chloromethyl)-4-methylthiazole Main:f0->Byproduct Process-Related Degradant Hydrolysis Degradant 4-(Hydroxymethyl)-2-methylthiazole Main:f0->Degradant Stability-Related Residual_Solvent Residual Solvents e.g., Toluene, Dichloromethane Main:f0->Residual_Solvent Process-Related

Caption: Logical relationship between the main compound and its potential impurities.

A Multi-Modal Analytical Framework

No single analytical technique can provide a complete purity profile. A robust assessment relies on an orthogonal set of methods, where each technique provides a unique and complementary piece of the puzzle. This approach ensures that the weaknesses of one method are covered by the strengths of another, forming a self-validating workflow.

Analytical_Workflow cluster_tests Purity Assessment Battery Sample Test Sample: 4-(Chloromethyl)-2-methylthiazole HCl HPLC HPLC-UV (Organic Purity, Assay) Sample->HPLC GC Headspace GC-FID (Residual Solvents) Sample->GC NMR ¹H NMR (Identity, Structural Impurities) Sample->NMR Titration Potentiometric Titration (Chloride Content/Assay) Sample->Titration LCMS LC-MS (Impurity ID) Sample->LCMS Report Certificate of Analysis (Complete Purity Profile) HPLC->Report GC->Report NMR->Report Titration->Report LCMS->Report

Caption: Orthogonal analytical workflow for comprehensive purity determination.

Core Experimental Protocols & Rationale

High-Performance Liquid Chromatography (HPLC) for Organic Purity and Assay

Expertise & Causality: HPLC with UV detection is the cornerstone of purity analysis for non-volatile organic compounds.[5][6] A reversed-phase C18 column is chosen for its versatility in retaining the moderately polar thiazole ring. An acidic mobile phase is critical; it ensures the thiazole nitrogen is protonated, leading to sharp, symmetrical peak shapes and preventing interaction with residual silanols on the silica support. The assay is determined by comparing the peak response of the main component to that of a certified reference standard.

Experimental Protocol: HPLC-UV

  • System: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Water:Acetonitrile.

  • Purity Calculation: Use area percent normalization. Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

  • Assay Calculation: Compare the main peak area against that of a reference standard of known purity and concentration.

Headspace Gas Chromatography (GC) for Residual Solvents

Expertise & Causality: Volatile organic compounds, such as residual solvents from synthesis and purification, cannot be detected by HPLC. Headspace GC is the definitive technique for this analysis.[7][8] The sample is heated in a sealed vial, partitioning the volatile solvents into the headspace gas, which is then injected into the GC. This avoids contaminating the instrument with the non-volatile hydrochloride salt. A Flame Ionization Detector (FID) is used for its robust and near-universal response to hydrocarbons.

Experimental Protocol: Headspace GC-FID

  • System: GC with a Headspace Autosampler and FID.

  • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, constant flow at 2.0 mL/min.

  • Oven Program: 40 °C for 5 min, then ramp at 10 °C/min to 240 °C, hold for 5 min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 min.

  • Sample Preparation: Accurately weigh ~100 mg of sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp seal immediately.

  • Quantification: Analyze against a standard containing known concentrations of expected solvents (e.g., Toluene, Dichloromethane, Ethanol) prepared in DMSO.

¹H NMR for Identity and Structural Elucidation

Expertise & Causality: NMR spectroscopy provides an unambiguous confirmation of the chemical structure.[9] Unlike chromatographic techniques, its signal response is directly proportional to the number of nuclei, allowing for the quantification of impurities relative to the main component without needing a specific reference standard for each impurity (a principle known as qNMR). It is exceptionally powerful for identifying and controlling isomeric impurities whose chromatographic separation might be challenging.

Experimental Protocol: ¹H NMR

  • System: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Analysis: Acquire a standard proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the main peaks.

  • Data Interpretation:

    • Identity Confirmation: Verify the expected chemical shifts and coupling patterns for the thiazole proton, the chloromethyl protons, and the methyl protons.

    • Impurity Detection: Integrate impurity signals relative to a known signal from the main compound to estimate their concentration.

Potentiometric Titration for Assay (Chloride Content)

Expertise & Causality: As a hydrochloride salt, the compound's purity can be accurately determined using a classic, absolute chemical method. Titration measures the total ionic chloride content.[10][11] When combined with the organic purity from HPLC, it provides a complete mass balance. A potentiometric endpoint using a silver electrode is more precise and less subjective than a colorimetric indicator.

Experimental Protocol: Argentometric Titration

  • System: Autotitrator with a silver-sulfide combination electrode.

  • Titrant: Standardized 0.1 N Silver Nitrate (AgNO₃) solution.

  • Sample Preparation: Accurately weigh ~150 mg of the sample into a beaker. Dissolve in 50 mL of deionized water, adding a few drops of dilute nitric acid.

  • Procedure: Titrate the sample solution with 0.1 N AgNO₃. The endpoint is detected as the point of maximum inflection in the potential curve.

  • Calculation: Assay (%) = (V * N * MW) / (W * 2 * 10), where V=volume of AgNO₃ (mL), N=normality of AgNO₃, MW=molecular weight (184.09 g/mol ), W=sample weight (g). The factor of 2 accounts for both the ionic and covalent chlorine atoms.

Data Synthesis and Acceptance Criteria

All quantitative data must be consolidated to present a clear and final purity statement.

Table 1: Summary of Orthogonal Analytical Techniques

Technique Purpose Typical Parameter Acceptance Criteria (Example)
HPLC-UV Organic Purity (Related Substances)Area %≥ 98.5%
Assay vs. Standard% w/w98.0% - 102.0%
HS-GC-FID Residual SolventsppmPer ICH Q3C Limits
¹H NMR Identity & Structural ConfirmationSpectrum ConformanceConforms to Reference Spectrum
Titration Assay (Chloride Content)% w/w98.0% - 102.0% (as is)
LC-MS Impurity IdentificationMass-to-Charge RatioFor structural confirmation of unknown peaks > 0.1%

Conclusion

The purity assessment of this compound is a multi-faceted process that demands a deep understanding of its chemical nature and potential impurity profile. A strategy relying on a single chromatographic method is insufficient and presents a regulatory risk. By employing an orthogonal analytical framework—combining HPLC for organic purity, GC for volatile impurities, NMR for structural identity, and titration for absolute assay—a scientifically sound, trustworthy, and defensible purity profile can be established. This comprehensive approach ensures that this critical intermediate meets the stringent quality standards required for the development of safe and effective pharmaceuticals.

References

Methodological & Application

Application Note: Synthesis of a Key Ritonavir Intermediate via N-Alkylation with 4-(Chloromethyl)-2-methylthiazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ritonavir, an antiretroviral protease inhibitor, is a critical component in the treatment of HIV/AIDS.[1][2] Its primary therapeutic role has evolved from being a standalone protease inhibitor to a pharmacokinetic enhancer (booster) in highly active antiretroviral therapy (HAART).[1] By potently inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, Ritonavir increases the plasma concentration and clinical efficacy of co-administered protease inhibitors.[1] The complex molecular structure of Ritonavir necessitates a multi-step synthesis, with the formation of its two distinct thiazole-containing side chains being of key importance.[2]

This application note provides a detailed protocol for the synthesis of a crucial intermediate in the Ritonavir synthesis pathway. Specifically, it outlines the N-alkylation of the diamino alcohol backbone with 4-(Chloromethyl)-2-methylthiazole hydrochloride. This step attaches one of the two critical thiazole moieties to the core structure. The protocol is designed for researchers in drug development and process chemistry, offering insights into the causality of experimental choices and emphasizing methods for ensuring the integrity of the synthesis.

Scientific Rationale and Causality

The core of this synthetic step is a nucleophilic substitution reaction. The secondary amine on the Ritonavir backbone acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group on the thiazole ring.

Choice of Reagents:

  • This compound: This is the electrophilic alkylating agent that introduces the desired thiazole moiety. It is used as a hydrochloride salt, which enhances its stability for storage. Prior to the reaction, it must be neutralized to the free base form to prevent the protonation of the nucleophilic amine.

  • Diamino Alcohol Precursor ((2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane): This complex molecule serves as the nucleophilic backbone of the final Ritonavir molecule. The targeted secondary amine is sufficiently nucleophilic to displace the chloride on the thiazole derivative.

  • Base (e.g., Triethylamine, Diisopropylethylamine): A non-nucleophilic organic base is essential for two reasons. First, it neutralizes the hydrochloride salt of the alkylating agent, liberating the reactive free base. Second, it scavenges the hydrochloric acid that is generated as a byproduct of the substitution reaction, preventing the protonation and deactivation of the nucleophilic amine starting material.

  • Solvent (e.g., Dichloromethane, Ethyl Acetate): An aprotic solvent is chosen to dissolve the reactants without interfering with the reaction mechanism. Dichloromethane or ethyl acetate are common choices due to their inertness and ease of removal during work-up.[3][4]

The overall reaction scheme is a well-established method for forming carbon-nitrogen bonds, fundamental to the assembly of complex pharmaceutical molecules like Ritonavir.[3][4][5]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis P1 Dissolve diamino alcohol precursor in Dichloromethane P2 Add organic base (e.g., Triethylamine) P1->P2 R1 Add thiazole solution dropwise to precursor solution at 0-5 °C P2->R1 P3 Prepare a solution of 4-(Chloromethyl)-2-methylthiazole hydrochloride P3->R1 R2 Allow reaction to warm to room temperature and stir for 12-18h R1->R2 R3 Monitor reaction completion by TLC or HPLC R2->R3 W1 Quench with water R3->W1 W2 Separate organic layer W1->W2 W3 Wash with brine W2->W3 W4 Dry over Na2SO4, filter, and concentrate W3->W4 P Purify crude product by column chromatography W4->P A1 Characterize by ¹H NMR, ¹³C NMR, MS P->A1 A2 Assess purity by HPLC P->A2

Caption: Synthetic workflow for the N-alkylation step.

Detailed Experimental Protocol

Materials:

  • (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane (1.0 eq)

  • This compound (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and nitrogen inlet

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Procedure:

  • Reactant Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add the diamino alcohol precursor (1.0 eq) and dissolve it in anhydrous dichloromethane. Cool the solution to 0-5 °C using an ice bath.

  • Base Addition: Add triethylamine (2.5 eq) to the cooled solution and stir for 10-15 minutes.

  • Alkylation: In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 10:1 DCM:Methanol mobile phase) or by RP-HPLC until the starting amine is consumed.[6]

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., hexanes/ethyl acetate) to isolate the pure intermediate.

Data Summary and Expected Results

ParameterExpected Value/ResultPurpose
Reaction Time 12 - 18 hoursTo ensure complete conversion of the starting material.
Yield 70-85% (post-purification)To assess the efficiency of the synthetic transformation.
Purity (HPLC) >98%To confirm the homogeneity of the isolated product.[7][8]
¹H NMR Consistent with expected structureTo confirm the molecular structure and successful N-alkylation.
Mass Spec (ESI+) [M+H]⁺ corresponding to productTo confirm the molecular weight of the synthesized intermediate.

Trustworthiness and Protocol Validation

Ensuring the success and reproducibility of this synthesis relies on a self-validating system incorporating in-process controls and rigorous final product characterization.

  • In-Process Monitoring: Regular monitoring by TLC or HPLC is crucial.[9] This allows for the determination of the reaction endpoint, preventing the formation of potential impurities from over-reaction or decomposition. A typical HPLC method would utilize a C18 column with a mobile phase of acetonitrile and a phosphate buffer, monitoring at approximately 250 nm.[6][7]

  • Structural Confirmation: The identity of the final product must be unequivocally confirmed. High-resolution mass spectrometry will verify the elemental composition, while ¹H and ¹³C NMR spectroscopy will confirm the covalent structure. The disappearance of the N-H proton signal from the starting secondary amine and the appearance of new signals corresponding to the 2-methylthiazole moiety in the NMR spectrum are key indicators of a successful reaction.

  • Purity Assessment: The purity of the final intermediate is paramount for its use in subsequent steps. A validated RP-HPLC method should be used to quantify the purity, ensuring it is free from starting materials and significant side products.[8][10] The method should demonstrate linearity, accuracy, and precision.[6]

Safety Precautions

  • This compound is corrosive and can cause severe skin burns and eye damage.[11][12] It is also harmful if inhaled or swallowed.[11][12]

  • Always handle this reagent inside a chemical fume hood.[13]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]

  • Ensure that an eyewash station and safety shower are readily accessible.[14]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for all reagents before commencing work.[11][12][14][15]

References

Application Notes & Protocols: The Strategic Role of 4-(Chloromethyl)-2-methylthiazole Hydrochloride in Advanced Cephalosporin Side-Chain Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a cornerstone of modern cephalosporin antibiotics, imparting enhanced antibacterial spectrum and stability against β-lactamases. This guide provides a detailed examination of 4-(chloromethyl)-2-methylthiazole hydrochloride, a critical precursor for the synthesis of the 2-(2-aminothiazol-4-yl)acetamido side chains found at the C-7 position of numerous third and fourth-generation cephalosporins. We will explore the causality behind the synthetic strategies, provide detailed experimental protocols for the construction of these vital side chains, and their subsequent coupling to the 7-aminocephalosporanic acid (7-ACA) nucleus. Safety protocols and data interpretation are integrated throughout to ensure a comprehensive and practical resource for researchers in medicinal chemistry and drug development.

Introduction: The Thiazole Moiety in Cephalosporin Efficacy

Cephalosporins are a class of β-lactam antibiotics that function by inhibiting bacterial cell wall synthesis. The evolution of cephalosporins from the first to the fourth generation has been largely driven by modifications to the side chains at the C-3 and C-7 positions of the 7-aminocephalosporanic acid (7-ACA) core. The C-7 acylamino side chain, in particular, is a primary determinant of the drug's antibacterial spectrum and its resistance to bacterial β-lactamase enzymes.

The introduction of a 2-aminothiazole ring into the C-7 side chain was a pivotal moment in cephalosporin development. This specific moiety, often combined with a (Z)-methoxyimino group, confers potent activity against a wide range of Gram-negative bacteria and enhances stability against many β-lactamases. Compounds like this compound serve as foundational building blocks for constructing these sophisticated side chains, making them indispensable reagents in the synthesis of leading antibiotics such as Cefepime.

Reagent Profile: this compound

A thorough understanding of the starting material is paramount for successful and safe synthesis.

Physicochemical Data
PropertyValueSource(s)
Chemical Name 4-(chloromethyl)-2-methyl-1,3-thiazole hydrochloride
CAS Number 39238-07-8
Molecular Formula C₅H₇Cl₂NS
Molecular Weight 184.08 g/mol
Appearance White to pale gray powder/crystals
Purity Typically ≥97.5% (HPLC)
Critical Safety & Handling Protocols

This compound and its derivatives are hazardous materials that demand strict adherence to safety protocols.

  • Hazard Profile : The compound is classified as causing severe skin burns and eye damage. It is harmful if swallowed and may cause an allergic skin reaction. It is also corrosive to the respiratory tract.

  • Personal Protective Equipment (PPE) : Always handle this chemical within a certified chemical fume hood. Wear appropriate PPE, including impermeable gloves, a lab coat, and safety glasses with side-shields or a full-face shield.

  • Handling : Avoid breathing dust, mist, or vapors. Prevent any contact with skin, eyes, or clothing. After handling, wash hands and any exposed skin thoroughly.

  • Storage : Store in a cool, well-ventilated area in a tightly closed, original container. The designated storage area should be locked. Recommended storage temperature is 2-8 °C.

  • Spill & Disposal : In case of a spill, evacuate the area and ensure adequate ventilation. Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal. Dispose of contents/container to an approved waste disposal plant.

  • First Aid :

    • Eyes : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a POISON CENTER or doctor immediately.

    • Skin : Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash contaminated clothing before reuse.

    • Inhalation : Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor immediately.

    • Ingestion : Rinse mouth. DO NOT induce vomiting. Call a physician immediately.

Synthetic Workflow: From Precursor to Cephalosporin

The synthesis of a modern cephalosporin is a multi-step process. The primary role of this compound is as a precursor to the C-7 side chain, which is synthesized separately and then coupled to the cephalosporin nucleus.

G cluster_0 Part A: Side-Chain Synthesis cluster_1 Part B: Core Preparation cluster_2 Part C: Acylation (Coupling) A 4-(Chloromethyl)-2- methylthiazole HCl B Synthesis of Aminothiazole Acetic Acid Derivative A->B Reaction with Thiourea, etc. E Activated Side-Chain (e.g., Acid Chloride) B->E Activation C Cephalosporin C D 7-Aminocephalosporanic Acid (7-ACA) C->D Enzymatic or Chemical Hydrolysis F Acylated Cephalosporin (Final Product Precursor) D->F E->F Coupling Reaction

Caption: Overall workflow for cephalosporin synthesis.

Protocol 1: Synthesis of the C-7 Side Chain Intermediate

The goal is to convert the thiazole precursor into a reactive acylating agent, typically a 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid derivative. This protocol outlines a generalized, conceptual pathway.

Objective: To synthesize 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid from thiazole precursors.

Rationale: This reaction sequence builds the necessary functionality for potent antibacterial activity. The aminothiazole group is constructed first, followed by the introduction of the oxyiminoacetic acid moiety. The (Z)-isomer of the oxyimino group is crucial for biological activity.

Materials:

  • This compound

  • Thiourea

  • Sodium ethoxide

  • Ethyl 2-chloro-2-(methoxyimino)acetate

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol, Dichloromethane (DCM), Water

Procedure:

  • Formation of the Aminothiazole Ring:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound and an equimolar amount of thiourea in ethanol.

    • Heat the mixture to reflux for 4-6 hours. The reaction involves the cyclization of the starting materials to form the 2-aminothiazole ring structure.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the product, which is the aminothiazole derivative, often by precipitation or extraction.

  • N-Acylation to Introduce the Acetic Acid Moiety:

    • Suspend the aminothiazole product in a suitable solvent like DCM.

    • Add a base (e.g., triethylamine) to deprotonate the amino group, making it nucleophilic.

    • Cool the mixture in an ice bath (0-5 °C).

    • Slowly add a solution of an activated acetic acid derivative, such as ethyl 2-chloro-2-(methoxyimino)acetate. This step couples the side chain backbone to the aminothiazole ring.

    • Allow the reaction to stir at room temperature for 8-12 hours.

  • Saponification (Ester Hydrolysis):

    • To the reaction mixture from the previous step, add an aqueous solution of sodium hydroxide.

    • Stir vigorously for 2-4 hours at room temperature to hydrolyze the ethyl ester to the corresponding carboxylic acid (sodium salt).

    • Monitor the disappearance of the ester starting material by TLC or HPLC.

  • Acidification and Isolation:

    • Cool the mixture in an ice bath and carefully acidify with hydrochloric acid to a pH of ~2-3.

    • The desired 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Acylation of 7-ACA with the Synthesized Side Chain

This is the core reaction where the pre-formed side chain is attached to the cephalosporin nucleus.

Objective: To couple the synthesized aminothiazole acetic acid side chain to the 7-amino position of 7-ACA.

Rationale: This acylation reaction forms an amide bond, linking the activity-determining side chain to the β-lactam core. Activating the carboxylic acid of the side chain is essential to facilitate the reaction with the relatively non-nucleophilic amino group of 7-ACA. Conversion to an acid chloride using reagents like phosphorus pentachloride or thionyl chloride is a common method.

Materials:

  • Synthesized aminothiazole acetic acid side chain

  • 7-Aminocephalosporanic acid (7-ACA)

  • Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or another suitable organic base

  • Saturated sodium bicarbonate solution

Procedure:

  • Activation of the Side Chain:

    • In a dry, three-neck flask under a nitrogen atmosphere, suspend the synthesized side chain in anhydrous DCM.

    • Cool the suspension to -10 °C.

    • Add PCl₅ or SOCl₂ portion-wise, maintaining the low temperature. This converts the carboxylic acid to a highly reactive acid chloride.

    • Stir the mixture for 1-2 hours at low temperature until a clear solution is formed.

  • Preparation of 7-ACA Solution:

    • In a separate flask, suspend 7-ACA in anhydrous DCM.

    • Add a silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA) to protect the carboxylic acid group of 7-ACA and improve its solubility. Stir until the solution becomes clear.

    • Cool this solution to -10 °C.

  • The Coupling Reaction:

    • Slowly add the solution of the activated acid chloride (from step 1) to the silylated 7-ACA solution (from step 2) over 30-60 minutes, keeping the temperature below -5 °C.

    • After the addition is complete, add an organic base like triethylamine to neutralize the HCl generated during the reaction.

    • Allow the reaction to stir at 0-5 °C for 3-5 hours, monitoring its progress by HPLC.

  • Workup and Isolation:

    • Quench the reaction by slowly adding cold water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, water, and saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acylated cephalosporin product.

    • Purify the product using column chromatography or recrystallization.

G start Start: Dry Reaction Vessel (N2 Atmosphere) prep_sc Suspend Side Chain in Anhydrous DCM start->prep_sc prep_aca Suspend 7-ACA in DCM Add Silylating Agent (BSA) start->prep_aca cool_sc Cool to -10 °C prep_sc->cool_sc activate Add PCl5 or SOCl2 (Formation of Acid Chloride) cool_sc->activate couple Slowly Add Activated Side Chain to 7-ACA Solution (Maintain T < -5 °C) activate->couple cool_aca Cool to -10 °C prep_aca->cool_aca cool_aca->couple neutralize Add Triethylamine (TEA) couple->neutralize react Stir at 0-5 °C for 3-5h (Monitor by HPLC) neutralize->react quench Quench with Cold Water react->quench workup Aqueous Workup (Wash with acid, base, brine) quench->workup isolate Dry & Concentrate Organic Layer workup->isolate purify Purify Product (Chromatography or Recrystallization) isolate->purify end Final Product purify->end

Caption: Experimental workflow for the acylation of 7-ACA.

Summary of Expected Outcomes

The efficiency of these reactions is highly dependent on strict control of conditions, particularly temperature and moisture.

StepKey ParametersExpected YieldPurity Target (Post-Purification)
Side-Chain Synthesis Reflux temp; Low temp for acylation (-5 to 0 °C)60-75%>98%
7-ACA Acylation Anhydrous conditions; Low temp (-10 to 5 °C)70-85%>99% (Pharmaceutical Grade)

Conclusion

This compound is not merely a simple reagent but a strategic starting material that enables the construction of highly effective C-7 side chains for advanced cephalosporins. The protocols outlined herein demonstrate the critical transformations required to incorporate the potent aminothiazole-oxyimino moiety onto the 7-ACA core. A disciplined approach to the synthesis, grounded in a deep understanding of reaction mechanisms and stringent safety practices, is essential for leveraging this key building block to develop next-generation antibacterial agents.

N-Alkylation of Amines with 4-(Chloromethyl)-2-methylthiazole Hydrochloride: A Detailed Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant pharmaceuticals.[1] The strategic N-alkylation of amines with thiazole-containing electrophiles, such as 4-(chloromethyl)-2-methylthiazole hydrochloride, is a critical transformation for generating novel molecular entities with modulated biological activity, potency, and pharmacokinetic profiles. This application note provides a comprehensive, field-proven protocol for this N-alkylation reaction. It delves into the underlying mechanistic principles, explains the rationale behind experimental choices, and offers a self-validating, step-by-step guide for researchers, scientists, and drug development professionals.

Introduction: The Significance of Thiazole Alkylation

The thiazole ring is a key pharmacophore found in drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anti-cancer agents.[2][3] Modifying amines with a 2-methyl-4-thiazolylmethyl group can significantly alter a compound's structure-activity relationship (SAR). This specific alkylation introduces a heterocyclic moiety that can engage in new hydrogen bonding interactions, enhance metabolic stability, or improve receptor binding affinity.

The reaction detailed herein is a nucleophilic substitution, where an amine (primary or secondary) acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group on the thiazole ring. The use of 4-(chloromethyl)-2-methylthiazole as its hydrochloride salt necessitates careful consideration of the reaction conditions, particularly the choice of base, to ensure efficient and clean conversion to the desired N-alkylated product.

Mechanistic Rationale and Key Parameters

The N-alkylation proceeds via a classical SN2 mechanism. The success of this reaction hinges on the interplay of several key factors: the nucleophilicity of the amine, the electrophilicity of the alkylating agent, the choice of base, and the solvent system.

The Role of the Base: A Critical Choice

Since the alkylating agent is a hydrochloride salt, a base is required for two primary reasons:

  • Neutralization: To neutralize the HCl salt and liberate the free 4-(chloromethyl)-2-methylthiazole.

  • Activation: To deprotonate the amine substrate (or its protonated form), thereby increasing its nucleophilicity and facilitating the attack on the electrophilic chloromethyl carbon.

Commonly employed bases include inorganic carbonates (K₂CO₃, Na₂CO₃) or non-nucleophilic organic amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The choice of base can influence reaction rate and side-product formation. For instance, an excess of a strong, hindered base like DIPEA is often effective, while potassium carbonate is a cost-effective and easily removable option.[4]

Solvent Selection

Polar aprotic solvents are ideal for SN2 reactions as they can solvate the cation of the base while leaving the nucleophile relatively free and reactive. Suitable solvents for this protocol include:

  • N,N-Dimethylformamide (DMF): Excellent solvating power for a wide range of substrates but requires careful removal during workup.[1]

  • Acetonitrile (ACN): A common choice with a lower boiling point, simplifying its removal post-reaction.[4]

  • Dimethyl Sulfoxide (DMSO): Useful for less soluble substrates, but like DMF, can be challenging to remove.

Reaction Kinetics and Control

The reaction is typically conducted at temperatures ranging from room temperature to 80 °C. Higher temperatures can accelerate the reaction but may also promote the formation of impurities. Careful monitoring by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent over-alkylation or degradation.[1]

Visualized Reaction and Workflow

General Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Amine R₁R₂NH (Amine) Product N-alkylated Amine Amine->Product Thiazole 4-(Chloromethyl)-2-methylthiazole HCl Thiazole->Product Base Base (e.g., K₂CO₃, DIPEA) Salt Base·HCl + R₁R₂NH₂⁺Cl⁻ Base->Salt

Caption: General scheme for the N-alkylation of an amine.

Detailed Experimental Workflow

Workflow start Start setup Reaction Setup: Combine amine, base, and solvent in flask. start->setup add_reagent Add 4-(chloromethyl)-2-methylthiazole HCl (portion-wise or as a solution). setup->add_reagent react Heat and Stir (e.g., 60°C for 4-24h). add_reagent->react monitor Monitor Progress via TLC react->monitor monitor->react Incomplete workup Aqueous Workup: Quench, extract with organic solvent (e.g., EtOAc). monitor->workup Complete wash Wash organic layer with water and brine. workup->wash dry Dry organic layer (e.g., Na₂SO₄) and filter. wash->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify via Flash Column Chromatography. concentrate->purify end Characterize Pure Product (NMR, MS) purify->end

Caption: Step-by-step experimental workflow for N-alkylation.

Detailed Experimental Protocol

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and chemical-resistant gloves) must be worn at all times.

Materials and Equipment
  • Reagents:

    • Amine substrate (1.0 eq)

    • This compound (1.1 - 1.2 eq)

    • Base (e.g., K₂CO₃, 2.5 eq or DIPEA, 2.2 eq)

    • Anhydrous solvent (e.g., ACN or DMF, to make a 0.1-0.2 M solution)

    • Ethyl acetate (EtOAc)

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • TLC plates (silica gel 60 F₂₅₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Condenser

    • Heating mantle with temperature controller

    • Inert atmosphere setup (Nitrogen or Argon)

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq), the selected base (e.g., K₂CO₃, 2.5 eq), and the anhydrous solvent (e.g., ACN).

  • Reagent Addition: Stir the mixture vigorously for 10-15 minutes at room temperature. Add the this compound (1.1 eq) to the suspension portion-wise over 5 minutes.

  • Reaction Execution: Equip the flask with a condenser and heat the reaction mixture to the desired temperature (e.g., 60 °C) with continuous stirring.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The consumption of the starting amine and the appearance of a new, typically higher-Rf spot, indicates product formation. The reaction is generally complete within 4-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If an inorganic base like K₂CO₃ was used, filter the mixture to remove the salts, washing the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • If DMF was used, dilute the reaction mixture with ethyl acetate and wash thoroughly with water (3x) and then brine (1x) to remove the DMF.[1]

    • Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but often a gradient of ethyl acetate in hexanes is effective.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and confirm the structure and purity of the isolated product using NMR and Mass Spectrometry.

Data Summary and Troubleshooting

The optimal conditions can vary depending on the nucleophilicity and steric hindrance of the amine substrate. The following table provides general guidelines.

Amine TypeStoichiometry (Amine:Thiazole:Base)Recommended BaseSolventTemp (°C)Typical Time (h)Troubleshooting Notes
Primary Aliphatic1 : 1.1 : 2.5K₂CO₃ACN50-604-12Monitor for potential dialkylation. Add thiazole reagent slowly.
Secondary Aliphatic1 : 1.2 : 2.2DIPEAACN/DMF60-8012-24Reaction may be slower due to steric hindrance; may require higher temp.
Aniline (Primary Aromatic)1 : 1.2 : 2.5K₂CO₃DMF70-8016-24Less nucleophilic; often requires more forcing conditions.
Secondary Aromatic1 : 1.5 : 3.0K₂CO₃ / Cs₂CO₃DMF/DMSO80-10024-48Very slow reaction. Consider alternative catalytic methods if yield is low.

Common Issues and Solutions:

  • Low Yield/No Reaction:

    • Cause: Insufficiently active amine, impure reagents, or inadequate temperature.

    • Solution: Use a stronger base (e.g., Cs₂CO₃), a more polar solvent (DMSO), or increase the reaction temperature. Ensure reagents are pure and the solvent is anhydrous.

  • Formation of Side Products (Dialkylation):

    • Cause: The N-alkylated primary amine product reacts again with the electrophile.

    • Solution: Use a larger excess of the primary amine (e.g., 2-3 equivalents) or add the this compound slowly to the reaction mixture at a lower temperature to control its concentration.

Conclusion

This application note provides a robust and reproducible protocol for the N-alkylation of amines using this compound. By understanding the mechanistic principles and carefully controlling key reaction parameters such as the choice of base, solvent, and temperature, researchers can efficiently synthesize a diverse range of N-substituted thiazole derivatives. This methodology is a valuable tool in the synthesis of novel chemical entities for drug discovery and development, enabling the systematic exploration of structure-activity relationships to identify promising new therapeutic candidates.

References

Application Notes & Protocols: 4-(Chloromethyl)-2-methylthiazole Hydrochloride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Moiety and a Key Building Block

The thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals and biologically active compounds, including a range of anticancer, antimicrobial, and antiviral agents.[1][2][3] Its ability to engage in hydrogen bonding and dipole interactions makes it a valuable pharmacophore in drug design. 4-(Chloromethyl)-2-methylthiazole hydrochloride is a highly versatile and reactive building block, prized for its capacity to introduce the 2-methyl-thiazol-4-ylmethyl moiety into target molecules.[4] The primary reactive site is the chloromethyl group, which acts as a potent electrophile in nucleophilic substitution reactions, making it a cornerstone reagent for constructing more complex heterocyclic systems.[4]

This guide provides an in-depth look at the properties of this compound and details robust protocols for its application in key synthetic transformations, with a focus on N-alkylation reactions—a fundamental step in the synthesis of many active pharmaceutical ingredients (APIs).

Reagent Profile and Handling

A thorough understanding of the reagent's properties is critical for safe handling and successful experimental outcomes.

PropertyValueSource
CAS Number 39238-07-8--INVALID-LINK--
Molecular Formula C₅H₆ClNS · HCl--INVALID-LINK--
Molecular Weight 184.09 g/mol --INVALID-LINK--
Appearance Off-white to light yellow crystalline solid---
Melting Point 186-192 °C (decomposes)[]
Solubility Soluble in water, methanol. Sparingly soluble in DMF, DMSO. Insoluble in non-polar solvents.---
Purity Typically ≥98%--INVALID-LINK--

Safety & Handling:

  • Hazard Class: Corrosive, Irritant.[4]

  • GHS Signal Word: Danger.[4]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place, tightly sealed to prevent moisture absorption, as the compound is hygroscopic.

Core Reactivity: The Sₙ2 Pathway

The synthetic utility of this compound is dominated by its participation in nucleophilic substitution reactions (Sₙ2). The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the benzylic-like carbon in the chloromethyl group, making it highly susceptible to attack by a wide range of nucleophiles.

The general mechanism involves the attack of a nucleophile (Nu⁻) on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single, concerted step.[6][7] This reaction is foundational for creating new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

G reagents 4-(Chloromethyl)-2-methylthiazole + Nucleophile (Nu-H) ts Transition State [Nu---CH₂---Cl]δ- reagents->ts Sₙ2 Attack products Substituted Product + HCl ts->products Cl⁻ Leaving Group Departure G node_start node_start node_process node_process node_analysis node_analysis node_end node_end A Reagent Setup (Amine, Solvent, Base) B Add 4-(Chloromethyl)- 2-methylthiazole HCl A->B C Reaction (Heating/Stirring) B->C D Monitor Progress (TLC / LC-MS) C->D D->C Incomplete E Aqueous Work-up (Quench & Extract) D->E Complete F Purification (Column Chromatography) E->F G Final Product F->G

References

Synthesis of bioactive molecules using 4-(Chloromethyl)-2-methylthiazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Bioactive Molecules Using 4-(Chloromethyl)-2-methylthiazole Hydrochloride

Authored by a Senior Application Scientist

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound. This versatile heterocyclic building block serves as a crucial starting material for the synthesis of a wide array of bioactive molecules. The inherent reactivity of the chloromethyl group, combined with the proven biological significance of the 2-methylthiazole scaffold, makes this reagent an invaluable tool in modern medicinal chemistry. This document elucidates the core chemical principles governing its reactivity and presents detailed, field-proven protocols for its application in constructing molecules with therapeutic potential, including analogues of known antiparasitic agents and scaffolds for generating diverse chemical libraries.

Introduction: The Strategic Importance of this compound

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, including antimicrobials, antiretrovirals, and anti-inflammatory agents.[1][2] Its ability to act as a bioisostere for other aromatic systems and engage in key hydrogen bonding interactions has cemented its role in drug design. This compound is a stable, readily available reagent that provides a direct route for incorporating this valuable moiety into target molecules.[3][4][5]

The key to its synthetic utility lies in the C4-position's chloromethyl group. This functional group acts as a potent electrophile, making the methylene carbon highly susceptible to nucleophilic attack. The hydrochloride salt form enhances the compound's stability, shelf-life, and solubility in polar solvents, facilitating its use in a variety of reaction conditions.[4] This guide will explore the fundamental reactivity of this building block and provide practical, step-by-step protocols for its successful application in the synthesis of novel bioactive compounds.

Core Principles of Reactivity and Mechanistic Rationale

The synthetic versatility of this compound is primarily governed by the reactivity of its electrophilic chloromethyl group.

2.1. The Nucleophilic Aliphatic Substitution (Sₙ2) Pathway

The primary reaction pathway involves the displacement of the chloride anion—a good leaving group—by a wide range of nucleophiles. This reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

  • Causality of Reactivity : The carbon atom of the chloromethyl group is attached to both the electron-withdrawing thiazole ring and a chlorine atom, rendering it electron-deficient and thus highly electrophilic. Nucleophiles readily attack this carbon, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.[6]

  • Role of the Base : As the starting material is a hydrochloride salt, the thiazole nitrogen is protonated. To enable the Sₙ2 reaction, a base is required to neutralize the salt and liberate the free-base form of the thiazole. The choice of base (e.g., triethylamine, diisopropylethylamine, potassium carbonate) is critical and depends on the specific nucleophile and reaction conditions to avoid unwanted side reactions.

Below is a diagram illustrating the general Sₙ2 mechanism.

G cluster_0 Sₙ2 Mechanism reagent 4-(Chloromethyl)-2-methylthiazole (Free Base) transition_state Transition State [Nu---CH₂---Cl]⁻ reagent->transition_state nucleophile Nucleophile (Nu:⁻) nucleophile->transition_state Attack product Substituted Product transition_state->product Bond Formation leaving_group Chloride Ion (Cl⁻) transition_state->leaving_group Bond Cleavage

Caption: Generalized Sₙ2 reaction pathway for 4-(chloromethyl)-2-methylthiazole.

Application Protocols for Bioactive Molecule Synthesis

The following protocols are designed to be self-validating systems, providing detailed steps and the scientific rationale behind them. These examples showcase the broad applicability of this compound in drug discovery.

Protocol 1: General Synthesis of Thiazole-Containing Amine Derivatives for Library Generation

This protocol details a general method for the N-alkylation of primary or secondary amines, a common strategy for generating libraries of compounds for biological screening. This reaction forms a stable carbon-nitrogen bond.

G start Start Materials: - 4-(Chloromethyl)-2-methylthiazole HCl - Amine (R₁R₂NH) - Base (e.g., K₂CO₃) - Solvent (e.g., Acetonitrile) step1 Combine reactants in an oven-dried flask under N₂ atmosphere. start->step1 step2 Heat the reaction mixture to 60-80 °C. step1->step2 step3 Monitor reaction progress by TLC or LC-MS. step2->step3 step4 Perform aqueous workup: Filter solids, extract with organic solvent. step3->step4 Upon completion step5 Purify the crude product via column chromatography. step4->step5 end_product Final Product: N-((2-methylthiazol-4-yl)methyl)amine derivative step5->end_product

References

The Role of 4-(Chloromethyl)-2-methylthiazole Hydrochloride in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The thiazole moiety is a cornerstone in the architecture of modern agrochemicals, imparting potent biological activity to a wide range of fungicides and insecticides.[1][2][3] Among the various thiazole-based synthons, 4-(chloromethyl)-2-methylthiazole hydrochloride stands out as a critical and versatile intermediate. Its strategic importance lies in the highly reactive chloromethyl group, which serves as an electrophilic handle for constructing complex molecular frameworks. This document provides an in-depth guide for research scientists on the application of this compound, with a focus on its pivotal role in the synthesis of market-leading neonicotinoid insecticides. We will explore the underlying reaction mechanisms, provide detailed, field-proven protocols for the synthesis of Thiamethoxam and Clothianidin, and discuss the causality behind key experimental choices to ensure reproducible and optimized outcomes.

Introduction: The Thiazole Scaffold in Crop Protection

Heterocyclic compounds form the backbone of a significant portion of commercially successful agrochemicals, with thiazole and its derivatives being particularly prominent. The inclusion of the thiazole ring is associated with a broad spectrum of biological activities, low toxicity profiles, and the potential for diverse structural modifications.[2] This has led to the development of highly effective insecticides such as Thiamethoxam and Clothianidin, both of which are second-generation neonicotinoids.[3][4][5] The synthesis of these complex molecules relies on the availability of key building blocks, and this compound (and its close analogue, 2-chloro-5-chloromethyl thiazole) is a central precursor in these industrial synthetic routes.[6] Its utility stems from the C-Cl bond in the chloromethyl group, which is readily displaced by nucleophiles, enabling the crucial N-alkylation step that forms the final active ingredient.

Intermediate Profile and Safety Considerations

Physicochemical Data

A clear understanding of the starting material's properties is fundamental to any synthetic protocol.

PropertyValueReference(s)
Chemical Name This compound[7][8][9]
CAS Number 77470-53-2[7][8]
Molecular Formula C₅H₇Cl₂NS[8]
Molecular Weight 184.09 g/mol [9]
Appearance White to pale gray powder/solid[7][8]
Form Powder[8]
Safety and Handling: A Self-Validating Protocol Pillar

Trustworthiness in any protocol begins with safety. This compound is a corrosive material and requires stringent handling procedures.[7][10]

  • Hazard Profile: Causes severe skin burns and eye damage.[7][10] Inhalation may be harmful.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and tightly fitting safety goggles with a face shield.[7][10]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[7]

    • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[7][10]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7]

  • Storage: Store locked up in a dry, well-ventilated place.[7] The container must be kept tightly closed.

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound is centered on the reactivity of the chloromethyl group. This primary alkyl chloride is an excellent electrophile, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions. This is the key chemical transformation that links the thiazole moiety to the rest of the agrochemical structure.

The hydrochloride salt form enhances the compound's stability and handling characteristics as a solid. In the reaction, a base is required to either neutralize the hydrochloride and free the amine for reaction or to act as an acid scavenger during the subsequent alkylation step.

References

Troubleshooting & Optimization

Technical Support Center: Purification of N-Alkylated Products from 4-(Chloromethyl)-2-methylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of products derived from the N-alkylation of 4-(chloromethyl)-2-methylthiazole hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this key intermediate in their synthetic workflows. The alkylation reaction, where a nucleophile (typically a primary or secondary amine) is reacted with 4-(chloromethyl)-2-methylthiazole, is a cornerstone in the synthesis of numerous biologically active molecules, most notably as a key fragment in the HIV protease inhibitor Ritonavir[1][2][3].

However, the path from a crude reaction mixture to a highly pure, well-characterized product is often fraught with challenges. The basicity of the desired product, the presence of ionic impurities, and the potential for side reactions necessitate a robust and well-considered purification strategy. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you should consider before beginning your purification protocol.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A: Understanding potential impurities is the first step to designing an effective purification scheme. Typically, you will encounter:

  • Unreacted 4-(chloromethyl)-2-methylthiazole: This starting material is relatively non-polar and can often be separated with standard chromatography.

  • Unreacted Nucleophile (Amine): The polarity of the starting amine will dictate the difficulty of separation. If its polarity is very close to your product, separation can be challenging.

  • Inorganic Salts: The reaction is often run in the presence of a base (e.g., K₂CO₃, NaHCO₃, Et₃N) to neutralize the hydrochloride salt of the starting material and scavenge the HCl byproduct. These salts must be removed, typically with an aqueous workup.

  • Over-Alkylated Products: If your nucleophile has multiple reactive sites, di- or even tri-alkylation can occur.

  • Solvent and Base Residues: Residual high-boiling solvents (like DMF or DMSO) and organic bases (like triethylamine) are common.

Q2: My N-alkylated product is basic. How does this affect purification by silica gel chromatography?

A: This is a critical consideration. Silica gel is inherently acidic (due to silanol groups, Si-OH), which can cause several problems with basic compounds like amines:

  • Irreversible Adsorption: Your product may bind strongly to the silica and fail to elute from the column, resulting in low recovery.

  • Peak Tailing/Streaking: Acid-base interactions on the column lead to poor peak shape, making it difficult to achieve good separation from impurities[4].

  • On-Column Degradation: Some sensitive functional groups may degrade upon prolonged exposure to acidic silica.

To mitigate this, you can "deactivate" or neutralize the silica gel by adding a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine (typically 0.5-1% v/v), to your eluent system.

Q3: How do I choose between column chromatography and recrystallization for my final purification step?

A: The choice depends on the physical properties and purity of your crude product.

  • Recrystallization is ideal for solid materials that are already relatively pure (>90%). It is highly scalable and can yield material of exceptional purity. However, it is not suitable for oils or amorphous solids, and finding the right solvent system can be time-consuming[5][6].

  • Column Chromatography is more versatile and can be used to separate complex mixtures of varying polarities, and it works for both oils and solids[7]. However, it can be less scalable, more time-consuming for large quantities, and may lead to lower recovery if the product is unstable on the stationary phase.

Q4: My product is a quaternary ammonium salt (a thiazolium salt). Can I still use standard purification techniques?

A: The purification of ionic compounds presents unique challenges.

  • Silica Gel Chromatography: Highly polar, ionic salts often do not move from the origin on a standard silica gel TLC plate. While reverse-phase (C18) chromatography is an option, it is often more complex. Sometimes, a very polar mobile phase (e.g., Dichloromethane/Methanol with ammonia) can be used.

  • Recrystallization: This is often the best method for purifying ionic salts, provided a suitable solvent system can be found (e.g., ethanol/ether, methanol/acetone).

  • Washing/Trituration: If the salt is a solid and the impurities are soluble in a particular solvent, you can often wash or triturate the crude solid to remove them.

Part 2: Troubleshooting Guide by Purification Method

This section provides direct answers to specific problems you might encounter during your experiment.

Section 2.1: Liquid-Liquid Extraction (Aqueous Workup)

A proper aqueous workup is your first and best opportunity to remove a significant portion of impurities before committing to more labor-intensive methods.

  • Problem: I see a thick emulsion at the interface of my organic and aqueous layers.

    • Cause: Emulsions are common when chlorinated solvents (like DCM) are used, especially if the solution is basic. Finely suspended inorganic salts can also stabilize emulsions.

    • Solution 1 (Brine Wash): Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break up the emulsion by "salting out" the organic components[8].

    • Solution 2 (Filtration): Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion and remove particulate matter.

    • Solution 3 (Patience): Allow the separatory funnel to stand undisturbed for an extended period (15-60 minutes). Sometimes, the layers will separate on their own.

  • Problem: My basic product remains in the aqueous layer after extraction.

    • Cause: If the aqueous layer is acidic or neutral, your basic amine product will exist in its protonated, water-soluble salt form (R₃NH⁺).

    • Solution: Ensure the pH of the aqueous layer is sufficiently basic (pH 9-11) before extraction. Add a base like 1M NaOH, K₂CO₃, or saturated NaHCO₃ solution and check the pH with litmus paper or a pH meter. This deprotonates the amine (R₃NH⁺ → R₃N), making it much more soluble in organic solvents like ethyl acetate or DCM[9].

Section 2.2: Column Chromatography
  • Problem: My product is streaking badly on the TLC plate and the column.

    • Cause 1 (Acidity): As discussed in the FAQ, this is the most common cause for basic compounds on silica gel.

    • Solution 1: Add 0.5-1% triethylamine or ammonia to your mobile phase to neutralize the silica gel.

    • Cause 2 (Overloading): You have loaded too much material onto your TLC plate or column.

    • Solution 2: Use a more dilute sample for TLC analysis. For column chromatography, maintain a proper ratio of crude material to silica gel (typically 1:30 to 1:100 by weight).

  • Problem: I can't separate my product from the unreacted starting amine.

    • Cause: The polarities of the two compounds are too similar.

    • Solution 1 (Optimize Solvent System): Methodically screen different solvent systems. Try switching one of the components (e.g., from ethyl acetate to acetone or from hexane to toluene) to alter the selectivity of the separation.

    • Solution 2 (Derivatization): If separation is impossible, consider temporarily derivatizing either the product or the impurity to drastically change its polarity. For example, reacting the mixture with an acid chloride could acylate the starting amine, making it less polar and easier to separate. This is an advanced technique and requires that the derivatization is reversible or that the derivatized impurity can be easily removed.

  • Problem: My product is not eluting from the column, even with 100% ethyl acetate.

    • Cause: Your product is too polar for the chosen solvent system.

    • Solution: You need to add a more polar "strong" solvent to your mobile phase. The next logical step is to use a gradient of methanol (MeOH) in either dichloromethane (DCM) or ethyl acetate (EtOAc)[10]. Start with 1% MeOH and gradually increase the concentration to 5-10%. Remember to add 0.5-1% triethylamine to this polar system as well if your product is basic.

Section 2.3: Recrystallization
  • Problem: My product "oils out" instead of forming crystals.

    • Cause 1 (Impurity): The presence of significant impurities can inhibit crystal lattice formation.

    • Solution 1: First, try purifying the material by column chromatography to obtain a solid that is >90% pure, then attempt recrystallization again.

    • Cause 2 (Cooling Too Quickly): Rapid cooling favors precipitation of an amorphous solid or oil over the slow, ordered process of crystallization.

    • Solution 2: Allow the hot, saturated solution to cool slowly to room temperature. Insulate the flask with glass wool or a towel. Do not place it in an ice bath until it has reached ambient temperature and you see some crystal formation[6].

    • Cause 3 (Solvent Choice): The solvent may be too good a solvent for your compound.

    • Solution 3: Add a "poor" solvent (an anti-solvent) dropwise to the warm solution until it just becomes cloudy, then add a drop of the "good" solvent to clarify it before allowing it to cool slowly.

  • Problem: I have very low recovery after recrystallization.

    • Cause: Your product has significant solubility in the solvent even at low temperatures, or you used too much solvent.

    • Solution 1: Minimize the amount of hot solvent used to dissolve your compound; you want a saturated solution.

    • Solution 2: After cooling to room temperature, cool the flask further in an ice-water bath (0 °C) or even a dry ice/acetone bath (if the solvent's freezing point allows) for 30-60 minutes to maximize precipitation.

    • Solution 3: When washing the collected crystals in the Büchner funnel, always use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product[6].

Part 3: Data Presentation & Visualization

Data Tables

Table 1: Common Impurities & Diagnostic Features

ImpurityTypical Rf on Silica (relative)Removal Strategy
4-(Chloromethyl)-2-methylthiazoleHigher (less polar) than productChromatography; Aqueous workup (hydrolyzes)
Starting AmineVariesChromatography; Acid wash (if product is neutral)
Triethylamine (Et₃N)MediumEvaporation; Aqueous acid wash
Inorganic Salts (e.g., K₂CO₃)Stays at originAqueous workup (filtration or extraction)
Over-alkylated ProductVaries (often more polar)Careful chromatography

Table 2: Recommended Starting Solvent Systems for Column Chromatography

Product PolarityRecommended SystemModifier for Basic Amines
Low to MediumHexane / Ethyl Acetate (gradient)Add 0.5-1% Et₃N
Medium to HighDichloromethane / Methanol (gradient)Add 0.5-1% Et₃N
High (Ionic)Dichloromethane / Methanol / NH₄OHN/A (system is basic)
High (Ionic)Reverse Phase (C18): Water / AcetonitrileAdd 0.1% TFA or Formic Acid

Experimental Workflows & Diagrams

Purification_Decision_Tree start Crude Reaction Mixture workup Perform Aqueous Workup (Wash with NaHCO₃, H₂O, Brine) start->workup check_state Is the crude product a solid or an oil after workup? workup->check_state is_solid Solid check_state->is_solid Solid is_oil Oil check_state->is_oil Oil check_purity Crude Purity >90%? (by TLC/¹H NMR) is_solid->check_purity chromatography Perform Flash Column Chromatography is_oil->chromatography high_purity Yes check_purity->high_purity Yes low_purity No check_purity->low_purity No recrystallize Attempt Recrystallization high_purity->recrystallize low_purity->chromatography

Caption: Decision tree for selecting a purification strategy.

Chromatography_Troubleshooting cluster_prep Preparation cluster_run Execution & Analysis select_eluent 1. Select Eluent System via TLC pack_column 2. Pack Column with Slurry select_eluent->pack_column load_sample 3. Load Sample (Dry or Wet) pack_column->load_sample elute 4. Elute with Solvent Gradient load_sample->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze decision Good Separation? analyze->decision combine 7. Combine Pure Fractions & Evaporate decision->combine Yes streaking Streaking/ Tailing? decision->streaking No streaking->select_eluent No, try new solvent system add_base Add 0.5-1% Et₃N to Eluent streaking->add_base Yes add_base->select_eluent

Caption: Workflow for troubleshooting column chromatography.

Part 4: Standardized Purification Protocols

Protocol 1: General Aqueous Workup
  • Quenching: Cool the reaction mixture to room temperature. If the reaction was run in an aprotic polar solvent (e.g., DMF, THF), dilute it with a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 3-5 times the reaction volume).

  • Neutralization: Slowly pour the organic mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M potassium carbonate (K₂CO₃) to neutralize any remaining acid and the hydrochloride salt.

  • Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate. Drain the aqueous layer and save it until you have confirmed your product is in the organic layer.

  • Washing: Wash the organic layer sequentially with deionized water (1x) and then saturated brine (1x) to remove water-soluble impurities and residual water[8].

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude material is now ready for further purification.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Solvent Selection: Determine an appropriate eluent system by TLC. The ideal system gives your product an Rf value of ~0.25-0.35 and shows good separation from major impurities. For basic products, add 0.5-1% Et₃N to the solvent mixture used for both TLC and the column.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pour it into the column and use positive pressure to pack a firm, uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent.

    • Wet Loading: Apply the solution directly to the top of the silica bed.

    • Dry Loading (Preferred): Adsorb the dissolved crude product onto a small amount of silica gel by concentrating the mixture to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity according to your TLC analysis. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

References

Optimizing solvent for 4-(Chloromethyl)-2-methylthiazole hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(Chloromethyl)-2-methylthiazole hydrochloride. This guide is designed for researchers, chemists, and process development scientists to navigate the complexities of using this versatile reagent. Here, you will find in-depth answers to common questions and troubleshooting advice to optimize your reactions, enhance yields, and ensure high purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a crucial heterocyclic building block, primarily utilized in the synthesis of active pharmaceutical ingredients (APIs). Its most notable application is as a key intermediate in the industrial synthesis of Ritonavir, an antiretroviral medication used to treat HIV/AIDS. It is also employed in the creation of other biologically active compounds, including various enzyme inhibitors and receptor antagonists, often through nucleophilic substitution reactions at the chloromethyl group.

Q2: How does the hydrochloride salt form affect solubility and reactivity?

A2: The presence of the hydrochloride salt significantly influences the reagent's physical properties. It increases the polarity of the molecule, rendering it more soluble in polar solvents like water and lower alcohols (methanol, ethanol) compared to its free base form. However, it is generally less soluble in non-polar aprotic solvents like toluene or hexanes.

From a reactivity standpoint, the protonated thiazole ring is more electron-withdrawing, which can slightly enhance the electrophilicity of the chloromethyl carbon, making it more susceptible to nucleophilic attack. However, the acidic nature of the salt means that a base is typically required in the reaction mixture to neutralize the HCl and liberate the nucleophile, if the nucleophile itself is not basic enough or is used as a salt.

Q3: What is the recommended starting solvent for a typical nucleophilic substitution reaction?

A3: For a standard nucleophilic substitution (SN2) reaction, acetonitrile (ACN) is an excellent starting point. As a polar aprotic solvent, it effectively dissolves the hydrochloride salt to a reasonable concentration while not interfering with the reaction by solvating the nucleophile as strongly as protic solvents would. Other viable options include acetone and N,N-dimethylformamide (DMF), depending on the specific solubility requirements of your nucleophile. For reactions involving amine nucleophiles, ethanol is also a commonly used solvent.

Troubleshooting Guide

Problem 1: Low or no conversion of starting material.

Possible Cause: Poor solubility of reactants. Solution: The hydrochloride salt and many nucleophiles may not be sufficiently soluble in a single solvent at the desired reaction temperature.

  • Protocol 1: Implement a Biphasic Solvent System. A combination of water and a water-immiscible organic solvent (e.g., toluene or methyl isobutyl ketone) can be highly effective, especially when used with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). The PTC helps shuttle the nucleophile from the aqueous phase to the organic phase where the 4-(chloromethyl)-2-methylthiazole is located.

Possible Cause: Insufficiently activated nucleophile. Solution: If your nucleophile is not a strong base, the acidic nature of the hydrochloride salt can suppress its reactivity.

  • Protocol 2: Add a Stoichiometric Amount of Base. The addition of a mild inorganic base like potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) is critical. The base neutralizes the HCl, allowing the nucleophile to be present in its more reactive, deprotonated form. This is standard practice in many industrial syntheses.

Problem 2: Significant formation of a dimeric impurity (bis(2-methylthiazol-4-yl)methane).

Possible Cause: Self-condensation of the starting material. Solution: This side reaction can occur under certain conditions, particularly if the concentration of the electrophile is too high relative to the nucleophile. The choice of solvent can also play a role.

  • Workflow: Minimizing Dimer Formation.

    • Control Stoichiometry: Ensure the nucleophile is present in a slight excess (1.1-1.2 equivalents).

    • Slow Addition: Add the this compound solution slowly to the solution of the nucleophile and base. This maintains a low instantaneous concentration of the electrophile, favoring the desired reaction.

    • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile can sometimes favor the desired intermolecular reaction over self-condensation compared to less polar options.

Problem 3: Product purification is difficult due to persistent impurities.

Possible Cause: Hydrolysis of the chloromethyl group. Solution: The chloromethyl group is susceptible to hydrolysis, forming the corresponding alcohol (4-(hydroxymethyl)-2-methylthiazole), especially if water is present at elevated temperatures for extended periods.

  • Optimization Strategy:

    • Use Anhydrous Solvents: If the reaction chemistry allows, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

    • Limit Reaction Temperature and Time: Monitor the reaction progress by TLC or LCMS and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times or high temperatures.

    • Consider Solvent Polarity: While polar solvents are needed for solubility, highly polar protic solvents like water can exacerbate hydrolysis if conditions are not carefully controlled. A switch to a polar aprotic solvent like acetonitrile or acetone may be beneficial.

Solvent Selection & Optimization

The optimal solvent is a balance between solubility, reaction rate, and suppression of side reactions. The following table summarizes key properties of common solvents to aid in your selection process.

SolventTypeBoiling Point (°C)Dielectric Constant (ε)Key Considerations
Acetonitrile Polar Aprotic8237.5Excellent general-purpose solvent; good balance of polarity for dissolving the salt and promoting SN2 reactions.
Ethanol Polar Protic7824.5Good for reactions with amines; can participate in solvolysis as a side reaction at higher temperatures.
Acetone Polar Aprotic5621Good for dissolving many organic compounds; lower boiling point may limit reaction temperature.
N,N-Dimethylformamide (DMF) Polar Aprotic15337High boiling point allows for higher reaction temperatures; can be difficult to remove during workup.
Water Polar Protic10080.1Useful for biphasic systems or with highly water-soluble nucleophiles; risk of hydrolysis of the starting material.
Toluene Non-polar Aprotic1112.4Primarily used in biphasic systems with a phase-transfer catalyst; poor solvent for the hydrochloride salt on its own.
Solvent Selection Workflow

The following diagram illustrates a decision-making process for selecting an appropriate solvent system.

Caption: Decision workflow for solvent system selection.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution using Acetonitrile

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nucleophile (1.1 eq.), potassium carbonate (1.5 eq.), and acetonitrile (5-10 mL per gram of starting material).

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.0 eq.) to the mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LCMS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Procedure for Phase-Transfer Catalysis (PTC)

  • Combine the nucleophile (1.1 eq.), sodium carbonate (2.0 eq.), tetrabutylammonium bromide (0.05 eq.), and water in a reaction vessel.

  • Add an equal volume of an organic solvent such as toluene.

  • Add this compound (1.0 eq.) to the biphasic mixture.

  • Heat the mixture to 70-90 °C with vigorous stirring to ensure adequate mixing of the two phases.

  • Monitor the reaction until completion.

  • Cool the mixture, separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Hydrolysis of 4-(Chloromethyl)-2-methylthiazole hydrochloride as a side reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(chloromethyl)-2-methylthiazole hydrochloride. This resource is designed for researchers, chemists, and pharmaceutical development professionals who utilize this critical intermediate in their synthetic workflows. Here, we address a common yet often overlooked issue: the hydrolysis of the chloromethyl group, which can significantly impact reaction yield, purity, and reproducibility. This guide provides in-depth answers to frequently asked questions and robust troubleshooting protocols based on established chemical principles.

Frequently Asked Questions (FAQs)
Q1: What is the hydrolysis of this compound?

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of this compound, the C-Cl bond of the chloromethyl group is susceptible to nucleophilic attack by water. This reaction substitutes the chlorine atom with a hydroxyl group, yielding the primary impurity, 4-(hydroxymethyl)-2-methylthiazole, and hydrochloric acid.

The hydrochloride salt form of the starting material indicates it is typically used under acidic conditions, which can potentially influence the reaction rate.[1]

Hydrolysis_Mechanism reac 4-(Chloromethyl)-2-methylthiazole prod 4-(Hydroxymethyl)-2-methylthiazole reac->prod Nucleophilic Substitution water H₂O hcl HCl

Caption: Hydrolysis of 4-(chloromethyl)-2-methylthiazole.

Q2: Why is this hydrolysis a significant concern in my synthesis?

The hydrolysis of this intermediate poses several challenges:

  • Yield Reduction: Every molecule of starting material that undergoes hydrolysis is a molecule that cannot participate in the desired reaction, directly leading to lower yields of your target compound.

  • Impurity Profile: The formation of 4-(hydroxymethyl)-2-methylthiazole introduces a significant impurity that can be difficult to separate from the desired product due to similar polarity. This complicates downstream purification processes.

  • Inconsistent Results: If the extent of hydrolysis varies between batches (e.g., due to differences in solvent water content or reaction setup time), it can lead to poor reproducibility of your experimental results. This is particularly problematic in process development and scale-up operations.

This compound is a key intermediate in the synthesis of pharmaceuticals like Ritonavir, where strict impurity control is paramount.[2][3]

Q3: What factors promote the hydrolysis of this compound?

Several environmental and experimental factors can accelerate the rate of this undesirable side reaction. The stability of reactive intermediates like this is often influenced by temperature, moisture, light, and pH.[4][5]

FactorInfluence on HydrolysisRationale & Control Measures
Moisture High Impact Water is a direct reactant. The presence of water in solvents, reagents, or the reaction atmosphere is the primary driver. Control: Use anhydrous solvents, dry reagents thoroughly, and conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon).
Temperature High Impact Higher temperatures increase the kinetic energy of molecules, accelerating the rate of most chemical reactions, including hydrolysis.[5] Control: Perform reactions at the lowest effective temperature. Store the reagent at recommended low temperatures (e.g., -20°C for long-term storage) to ensure stability.[4]
pH Moderate Impact While the compound is a hydrochloride salt, a highly aqueous and basic environment (high concentration of OH⁻) can accelerate nucleophilic substitution. Conversely, strongly acidic conditions can also catalyze hydrolysis.[1] Control: Maintain the reaction pH within the optimal range for your specific transformation, often neutral or slightly acidic, and avoid excessive aqueous base.
Solvent Choice Moderate Impact Protic solvents (e.g., water, methanol, ethanol) can participate in or facilitate hydrolysis through hydrogen bonding and solvation of the leaving group. Control: Whenever possible, use aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)) which do not actively promote hydrolysis.
Q4: How can I detect and quantify the hydrolysis product?

The most effective method for monitoring the hydrolysis is High-Performance Liquid Chromatography (HPLC) , often coupled with a UV detector. The starting material and the hydroxylated product have different polarities and will therefore have distinct retention times.

Protocol: HPLC Method for Monitoring Hydrolysis

  • Sample Preparation: At timed intervals, withdraw a small aliquot (e.g., 50 µL) from your reaction mixture. Quench it immediately by diluting it in a known volume (e.g., 950 µL) of a cold, aprotic solvent like acetonitrile to stop further reaction.

  • Standard Preparation: Prepare a calibration curve using a certified reference standard of this compound. If available, also prepare a standard of the hydrolysis product, 4-(hydroxymethyl)-2-methylthiazole, to confirm its retention time.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the thiazole ring absorbs (e.g., 254 nm).

    • Injection Volume: 5-10 µL.

  • Analysis: Integrate the peak areas for the starting material and the hydrolysis product. The percentage of hydrolysis can be calculated based on the relative peak areas (assuming similar response factors) or, more accurately, against a calibration curve. For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the mass of the species in the impurity peak.

Troubleshooting Guide
Scenario 1: My reaction yield is consistently lower than expected.

If you are experiencing low yields in a reaction where this compound is a reactant, premature hydrolysis is a likely culprit.

Troubleshooting_Yield start Low Reaction Yield Observed check_hydrolysis Is hydrolysis of starting material a possibility? start->check_hydrolysis run_hplc Run HPLC on starting material and reaction aliquot. check_hydrolysis->run_hplc hydrolysis_detected Is hydrolysis product detected? run_hplc->hydrolysis_detected implement_controls Implement Strict Anhydrous Conditions: - Use anhydrous solvents - Dry other reagents - Use inert atmosphere (N₂/Ar) hydrolysis_detected->implement_controls Yes other_issues Investigate other reaction issues: - Stoichiometry - Catalyst activity - Other side reactions hydrolysis_detected->other_issues No optimize_temp Optimize Reaction Temperature: - Run reaction at a lower temperature implement_controls->optimize_temp check_storage Verify Storage Conditions: - Is reagent stored at -20°C? - Is the container tightly sealed? optimize_temp->check_storage

Caption: Troubleshooting workflow for low reaction yield.

Step-by-Step Mitigation Plan:

  • Verify Reagent Quality: Before starting, run an HPLC analysis on your this compound to ensure its purity and confirm that significant hydrolysis has not already occurred during storage. Reputable suppliers provide a certificate of analysis with purity data.[6][7]

  • Ensure Anhydrous Conditions: This is the most critical control point.

    • Use solvents from a freshly opened bottle or from a solvent purification system.

    • If adding other solid reagents, ensure they are thoroughly dried.

    • Assemble your reaction glassware hot from the oven and cool it under a stream of inert gas (nitrogen or argon) to displace moist air.

  • Control Temperature: Add the this compound to the reaction mixture at a low temperature (e.g., 0°C) before slowly warming to the target reaction temperature. This minimizes the exposure time to conditions that might favor hydrolysis before the desired reaction can occur.

  • Re-evaluate Your Solvent: If you are using a protic solvent and the reaction chemistry allows, investigate switching to an aprotic alternative like THF, DCM, or Toluene.

Scenario 2: An unknown peak is consistently appearing in my HPLC chromatogram.

An unexpected peak eluting near your product or starting material could very well be 4-(hydroxymethyl)-2-methylthiazole.

Workflow for Peak Identification:

Peak_Identification_Workflow cluster_methods Verification Methods start Unknown Peak in HPLC hypothesize Hypothesize: Peak is 4-(hydroxymethyl)-2-methylthiazole start->hypothesize lcms Analyze by LC-MS (Look for M+H⁺ of hydrolysis product) hypothesize->lcms spike Spiking Study (If standard is available) hypothesize->spike force_degradation Forced Degradation Study (Heat starting material in water) hypothesize->force_degradation evaluate Does evidence confirm hypothesis? lcms->evaluate spike->evaluate force_degradation->evaluate confirm Identity Confirmed. Quantify and control. evaluate->confirm Yes re_evaluate Identity Not Confirmed. Investigate other side reactions. evaluate->re_evaluate No

Caption: Workflow for identifying an unknown impurity peak.

  • LC-MS Analysis: This is the most direct method. The molecular weight of 4-(chloromethyl)-2-methylthiazole is 147.61 g/mol (free base). The molecular weight of the hydrolysis product, 4-(hydroxymethyl)-2-methylthiazole, is 129.17 g/mol . Analyze your sample by LC-MS and look for an ion corresponding to the mass of the suspected hydrolysis product (e.g., m/z of 130.17 for [M+H]⁺).

  • Forced Degradation Study: To confirm that the unknown peak arises from hydrolysis, perform a small-scale forced degradation experiment. Dissolve a small amount of your starting material in a solvent mixture containing water (e.g., 1:1 Acetonitrile/Water) and gently heat it (e.g., 40-50°C) for a few hours. Analyze the resulting mixture by HPLC. A significant increase in the area of the unknown peak strongly suggests it is the hydrolysis product.

  • Spiking Study: If you have a reference standard of 4-(hydroxymethyl)-2-methylthiazole, "spike" your sample by adding a small amount of this standard and re-running the HPLC. If the unknown peak's area increases and its shape remains symmetrical, it confirms the identity.

By understanding the causes of hydrolysis and implementing these rigorous analytical and procedural controls, you can ensure the integrity of your starting material and achieve more reliable, reproducible results in your synthesis.

References

Technical Support Center: Optimizing Reactions with 4-(Chloromethyl)-2-methylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-(Chloromethyl)-2-methylthiazole hydrochloride (CAS 77470-53-2). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction outcomes when using this versatile building block. As a key intermediate in the synthesis of pharmaceuticals, its effective use is critical for advancing research and development projects.[1] This document provides field-proven insights and detailed protocols to help you navigate potential pitfalls and maximize your yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling, properties, and reactivity of this compound.

Q1: What are the essential storage and handling requirements for this reagent?

A1: Proper storage and handling are critical for maintaining the reagent's integrity.

  • Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, often at room temperature or under inert atmosphere as specified by the supplier.[2] Some suppliers recommend storage in a freezer at -20°C.[3] It is known to be hygroscopic (absorbs moisture from the air), which can affect its reactivity and shelf life.[4]

  • Handling: this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[4] It is also a lachrymator, meaning it can cause tearing.[3] Therefore, it must be handled in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

Q2: Do I need to convert the hydrochloride salt to its free base before starting my reaction?

A2: Yes, in most cases. The compound is supplied as a hydrochloride salt to improve its stability and shelf-life. The thiazole nitrogen is protonated, which deactivates the ring and can interfere with reactions. For nucleophilic substitution at the chloromethyl group, the free base is the desired reactive species. This is typically achieved in situ by adding a non-nucleophilic base to the reaction mixture. Attempting the reaction without neutralizing the hydrochloride will likely result in low to no yield, as your nucleophile may be protonated and rendered unreactive.

Q3: Which base should I use to generate the free base, and how much?

A3: The choice of base is critical to avoid side reactions.

  • Recommended Bases: Use a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases are sterically hindered, preventing them from competing with your primary nucleophile in attacking the electrophilic chloromethyl group.

  • Bases to Avoid: Avoid nucleophilic bases like ammonia, primary/secondary amines, or hydroxide salts if they can compete with your intended nucleophile.

  • Stoichiometry: At least 1.0 equivalent of the base is required to neutralize the hydrochloride salt. However, it is common practice to use a slight excess (e.g., 1.1-1.2 equivalents) to ensure complete neutralization. If your nucleophile is also a salt (e.g., an amine hydrochloride), you will need an additional equivalent of base for each acidic proton. A study synthesizing a derivative successfully used 1.1 equivalents of triethylamine to generate the free base from 2-amino-4-(chloromethyl)thiazole hydrochloride before further reaction.[5]

Q4: What are the best solvents for reactions involving this compound?

A4: The hydrochloride salt is highly soluble in water but has low solubility in many organic solvents.[6] The free base has better solubility in common organic solvents. The choice of solvent depends on the specific reaction and the solubility of your nucleophile.

  • Common Solvents: Dichloromethane (DCM), acetonitrile (MeCN), dimethylformamide (DMF), and tetrahydrofuran (THF) are frequently used.

  • Considerations: Ensure your nucleophile and the generated free base are soluble in the chosen solvent. For instance, a reaction of the related 2-amino-4-chloromethyl thiazole hydrochloride with mesyl chloride was successfully performed in DCM.[5] Avoid protic solvents like methanol or ethanol if your nucleophile's reactivity is sensitive to them, or if they can act as competing nucleophiles.

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving specific issues encountered during your experiments.

Problem 1: Low or No Product Yield

Potential Cause Explanation & Validation Recommended Solution
Incomplete Free Base Generation The hydrochloride salt is unreactive in nucleophilic substitutions. If the base is insufficient, of poor quality, or added at the wrong temperature, the starting material will remain. Validation: Check the reaction mixture with a pH test strip (moistened with water); it should be basic. Alternatively, monitor the disappearance of the starting material via Thin Layer Chromatography (TLC).Add at least 1.1 equivalents of a dry, non-nucleophilic base like triethylamine or DIPEA. Stir the mixture of the thiazole salt and base in the solvent for 15-30 minutes before adding the nucleophile.[5]
Poor Nucleophile Reactivity The chosen nucleophile may not be strong enough, or it may be sterically hindered. If the nucleophile is also an acid salt, it may have been insufficiently deprotonated.If using a weak nucleophile (e.g., an aniline), consider adding a stronger base (like DBU or sodium hydride, if compatible) or using a more polar aprotic solvent (like DMF or DMSO) to enhance reactivity. Ensure enough base is present to deprotonate the nucleophile if necessary.
Reagent Degradation The chloromethyl group is a reactive electrophile susceptible to hydrolysis. If the reagent has been improperly stored (exposed to moisture) or the reaction solvents are wet, it may have degraded. Validation: Use a fresh bottle of the reagent or verify its purity via NMR or melting point analysis. The reported melting point is 161-163 °C.[3]Use a fresh bottle of this compound. Ensure all solvents and reagents are anhydrous by using freshly opened bottles or by drying them using standard laboratory procedures (e.g., molecular sieves).
Inappropriate Reaction Temperature Many nucleophilic substitution reactions require heating to proceed at a reasonable rate. Room temperature may be insufficient.Try increasing the reaction temperature. Start by refluxing in solvents like acetonitrile or THF. Monitor the reaction progress by TLC to find the optimal temperature and time, avoiding decomposition at excessively high temperatures.

Problem 2: Formation of Multiple Products / Impurities

Potential Cause Explanation & Validation Recommended Solution
Side Reaction with Base/Solvent If a nucleophilic base (e.g., pyridine, DMAP) is used for neutralization, it can compete with the primary nucleophile, leading to an unwanted side product. Some solvents, like methanol or DMSO, can also act as nucleophiles under certain conditions.Strictly use non-nucleophilic bases like TEA or DIPEA. If possible, choose a non-nucleophilic solvent like DCM, THF, or toluene.
Di-alkylation or Over-reaction If your nucleophile has more than one reactive site (e.g., a primary amine with an additional hydroxyl or thiol group), multiple alkylations can occur.Use a large excess (2-3 equivalents) of the nucleophile to favor mono-alkylation. Alternatively, protect the other functional groups on your nucleophile before the reaction and deprotect them afterward.
Dimerization/Self-condensation Under strongly basic conditions or high temperatures, the thiazole free base could potentially react with itself, although this is less common.Avoid using excessively strong bases (like NaH or organolithiums) unless necessary. Maintain a moderate reaction temperature and add the thiazole reagent slowly to a solution of the nucleophile to keep its instantaneous concentration low.

Problem 3: Difficulty in Product Purification

Potential Cause Explanation & Validation Recommended Solution
Presence of Salt Byproduct The neutralization of the hydrochloride salt generates a salt byproduct (e.g., triethylammonium chloride). This salt can complicate extraction and purification.During aqueous workup, perform multiple washes with water or brine to remove the salt. Triethylammonium chloride is highly water-soluble. If the salt precipitates, it can often be removed by filtration before concentrating the organic layer.
Similar Polarity of Product and Impurities Unreacted starting material or side products may have similar polarity to the desired product, making separation by column chromatography difficult.[7]Adjust the solvent system for column chromatography to achieve better separation (try different solvent mixtures, e.g., ethyl acetate/hexanes vs. DCM/methanol). If separation is still poor, consider recrystallization or converting the product to a salt to modify its solubility and crystalline properties, which can aid in purification.[7][8]

Part 3: Protocols and Visualizations

Protocol 1: General Procedure for N-Alkylation with a Primary/Secondary Amine
  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., acetonitrile or DCM, ~0.1-0.5 M concentration).

  • Free Base Generation: Add triethylamine (1.1-1.2 eq) dropwise to the stirred suspension. Stir at room temperature for 30 minutes. The mixture should become more homogeneous as the free base forms.

  • Nucleophile Addition: Add the amine nucleophile (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat to reflux, depending on the amine's reactivity. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. If in DCM, wash the mixture sequentially with water and brine. If in a water-miscible solvent like acetonitrile, remove the solvent under reduced pressure, then partition the residue between ethyl acetate and water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Visualizations

References

Technical Support Center: Troubleshooting Low Reactivity of 4-(Chloromethyl)-2-methylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Chloromethyl)-2-methylthiazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common reactivity issues encountered during its use in chemical synthesis. As a key building block in medicinal and agrochemical research, understanding its reactivity is paramount for successful outcomes. This guide provides in-depth, field-proven insights to help you overcome challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is sluggish or not proceeding at all. What are the most common initial checks?

A1: Low reactivity is a frequent challenge. Begin by assessing these three critical factors:

  • Reagent Quality: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Water contamination can significantly impede the reaction.

  • Base Stoichiometry and Strength: At least two equivalents of base are required. One equivalent to neutralize the hydrochloride salt and a second to deprotonate the nucleophile or facilitate the reaction. The base must be strong enough to deprotonate your nucleophile.

  • Reaction Conditions: Ensure you are using an appropriate solvent (typically a polar aprotic solvent) and that the reaction temperature is suitable for the nucleophilic substitution.

Q2: How should I properly handle and store this compound?

A2: Due to its hygroscopic nature, proper handling is crucial.[2][3] Store the reagent in a tightly sealed container in a desiccator or a controlled inert atmosphere (e.g., a glove box).[4] When weighing, do so quickly and in a low-humidity environment to minimize moisture absorption. For highly sensitive reactions, consider drying the reagent under vacuum before use.[5]

Q3: Why is the choice of base so important in reactions with this compound?

A3: The choice of base is critical for two reasons. First, you must neutralize the hydrochloride salt to generate the free base of the thiazole derivative in situ. Second, for many nucleophiles (like thiols or secondary amines), a base is required to deprotonate them, thereby increasing their nucleophilicity. An inadequate amount or type of base is a common cause of reaction failure.

Q4: What are the typical solvents used for reactions with this compound?

A4: The reaction is a nucleophilic substitution (likely SN2), which is favored by polar aprotic solvents.[2] These solvents can dissolve the ionic starting material and nucleophile but do not solvate the nucleophile as strongly as protic solvents, leaving it more reactive. Common choices include acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

In-Depth Troubleshooting Guide

Symptom 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted this compound in your reaction mixture (e.g., by TLC or LC-MS analysis), consider the following potential causes and solutions.

This compound's tendency to absorb water can lead to the formation of a hydrate, which is less reactive.[1] Additionally, any water present in the reaction mixture can lead to the hydrolysis of the chloromethyl group to the corresponding alcohol, 4-(hydroxymethyl)-2-methylthiazole.

Diagnostic Protocol:

  • Karl Fischer Titration: To quantify the water content of your starting material.

  • ¹H NMR Spectroscopy: Look for broad peaks corresponding to water. The presence of a singlet around 4.5-4.6 ppm (for the -CH₂OH) and a singlet around 2.5 ppm (for the -CH₃) in your crude reaction mixture could indicate the hydrolysis byproduct.

Corrective Actions:

  • Drying the Reagent: Dry the this compound in a vacuum oven at a mild temperature (e.g., 40-50 °C) for several hours before use.[6]

  • Using Anhydrous Solvents: Ensure your reaction solvents are anhydrous. Use freshly opened bottles of anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves).[6]

  • Inert Atmosphere: For highly sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.[4]

dot

Caption: Workflow for addressing reagent quality.

As a hydrochloride salt, the starting material requires at least one equivalent of base for neutralization. A second equivalent is often needed to deprotonate the nucleophile.

Diagnostic Protocol:

  • Review Stoichiometry: Double-check your calculations to ensure at least two equivalents of base are used relative to the this compound.

  • pKa Analysis: Compare the pKa of the conjugate acid of your base to the pKa of your nucleophile. The base should be strong enough to effectively deprotonate the nucleophile.

Table 1: pKa Values of Conjugate Acids of Common Bases

BaseConjugate AcidpKa (in Water)Typical Use
Triethylamine (TEA)Triethylammonium~10.7Mild, non-nucleophilic base
Diisopropylethylamine (DIPEA)Diisopropylethylammonium~11Sterically hindered, non-nucleophilic base
Sodium Bicarbonate (NaHCO₃)Carbonic Acid~6.4Weak base, suitable for some applications
Potassium Carbonate (K₂CO₃)Bicarbonate~10.3Moderately strong, common inorganic base
Sodium Hydroxide (NaOH)Water~15.7Strong base, can promote hydrolysis

Data sourced from various pKa tables.[7][8][9][10][11]

Corrective Actions:

  • Increase Base Equivalents: If using less than two equivalents, increase to 2.1-2.5 equivalents.

  • Select a Stronger Base: If your nucleophile is not being sufficiently deprotonated, switch to a base with a higher pKa. For example, if you are using triethylamine (pKa of conjugate acid ~10.7) with a thiol (pKa ~10), a significant portion of the thiol will remain protonated. A stronger base like potassium carbonate may be more effective.

The choice of solvent can dramatically affect the rate of SN2 reactions.

Diagnostic Protocol:

  • Solvent Analysis: Are you using a polar aprotic solvent? Protic solvents (e.g., ethanol, methanol, water) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon.[2] This significantly slows down the reaction rate.

dot

Caption: Effect of solvent on nucleophile reactivity.

Corrective Actions:

  • Switch to a Polar Aprotic Solvent: If you are using a protic solvent, switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents will dissolve the reactants but will not significantly hinder the nucleophile.

Symptom 2: Formation of Multiple Products or Byproducts

If your reaction mixture shows multiple spots on a TLC plate or several peaks in an LC-MS analysis, side reactions may be occurring.

As mentioned, water contamination can lead to the formation of 4-(hydroxymethyl)-2-methylthiazole. This is more likely to occur if the reaction is run at elevated temperatures or for extended periods in the presence of moisture.

Diagnostic Protocol:

  • TLC Analysis: The hydrolysis product, being an alcohol, will likely have a lower Rf value (be more polar) than the starting material on a silica gel TLC plate.

  • ¹H NMR Spectroscopy: Look for the characteristic signals of the hydroxymethyl group.

Corrective Actions:

  • Follow the corrective actions outlined in Cause 1a to rigorously exclude water from your reaction.

Some solvents can participate in the reaction. For example, if using DMF at high temperatures, decomposition to dimethylamine can occur, which can then act as a nucleophile.

Diagnostic Protocol:

  • LC-MS Analysis: Look for a product with a mass corresponding to the addition of the solvent or its decomposition products to the thiazole scaffold.

Corrective Actions:

  • Lower Reaction Temperature: If possible, run the reaction at a lower temperature.

  • Choose a More Inert Solvent: Consider switching to a solvent less prone to decomposition or participation in the reaction, such as acetonitrile.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

  • To a stirred solution of the amine (1.1 equivalents) in anhydrous acetonitrile (0.2 M) under a nitrogen atmosphere, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.2 equivalents).

  • Add this compound (1.0 equivalent) in one portion.

  • Heat the reaction mixture to 50-60 °C and monitor the progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Substitution with a Thiol

This protocol outlines a general method for the reaction with a thiol.

  • To a stirred suspension of potassium carbonate (2.5 equivalents) in anhydrous DMF (0.3 M) under a nitrogen atmosphere, add the thiol (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to form the thiolate.

  • Add this compound (1.0 equivalent) and continue to stir at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within a few hours.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Analytical Troubleshooting

Table 2: Approximate ¹H NMR Chemical Shifts (in CDCl₃)

Proton4-(Chloromethyl)-2-methylthiazole4-(Aminomethyl)-2-methylthiazole Derivative4-(Thiomethyl)-2-methylthiazole Derivative4-(Hydroxymethyl)-2-methylthiazole
Thiazole-H~7.1-7.3 ppm (s)~6.9-7.1 ppm (s)~7.0-7.2 ppm (s)~7.0-7.2 ppm (s)
-CH₂-~4.7-4.8 ppm (s)~3.8-4.0 ppm (s)~3.9-4.2 ppm (s)~4.5-4.6 ppm (s)
Thiazole-CH₃~2.7-2.8 ppm (s)~2.6-2.7 ppm (s)~2.6-2.7 ppm (s)~2.5-2.6 ppm (s)

Note: These are approximate values and can vary depending on the specific derivative and solvent.[12][13][14][15][16][17][18][19]

TLC Analysis Guide:

  • Starting Material: this compound is a salt and may streak or have a very low Rf on its own. The free base is moderately polar.

  • Product: The polarity of the product will depend on the nucleophile used. Amine and thiol products are typically less polar than the starting salt but may be more or less polar than the free base.

  • Hydrolysis Product: 4-(Hydroxymethyl)-2-methylthiazole is more polar and will have a lower Rf than the starting material's free base.

  • Co-spotting: To definitively track the reaction, spot a lane with the starting material, a lane with the reaction mixture, and a "co-spot" lane with both the starting material and the reaction mixture. The disappearance of the starting material spot in the reaction mixture lane indicates consumption.[10][20]

References

Technical Support Center: Managing Exothermic Reactions with 4-(Chloromethyl)-2-methylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a critical technical resource for researchers, scientists, and process chemists working with 4-(Chloromethyl)-2-methylthiazole hydrochloride. Given its high reactivity, a thorough understanding of its chemical properties and potential thermal hazards is paramount for ensuring laboratory safety and experimental success. This document provides in-depth answers to frequently asked questions and troubleshooting strategies for managing exothermic events.

Section 1: FAQs - Understanding the Inherent Risk

This section addresses the fundamental questions regarding the reactivity and thermal hazards associated with this compound.

Q1: What makes reactions with this compound potentially hazardous?

A: The primary hazard stems from the compound's structure: it is a potent alkylating agent. The chloromethyl group (-CH₂Cl) attached to the thiazole ring is highly reactive. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles.

  • Causality: Most reactions involving this compound are nucleophilic substitutions, which are typically exothermic.[1] When a nucleophile (e.g., an amine or thiol) attacks and displaces the chloride, a stable bond is formed, releasing energy as heat.[1] Without proper control, this heat can accumulate, increasing the reaction rate, which in turn generates more heat. This feedback loop can lead to a dangerous, self-accelerating runaway reaction. The compound itself is also classified as causing severe skin burns and eye damage, underscoring its high reactivity.[2][3]

Q2: Which specific reaction types pose the highest risk of a thermal runaway?

A: The highest risk is associated with N-alkylation and S-alkylation reactions, particularly under the following conditions:

  • Strong or Sterically Unhindered Nucleophiles: Reagents like ammonia, primary amines, and thiols are highly reactive and can lead to rapid, highly exothermic reactions.

  • High Concentrations: Concentrated reaction mixtures generate more heat per unit volume, making it harder for cooling systems to dissipate the energy effectively.

  • Incorrect Reagent Addition: Adding the thiazole derivative too quickly to a solution of the nucleophile (or vice-versa) can cause an initial, localized spike in concentration and temperature, which can initiate a runaway. Case studies of industrial accidents frequently cite improper reagent addition as a primary cause.[4]

Q3: What are the primary warning signs of a developing thermal runaway?

A: Vigilant monitoring is critical. Key warning signs include:

  • Unexpected Temperature Increase: The reaction temperature rises faster than predicted or continues to rise even after reagent addition has stopped or external cooling is maximized.

  • Pressure Buildup: In a closed or poorly vented system, an increase in temperature will cause solvent and gas pressure to rise rapidly.

  • Gas Evolution: Uncontrolled side reactions or solvent boiling can lead to vigorous gas release.

  • Physical Changes: A sudden change in the color, viscosity, or solubility of the reaction mixture can indicate a loss of control.

Section 2: Proactive Safety - Risk Assessment & Experimental Design

Proper planning is the most effective tool for preventing thermal incidents. A thorough risk assessment must be conducted before any experiment.

Q4: How should I design an experiment to minimize exothermic risk from the outset?

A: A safely designed experiment focuses on ensuring that the rate of heat generation never exceeds the system's capacity for heat removal.

  • Perform Calorimetric Studies: Before attempting a large-scale reaction, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) on a small scale. This provides critical data on the reaction's total heat output (enthalpy) and heat generation rate. Reaction calorimetry is essential for understanding how factors like reagent addition speed affect the heat flow in real-time.[5][6]

  • Control Reagent Addition: The most critical control parameter is the addition rate of the limiting reagent. Use a syringe pump for controlled, slow, and subsurface addition. This prevents localized "hot spots" and keeps the instantaneous heat generation at a manageable level.

  • Maintain Dilution: Working in a more dilute solution increases the overall thermal mass of the system, meaning more energy is required to raise the temperature. The solvent acts as a heat sink.

  • Choose an Appropriate Solvent: Select a solvent with a high heat capacity and a boiling point well above the intended reaction temperature. The solvent's boiling point can act as a natural safety barrier (reflux cooling), but this should not be relied upon as the primary means of control.

  • Ensure Adequate Cooling: The cooling system (e.g., ice bath, cryostat) must be capable of handling the maximum potential heat output. Always start the reaction at a low temperature to provide the largest possible safety margin.

Data Presentation: Key Parameters for Thermal Risk Assessment
ParameterMethod of DeterminationSignificance for Safety
Heat of Reaction (ΔHrxn) Reaction Calorimetry (RC1)Determines the total amount of energy released. A higher value indicates a greater potential hazard.
Adiabatic Temperature Rise (ΔTad) Calculated from ΔHrxn and heat capacityThe theoretical temperature increase if no heat is removed from the system. If ΔTad is large, a cooling failure is more likely to be catastrophic.
Max Temp of Synthesis Reaction (MTSR) Reaction Calorimetry (RC1)The highest temperature the reaction mixture would reach under the planned process conditions, assuming a cooling failure. This must be well below the solvent boiling point and the decomposition temperature of any materials present.
Onset Temperature of Decomposition (Tonset) Differential Scanning Calorimetry (DSC)The temperature at which the product or reactants begin to decompose exothermically. The reaction temperature must always be kept significantly below this value.

Experimental Workflow: Pre-Reaction Safety Protocol

G cluster_plan Phase 1: Planning & Assessment cluster_exec Phase 2: Execution A Literature Review & Hazard Identification B Small-Scale Calorimetry (DSC, RC1) A->B C Define Safe Operating Limits (Temp, Addition Rate, Conc.) B->C D Perform Small-Scale Pilot Reaction C->D Approval Gate E Verify Results & Safety Margins D->E F Proceed with Approved Scale-Up E->F

Caption: A systematic workflow for assessing and mitigating thermal risk.

Section 3: Troubleshooting Guide - Real-Time Exotherm Control

This section provides clear, actionable steps to take when a reaction begins to deviate from its expected thermal profile.

Q5: The reaction temperature is rising unexpectedly. What is the immediate course of action?

A: Act immediately and decisively. Follow a pre-planned emergency response procedure. The primary goal is to stop the generation of heat and maximize its removal.

Mandatory Visualization: Emergency Response to Temperature Spike

G Start Temperature Spike Detected! Action IMMEDIATE ACTIONS: 1. Stop All Reagent Addition 2. Maximize External Cooling 3. Alert Supervisor / Safety Officer Start->Action Check Is Temperature Decreasing? Action->Check Monitor Monitor Until Stable & Investigate Cause Check->Monitor  Yes QuenchPrep Prepare for Emergency Quench Check->QuenchPrep  No QuenchExec INITIATE EMERGENCY QUENCH PROTOCOL QuenchPrep->QuenchExec

Caption: Decision tree for immediate response to an uncontrolled exotherm.

Q6: My cooling system is at maximum capacity, but the temperature is still climbing. What should I do?

A: This is a critical situation indicating that the rate of heat generation is overwhelming the system's ability to remove heat. You must assume a runaway is imminent.

  • Do Not Hesitate: If the temperature continues to rise after stopping reagent addition and maximizing cooling, you must proceed to an emergency quench.

  • Use a Pre-Prepared Quenching Agent: A properly equipped lab should have a designated quenching solution ready for such events. This is not the time to be searching for a reagent.

  • Prioritize Safety: If the reaction is escalating violently (e.g., rapid pressure increase, vessel making noise), evacuate the immediate area, activate any emergency alarms, and alert safety personnel. Do not risk personal injury to save the experiment.

Section 4: Standard Operating Procedure (SOP) - Emergency Quench

This protocol outlines a general method for neutralizing a runaway reaction involving this compound. This procedure must be adapted to the specific reagents and solvents in your system.

Q7: What is a safe and effective method for quenching a runaway reaction with this compound?

A: The goal of a quench is to rapidly consume the highly reactive species in a controlled manner. A multi-stage approach using progressively more reactive quenching agents is safest.[7]

Experimental Protocol: Emergency Quenching of a Runaway Alkylation

Pre-Requisite: This entire procedure must be performed in a chemical fume hood with the sash lowered as much as possible. Full personal protective equipment (flame-retardant lab coat, safety goggles, face shield, and appropriate gloves) is mandatory.[8]

  • Step 1: Initial Cooling and Dilution (If Possible)

    • Ensure the reaction flask is in a large ice/water bath.

    • If the reaction solvent is compatible and the exotherm is not yet violent, add a pre-chilled, inert solvent (e.g., toluene, if appropriate for your chemistry) via a cannula or addition funnel. This adds thermal mass and dilutes the reactants.

  • Step 2: Slow Addition of a Weak Proton Source

    • Cool a quenching solution of 10% isopropanol in an inert, high-boiling solvent (like toluene) to 0 °C.[7]

    • Slowly add this solution to the runaway reaction mixture with vigorous stirring. Isopropanol is a mild acid/proton source that will react with strong nucleophiles less violently than water.[7]

    • Monitor the temperature closely. The goal is to see the temperature stabilize and begin to drop.

  • Step 3: Addition of a Stronger Proton Source

    • Once the initial exotherm from the isopropanol addition has subsided and the temperature is under control, begin the slow addition of a chilled 1:1 mixture of isopropanol and water.[7]

    • Be prepared for a secondary exotherm, though it should be much less vigorous than the runaway itself.

  • Step 4: Final Quench with Water

    • After the reaction is fully controlled and near room temperature, slowly add cold water to ensure all reactive materials have been consumed.

  • Step 5: Post-Quench Stabilization

    • Allow the mixture to stir for several hours, ensuring the temperature remains stable without external cooling.[7] This confirms the reaction is complete. The mixture can then be neutralized and prepared for proper waste disposal.

This structured approach provides multiple layers of safety, preventing the quench itself from causing a secondary, uncontrolled exotherm.[9]

References

Technical Support Center: Purification of 4-(Chloromethyl)-2-methylthiazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Chloromethyl)-2-methylthiazole hydrochloride (CAS No. 77470-53-2). This resource is designed for researchers, chemists, and drug development professionals who utilize this critical synthetic intermediate and require methods to ensure its purity. High purity is paramount as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. This guide provides in-depth, troubleshooting-oriented answers to common purification challenges, grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My synthesized this compound appears as an off-white or brownish solid with a lower-than-expected melting point. What are the probable impurities?

Answer: The discoloration and depressed melting point of your product strongly suggest the presence of impurities. Given the typical synthesis routes, these can be categorized into several classes:

  • Unreacted Starting Materials: Depending on the synthetic route (e.g., Hantzsch synthesis from 1,3-dichloroacetone and thioacetamide or direct chlorination of 2-methyl-4-hydroxymethylthiazole), residual precursors may co-precipitate with your product.

  • Side-Reaction Products: Over-chlorination on the thiazole ring or incomplete reactions can lead to structurally similar impurities that are difficult to separate.

  • Degradation Products: The 4-(chloromethyl) group is a reactive electrophile, susceptible to hydrolysis, especially if moisture is present, forming 4-(hydroxymethyl)-2-methylthiazole. Thiazole rings themselves can also undergo degradation under harsh thermal or pH conditions.[1][2] The compound is known to be a lachrymator and requires careful handling in well-ventilated areas.[3]

  • Solvent Residues: Inadequate drying can leave residual solvents trapped within the crystalline lattice of the hydrochloride salt.

The diagram below illustrates the relationship between the target molecule and its potential impurities stemming from a common synthetic pathway.

cluster_reactants Starting Materials cluster_products Reaction Outcome SM1 1,3-Dichloroacetone Product 4-(Chloromethyl)-2-methylthiazole (Target Molecule) SM1->Product Hantzsch Synthesis Impurity1 Unreacted SMs SM1->Impurity1 Incomplete Reaction SM2 Thioacetamide SM2->Product SM2->Impurity1 Incomplete Reaction Impurity2 Hydrolysis Product (4-(Hydroxymethyl)-2-methylthiazole) Product->Impurity2 Moisture (Degradation) Impurity3 Polymeric Byproducts Product->Impurity3 Heat/ Instability G start Recrystallization Attempt: Product 'Oiled Out' reheat 1. Re-heat the mixture to re-dissolve the oil. start->reheat add_solvent 2. Add more hot solvent (e.g., 5-10% volume increase) to reduce saturation. reheat->add_solvent slow_cool 3. Allow to cool VERY slowly. (Insulate the flask). add_solvent->slow_cool result Crystals Formed? slow_cool->result seed_crystal Induce crystallization with a seed crystal. slow_cool->seed_crystal Optional success Success: Isolate Crystals result->success Yes failure Failure: Still Oiling Out result->failure No change_solvent Change solvent system. Try a solvent pair (e.g., Isopropanol/Hexane). failure->change_solvent seed_crystal->result Crude Crude Product (Post-Synthesis) Analysis1 Initial Purity Check (TLC, NMR, HPLC) Crude->Analysis1 Decision Purity > 98%? Analysis1->Decision Recryst Purification Step 1: Recrystallization Decision->Recryst No Final Pure Product (>98%) Decision->Final Yes Recryst->Analysis1 Re-analyze Chrom Purification Step 2: Column Chromatography Recryst->Chrom If Impurities Persist Analysis2 Final Purity & Structure Verification Chrom->Analysis2 Analysis2->Final

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-(Chloromethyl)-2-methylthiazole and 4-(Bromomethyl)-2-methylthiazole in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical sectors, the selection of appropriate building blocks is paramount to achieving desired molecular complexity and optimal reaction efficiency. Among the versatile heterocyclic intermediates, 4-(halomethyl)-2-methylthiazoles serve as crucial synthons for introducing the 2-methylthiazole-4-yl-methyl moiety. This guide provides an in-depth technical comparison of the reactivity of two key analogues: 4-(chloromethyl)-2-methylthiazole hydrochloride and 4-(bromomethyl)-2-methylthiazole, with a focus on their utility in nucleophilic substitution reactions.

Theoretical Framework: The Decisive Role of the Leaving Group

The primary determinant of reactivity in nucleophilic substitution reactions of 4-(halomethyl)-2-methylthiazoles is the nature of the halogen atom, which functions as the leaving group. Based on fundamental principles of organic chemistry, 4-(bromomethyl)-2-methylthiazole is inherently more reactive than its chloro-analogue . This heightened reactivity stems from the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻).

This difference is attributable to two main factors:

  • Basicity: There is an inverse relationship between the basicity of a species and its quality as a leaving group. Weaker bases are better leaving groups because they are more stable and less likely to re-form a bond with the electrophilic carbon. Since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), bromide is a weaker base than chloride, and therefore a better leaving group.

  • Polarizability: The larger electron cloud of the bromide ion is more polarizable than that of the chloride ion. This increased polarizability allows for better stabilization of the partial negative charge that develops in the transition state of a nucleophilic substitution reaction, thus lowering the activation energy.

The reaction mechanism for these primary alkyl halides is predominantly a bimolecular nucleophilic substitution (SN2), characterized by a single concerted step where the nucleophile attacks the electrophilic carbon while the leaving group departs.

Synthesis of 4-(Halomethyl)-2-methylthiazole Derivatives

A general and accessible route to these compounds often starts from the readily available 2,4-dimethylthiazole. The synthesis involves a free-radical halogenation at the 4-methyl position.

Synthesis of 4-(bromomethyl)-2-methylthiazole

A common and effective method for the benzylic bromination of the 4-methyl group on the thiazole ring is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux.[1][2]

Synthesis of this compound

The chlorination of the 4-methyl group can be achieved using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent.[3] The reaction is typically carried out in an inert solvent. The resulting 4-(chloromethyl)-2-methylthiazole is a free base and can be converted to the more stable hydrochloride salt by treatment with hydrochloric acid.

Experimental Comparison of Reactivity: A Proposed Protocol

While the theoretical superiority of the bromo- derivative is clear, quantitative experimental data provides invaluable insight for reaction optimization. Below is a detailed protocol for a comparative kinetic analysis of the two compounds. This experiment is designed as a self-validating system to provide a direct comparison of their reactivity towards a common nucleophile.

Objective

To quantitatively determine and compare the reaction rates of this compound and 4-(bromomethyl)-2-methylthiazole with a model nucleophile, sodium thiophenoxide, under identical SN2 reaction conditions.

Materials and Reagents
  • This compound

  • 4-(bromomethyl)-2-methylthiazole

  • Thiophenol

  • Sodium hydroxide

  • Anhydrous acetonitrile (HPLC grade)

  • Internal standard (e.g., naphthalene)

  • Deionized water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Magnetic stirrer with heating capabilities

  • Standard laboratory glassware

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_nuc Prepare 0.1 M Sodium Thiophenoxide in Acetonitrile start_chloro Initiate Chloro- Reaction: Mix with Nucleophile at 25°C prep_nuc->start_chloro start_bromo Initiate Bromo- Reaction: Mix with Nucleophile at 25°C prep_nuc->start_bromo prep_chloro Prepare 0.1 M 4-(chloromethyl)-2-methylthiazole (from hydrochloride salt + base) prep_chloro->start_chloro prep_bromo Prepare 0.1 M 4-(bromomethyl)-2-methylthiazole prep_bromo->start_bromo prep_std Prepare Internal Standard Stock Solution quench_chloro Quench Aliquots from Chloro- Reaction at Timed Intervals start_chloro->quench_chloro quench_bromo Quench Aliquots from Bromo- Reaction at Timed Intervals start_bromo->quench_bromo hplc_analysis Analyze Quenched Aliquots by HPLC quench_chloro->hplc_analysis quench_bromo->hplc_analysis plot_kinetics Plot [Substrate] vs. Time hplc_analysis->plot_kinetics calc_rates Calculate Second-Order Rate Constants (k) plot_kinetics->calc_rates compare Compare Reactivity: k_bromo vs. k_chloro calc_rates->compare

Figure 1. Workflow for the comparative kinetic analysis.

Detailed Procedure
  • Preparation of Reagents:

    • Prepare a 0.1 M solution of sodium thiophenoxide by reacting equimolar amounts of thiophenol and sodium hydroxide in anhydrous acetonitrile.

    • Prepare a 0.1 M solution of 4-(chloromethyl)-2-methylthiazole by neutralizing the hydrochloride salt with one equivalent of a non-nucleophilic base (e.g., sodium bicarbonate), followed by extraction and dissolution in anhydrous acetonitrile.

    • Prepare a 0.1 M solution of 4-(bromomethyl)-2-methylthiazole in anhydrous acetonitrile.

    • Prepare a stock solution of the internal standard (e.g., 0.05 M naphthalene) in acetonitrile.

  • Reaction Setup:

    • In two separate temperature-controlled reaction vessels maintained at 25°C, place equal volumes of the 0.1 M sodium thiophenoxide solution.

    • To initiate the reactions, add an equal volume of the 0.1 M 4-(chloromethyl)-2-methylthiazole solution to one vessel and the 0.1 M 4-(bromomethyl)-2-methylthiazole solution to the other, starting a timer for each.

  • Reaction Monitoring by HPLC:

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot from each reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume of a solution containing the internal standard in acetonitrile.

    • Analyze the quenched samples by HPLC to determine the concentration of the remaining 4-(halomethyl)-2-methylthiazole relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of each 4-(halomethyl)-2-methylthiazole derivative against time.

    • Since the reaction is expected to be second-order (first-order in each reactant), a plot of 1/[substrate] versus time should yield a straight line. The slope of this line is the second-order rate constant, k.

    • Compare the calculated rate constants (kbromo vs. kchloro) to quantify the difference in reactivity.

Expected Results and Data Interpretation

The experimental results are expected to show a significantly faster consumption of 4-(bromomethyl)-2-methylthiazole compared to its chloro-analogue. This will be reflected in a steeper slope on the kinetic plots and a larger calculated rate constant for the bromo- compound.

Table 1: Expected Kinetic Data Summary

CompoundLeaving GroupExpected Relative Rate Constant (k)Expected Half-life (t1/2)
4-(bromomethyl)-2-methylthiazoleBr⁻kbromo (High)Short
4-(chloromethyl)-2-methylthiazoleCl⁻kchloro (Low)Long

The ratio of the rate constants (kbromo / kchloro) will provide a quantitative measure of the enhanced reactivity imparted by the bromide leaving group. This ratio is anticipated to be significantly greater than 1.

Mechanistic Visualization

The SN2 reaction proceeds through a backside attack, leading to an inversion of configuration if the electrophilic carbon is a stereocenter. In this case, the carbon is prochiral.

References

A Senior Application Scientist's Guide to Comparative Yield Analysis of Thiazole Alkylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Thiazole Alkylation

The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, from vitamins like thiamine to anticancer and anti-inflammatory drugs.[1][2][3] Its prevalence stems from its unique electronic properties and its ability to engage in various biological interactions. Alkylation is a fundamental and powerful strategy for the structural modification of thiazole derivatives, allowing for the fine-tuning of their pharmacological profiles.[4][5] The introduction of alkyl groups can profoundly impact a molecule's solubility, lipophilicity, metabolic stability, and target-binding affinity.

This guide provides a comparative analysis of common alkylating agents for thiazole compounds, moving beyond a simple catalog of reagents. We will dissect the mechanistic principles that govern reaction outcomes, provide a framework for rational reagent selection, and present validated experimental protocols. The objective is to empower researchers, scientists, and drug development professionals to make informed decisions that optimize reaction yields and accelerate discovery programs.

Mechanistic Foundations: Understanding Regioselectivity in Thiazole Alkylation

The reactivity of the thiazole ring is dictated by its electronic structure. It is an aromatic system, a characteristic conferred by the delocalization of a lone pair of electrons from the sulfur atom into a 6π-electron system.[6] This aromaticity influences the sites available for electrophilic attack by alkylating agents.

  • N3-Alkylation (Quaternization): The most common alkylation pathway for a neutral thiazole ring involves the lone pair of electrons on the sp²-hybridized nitrogen at position 3 (N3).[4] This nucleophilic attack on an alkylating agent, typically an alkyl halide, results in the formation of a positively charged thiazolium salt.[4][7] This process is also referred to as quaternization.

  • S-Alkylation: Direct S-alkylation of the thiazole ring itself is not observed. However, for precursors such as 1,2,4-triazole-3-thiones or thiazole-2-thiones, the exocyclic sulfur atom is the primary nucleophilic site, readily undergoing S-alkylation.[8][9] This is a critical distinction; the synthetic context determines whether the sulfur atom is a viable alkylation site.

  • C2-Deprotonation and Alkylation: The proton at the C2 position of the thiazole ring is the most acidic due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms.[5] Treatment with a strong base, such as an organolithium reagent, can deprotonate this position, creating a highly nucleophilic carbanion that can subsequently react with an electrophile like an alkyl halide.[4][7]

The choice of substrate and reaction conditions critically determines the regiochemical outcome, a concept we will explore through the comparative analysis of alkylating agents.

cluster_0 Thiazole Substrate cluster_1 Alkylation Pathway cluster_2 Product Thiazole Neutral Thiazole Ring N_Alk N3-Alkylation (Quaternization) Thiazole->N_Alk Standard Conditions C_Alk C2-Alkylation (via Deprotonation) Thiazole->C_Alk Strong Base Thione Thiazole-2-Thione (Precursor) S_Alk S-Alkylation Thione->S_Alk Basic or Neutral Conditions Thiazolium Thiazolium Salt N_Alk->Thiazolium Thioether S-Alkyl Thioether S_Alk->Thioether C2_Substituted C2-Substituted Thiazole C_Alk->C2_Substituted

Caption: Decision workflow for thiazole alkylation pathways.

Comparative Analysis of Common Alkylating Agents

The selection of an alkylating agent is a critical experimental parameter that directly impacts reaction efficiency, yield, and scalability. The following analysis compares the performance of several classes of reagents.

Alkylating Agent ClassPrimary ApplicationTypical YieldsAdvantagesDisadvantages
Alkyl Halides (R-I, R-Br, R-Cl) N-Alkylation of thiazoles; S-Alkylation of thiazole-thiones; C-alkylation post-deprotonation.Good to Excellent (60-95%)[10][11][12]Wide commercial availability, broad substrate scope, predictable reactivity (I > Br > Cl).Can be toxic/lachrymatory; may require elevated temperatures; potential for side reactions.
α-Haloketones Key electrophile in Hantzsch thiazole synthesis (alkylation of a thioamide).Good to Excellent (70-95%)[1][6][11]Classic, robust method for constructing the thiazole ring itself.Strongly irritating character[6]; not used for alkylating a pre-formed thiazole ring.
Propargyl Bromides Domino alkylation-cyclization with thiourea to form 2-aminothiazoles.High (often >80%)[13]Efficient one-pot synthesis of functionalized thiazoles.[6]Substrate scope is specific to the synthesis of 2-aminothiazoles.
Trialkyl Orthoesters N-Alkylation of thiazoles.High[14]Acts as both alkylating agent and solvent, simplifying the reaction setup.[14]Less common than alkyl halides; primarily for simple alkyl groups (methyl, ethyl).

Key Factors Influencing Alkylation Yield

Achieving optimal yield is a multifactorial challenge. Beyond the choice of alkylating agent, the following parameters must be carefully controlled.

  • Substrate Electronics: The nucleophilicity of the thiazole nitrogen is influenced by substituents on the ring. Electron-donating groups (e.g., alkyl, amino) enhance nucleophilicity and accelerate alkylation, whereas electron-withdrawing groups (e.g., nitro, cyano) have the opposite effect.[15]

  • Leaving Group Ability: For alkyl halides, the reaction rate and often the yield follow the trend I > Br > Cl, corresponding to the stability of the leaving halide anion.

  • Solvent Choice: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetone, and acetonitrile are commonly employed.[16] They effectively solvate the transition state of SN2 reactions without interfering with the nucleophile.

  • Role of Base: For direct N-alkylation of a neutral thiazole, a base is unnecessary. However, for S-alkylation of thiazole-thiones or C-alkylation, a base like potassium carbonate or sodium hydride is required to generate the more potent thiolate or carbanion nucleophile.[8][16][17]

  • Temperature and Reaction Time: While heating can increase reaction rates, excessive temperatures may lead to decomposition or side-product formation. Reaction progress should always be monitored (e.g., by TLC) to determine the optimal endpoint.

  • Microwave Irradiation: This non-classical heating technique has been shown to dramatically reduce reaction times and improve yields for certain thiazole syntheses, particularly in domino reactions.[6][13][18]

Validated Experimental Protocols

The following protocols are provided as self-validating systems, incorporating explanations for key steps to ensure reproducibility and understanding.

Protocol 1: General Procedure for N-Alkylation of 4-Phenylthiazole

This protocol details the synthesis of an N-alkylated thiazolium salt, a common objective in catalysis and ionic liquid development.

Mechanism Insight: This is a direct SN2 reaction where the N3 atom of the thiazole acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the bromide leaving group.

Caption: General mechanism for N-alkylation of a thiazole.

Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-phenylthiazole (1.0 eq.) in anhydrous acetonitrile (10 mL per mmol of thiazole).

    • Causality: Anhydrous solvent is crucial to prevent side reactions involving water, which could hydrolyze the alkylating agent or interfere with the reaction.

  • Addition of Alkylating Agent: Add the alkyl bromide (e.g., benzyl bromide, 1.1 eq.) to the solution dropwise at room temperature.

    • Causality: A slight excess of the alkylating agent ensures the complete consumption of the starting thiazole. Dropwise addition helps control any initial exotherm.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiazole spot is no longer visible.

  • Product Isolation: Cool the mixture to room temperature and then place it in an ice bath for 30 minutes. The thiazolium salt product, which is typically less soluble in the solvent upon cooling, will precipitate.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold diethyl ether (2 x 10 mL) to remove any unreacted alkylating agent.

    • Causality: Diethyl ether is a non-polar solvent in which the ionic thiazolium salt is insoluble, making it an excellent choice for washing away non-polar impurities.

  • Yield Determination: Dry the purified solid under vacuum to a constant weight. Calculate the percentage yield based on the initial amount of the limiting reagent (4-phenylthiazole). Confirm product identity using ¹H NMR and Mass Spectrometry.

Protocol 2: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a cornerstone of thiazole chemistry, illustrating how an α-haloketone is used to construct the ring itself.[6][7]

Mechanism Insight: The reaction initiates with the nucleophilic sulfur of thiourea attacking the α-carbon of the α-bromoacetophenone (S-alkylation). This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole.

Methodology:

  • Reagent Preparation: To a solution of α-bromoacetophenone (1.0 eq.) in ethanol (15 mL per mmol) in a round-bottom flask, add thiourea (1.1 eq.).

    • Causality: Ethanol is a common solvent for Hantzsch synthesis, as it effectively dissolves both reactants. A slight excess of thiourea is used to drive the reaction to completion.

  • Reaction Execution: Heat the mixture to reflux (approx. 78°C) for 3 hours. A precipitate (the hydrobromide salt of the product) will begin to form.

  • Work-up: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate until the mixture is basic (pH ~8-9).

    • Causality: The base neutralizes the hydrobromide salt, liberating the free amine form of the product, which is less soluble in the aqueous ethanol mixture and will precipitate.

  • Isolation and Purification: Collect the resulting solid by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.

  • Yield Determination: Recrystallize the crude product from ethanol to obtain purified 2-amino-4-phenylthiazole. Dry the crystals to a constant weight and calculate the yield. Characterize by NMR and compare the melting point to literature values.[12]

Conclusion and Future Outlook

The alkylation of thiazoles is a versatile and indispensable tool in synthetic and medicinal chemistry. This guide demonstrates that the choice of an alkylating agent is not arbitrary but a strategic decision based on the desired molecular architecture. Alkyl halides remain the workhorse for direct N-alkylation of the thiazole nucleus, offering predictable reactivity and high yields. In contrast, reagents like α-haloketones are integral to the de novo construction of the thiazole ring itself via the venerable Hantzsch synthesis.

Understanding the interplay between the substrate's electronic properties, the alkylating agent's reactivity, and the reaction conditions is paramount for maximizing yield. As drug discovery continues to demand ever more complex and diverse molecular entities, the rational application and further innovation of thiazole alkylation strategies will undoubtedly play a crucial role in developing the next generation of therapeutics.

References

A Comparative Guide to Alternative Reagents for Ritonavir Synthesis: Moving Beyond 4-(Chloromethyl)-2-methylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 3, 2026 – In the intricate landscape of pharmaceutical synthesis, the quest for optimized, efficient, and cost-effective manufacturing processes is perpetual. For the production of Ritonavir, a critical antiretroviral medication, the synthesis of its key thiazole-containing side chain has traditionally relied on 4-(Chloromethyl)-2-methylthiazole hydrochloride. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of alternative reagents and synthetic strategies, offering insights into potential improvements in yield, safety, and economic viability.

Ritonavir, an inhibitor of HIV protease, plays a crucial role in highly active antiretroviral therapy (HAART) and has more recently been repurposed as a pharmacokinetic enhancer in treatments for other viral infections, including COVID-19.[1][2] The molecule's complex structure necessitates a multi-step synthesis, and the introduction of the 2-methyl-4-thiazolyl-methyl group is a pivotal step. The conventional use of this compound, while effective, is not without its challenges, including potential stability issues and the handling of a chlorinated intermediate.

This guide explores viable alternatives, backed by experimental data, to provide a clear comparison for process chemists and researchers aiming to enhance the Ritonavir manufacturing process.

The Conventional Route: A Brief Overview

The established synthesis of the Ritonavir side chain often involves the Hantzsch thiazole synthesis. This classic method typically utilizes a thioamide and an α-haloketone to construct the thiazole ring. In the context of Ritonavir, isobutyramide is often used as a precursor to the corresponding thioamide, which then reacts with 1,3-dichloroacetone to form 4-(chloromethyl)-2-isopropylthiazole hydrochloride.[3][4] This intermediate serves as the electrophile for subsequent nucleophilic substitution to build the final side chain.

Alternative Strategy 1: Leveraging 4-(Hydroxymethyl)-2-methylthiazole

A promising alternative to the chloromethyl intermediate is the use of 4-(hydroxymethyl)-2-methylthiazole. This approach offers the advantage of avoiding a chlorinated intermediate, potentially leading to a more favorable environmental and safety profile. The hydroxyl group can be activated in situ to facilitate the subsequent nucleophilic substitution.

Synthetic Pathway and Mechanistic Considerations

The synthesis of 4-(hydroxymethyl)-2-methylthiazole can be achieved through various methods, including the reduction of a corresponding 4-formyl or 4-carboxy-2-methylthiazole. Once obtained, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, or activated directly using reagents like Mitsunobu conditions.

G

Experimental Protocol: Synthesis of 4-(Hydroxymethyl)-2-methylthiazole and Subsequent Coupling

Step 1: Synthesis of 4-(Hydroxymethyl)-2-methylthiazole

  • To a solution of ethyl 2-methylthiazole-4-carboxylate (1 equivalent) in a suitable solvent (e.g., anhydrous THF or ethanol) at 0 °C, slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) (1.5-2 equivalents).

  • Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction carefully with water or a saturated aqueous solution of sodium sulfate.

  • Filter the resulting mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-(hydroxymethyl)-2-methylthiazole.

Step 2: Activation and Nucleophilic Substitution

  • Dissolve 4-(hydroxymethyl)-2-methylthiazole (1 equivalent) in an anhydrous solvent like dichloromethane or toluene.

  • Add a base such as triethylamine or pyridine (1.2 equivalents).

  • Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • The resulting tosylated intermediate can then be directly used in the subsequent nucleophilic substitution reaction with the appropriate amine fragment of the Ritonavir backbone.

Performance Comparison
Parameter4-(Chloromethyl)-2-methylthiazole HCl4-(Hydroxymethyl)-2-methylthiazole
Starting Materials Thioacetamide, 1,3-Dichloroacetone2-Methyl-4-thiazolecarboxylic acid ester
Number of Steps Fewer (direct formation)Potentially more (reduction, then activation)
Reagent Handling Involves a chlorinated, potentially lachrymatory intermediateAvoids chlorinated intermediates; tosylating agents require care
Yield Generally goodCan be high, dependent on reduction and activation steps
Byproducts HCl and other inorganic saltsTosylate salts, which are often crystalline and easily removed
Overall Efficiency Established and well-optimizedMay offer advantages in terms of safety and environmental impact

Alternative Strategy 2: The Use of 4-(Bromomethyl)-2-methylthiazole

Another alternative involves replacing the chloride leaving group with a bromide. Generally, alkyl bromides are more reactive than their corresponding chlorides in SN2 reactions due to the lower bond dissociation energy of the C-Br bond and the better leaving group ability of the bromide ion.

Synthetic Pathway and Mechanistic Considerations

The synthesis of 4-(bromomethyl)-2-methylthiazole can be achieved via similar Hantzsch-type cyclizations using 1,3-dibromoacetone instead of 1,3-dichloroacetone. Alternatively, the hydroxyl group of 4-(hydroxymethyl)-2-methylthiazole can be converted to a bromide using reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide/triphenylphosphine.

G

Experimental Protocol: Synthesis of 4-(Bromomethyl)-2-methylthiazole
  • To a solution of thioacetamide (1 equivalent) in a suitable solvent (e.g., ethanol), add 1,3-dibromoacetone (1 equivalent).

  • Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Upon completion, the product can be isolated by extraction and purified by chromatography or crystallization to yield 4-(bromomethyl)-2-methylthiazole.

Performance Comparison
Parameter4-(Chloromethyl)-2-methylthiazole HCl4-(Bromomethyl)-2-methylthiazole
Reactivity Moderately reactiveMore reactive, potentially leading to faster reaction times and lower temperatures
Synthesis Well-establishedSimilar to the chloro-derivative, but may require different workup
Cost of Starting Materials 1,3-Dichloroacetone is generally more accessible1,3-Dibromoacetone may be more expensive
Side Reactions Standard SN2 conditions are well-definedIncreased reactivity could lead to more side products if not carefully controlled
Overall Efficiency Reliable and widely usedMay offer kinetic advantages in the coupling step

Conclusion

The synthesis of the thiazole-containing side chain of Ritonavir is a critical step that offers opportunities for process optimization. While this compound remains a widely used and effective reagent, alternative strategies, particularly the use of 4-(hydroxymethyl)-2-methylthiazole, present compelling advantages in terms of safety and environmental considerations. The use of the corresponding bromomethyl derivative may also offer kinetic benefits.

The choice of reagent will ultimately depend on a comprehensive evaluation of factors including raw material cost, process safety, environmental impact, and overall process robustness. The experimental data and comparative analysis presented in this guide aim to provide a solid foundation for researchers and process chemists to make informed decisions in the development of improved and more sustainable synthetic routes for Ritonavir.

References

A Comparative Guide to the Validation of 4-(Chloromethyl)-2-methylthiazole Hydrochloride Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. 4-(Chloromethyl)-2-methylthiazole hydrochloride is a critical building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final drug product. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the validation of this compound purity, supported by experimental data and protocols grounded in scientific integrity.

The Critical Role of Purity in Pharmaceutical Intermediates

This compound (C₅H₇Cl₂NS, MW: 184.08 g/mol ) is a reactive intermediate.[1][2] Impurities, whether from the manufacturing process or degradation, can lead to the formation of undesired side products, potentially impacting the biological activity and safety profile of the final API. Therefore, a robust, validated analytical method to assess its purity is not just a regulatory requirement but a scientific necessity.

High-Performance Liquid Chromatography (HPLC) stands out as the premier analytical technique for this purpose due to its high resolution, sensitivity, and suitability for non-volatile and thermally labile compounds.[3] This guide will dissect the validation of an HPLC method for this compound, following the stringent guidelines of the International Council for Harmonisation (ICH).[4][5]

Comparative Analysis of Analytical Techniques

While HPLC is the method of choice, other techniques could be considered. This table provides a comparative overview.

Analytical TechniquePrincipleAdvantagesDisadvantagesPrimary Applications
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established for purity and assay determination.[3]Higher cost of instrumentation and solvents compared to some other methods.Purity determination, assay for potency, stability testing, and impurity profiling.
Gas Chromatography (GC) Separation based on the volatility of the analyte in a gaseous mobile phase.Excellent for the analysis of volatile impurities.Not suitable for non-volatile or thermally unstable compounds like this compound without derivatization.Analysis of volatile organic impurities.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and inexpensive for qualitative analysis.Lower resolution and sensitivity compared to HPLC, not ideal for quantitative analysis.Rapid screening and reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed structural information, can be quantitative.Lower sensitivity than HPLC, complex mixtures can be difficult to analyze.Structural elucidation and confirmation of identity.

Given the requirements for quantitative purity assessment and impurity profiling, HPLC emerges as the most suitable technique.

A Validated HPLC Method for this compound

The following is a representative HPLC method developed for the purity determination of this compound.

Chromatographic Conditions
ParameterConditionRationale
Column C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent retention and separation for moderately polar compounds like the target analyte.
Mobile Phase Acetonitrile: 0.02 M Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with phosphoric acid) (40:60 v/v)The combination of an organic modifier (acetonitrile) and an acidic aqueous buffer allows for good peak shape and resolution. The acidic pH suppresses the ionization of any potential acidic impurities.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency.
Detection Wavelength 245 nmDetermined from the UV spectrum of this compound to ensure maximum absorbance and sensitivity.
Injection Volume 10 µLA typical injection volume for standard analytical HPLC systems.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.

The Pillars of HPLC Method Validation

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[6] For the purity assessment of this compound, the following parameters, as stipulated by ICH guidelines, must be rigorously evaluated.[4][7]

Caption: Workflow for the validation of a new analytical method.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:

  • Inject a blank solution (diluent) to ensure no interfering peaks at the retention time of the analyte.

  • Inject a solution of the this compound reference standard.

  • Inject a sample solution of this compound.

  • If available, inject solutions of known impurities.

  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample and analyze the stressed samples.

Acceptance Criteria:

  • The analyte peak should be well-resolved from any impurity or degradation peaks (resolution > 2).

  • Peak purity analysis (using a photodiode array detector) should confirm no co-eluting peaks.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

Experimental Protocol:

  • Prepare a stock solution of the this compound reference standard.

  • Prepare a series of at least five concentrations ranging from the reporting level of impurities to 120% of the assay concentration.[8]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • Visual inspection of the plot should show a linear relationship.

Accuracy

Accuracy is the closeness of the test results to the true value. It is often expressed as percent recovery.

Experimental Protocol:

  • Prepare a sample matrix (placebo) if analyzing a formulated product. For the bulk substance, accuracy is typically inferred from linearity.

  • Spike the placebo with known concentrations of the this compound reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate and analyze.

  • Calculate the percent recovery for each sample.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The relative standard deviation (RSD) for repeatability should be ≤ 2.0%.

  • The RSD for intermediate precision should be within established limits, demonstrating the method's consistency.

Caption: Relationship between Repeatability and Intermediate Precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ should be sufficiently low to quantify any potential impurities at their specified reporting levels.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol:

  • Introduce small variations to the method parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Column temperature (e.g., ± 2°C)

    • pH of the mobile phase buffer (e.g., ± 0.1 units)

  • Analyze the sample under each modified condition and evaluate the impact on the results.

Acceptance Criteria:

  • The system suitability parameters should remain within acceptable limits.

  • The results should not be significantly affected by the variations, demonstrating the method's reliability for routine use.

System Suitability

System suitability testing is an integral part of the analytical procedure to ensure the performance of the chromatographic system.

Experimental Protocol:

  • Before each analytical run, inject a standard solution multiple times (e.g., five replicates).

  • Calculate the system suitability parameters.

Acceptance Criteria:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: > 2000

  • Relative standard deviation (RSD) of peak areas: ≤ 2.0%

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity Analyte peak is well-resolved from all other peaks (resolution > 2); no co-elution.
Linearity Correlation coefficient (r²) ≥ 0.999.
Accuracy Mean recovery of 98.0% - 102.0%.
Precision (Repeatability) RSD ≤ 2.0%.
LOQ Sufficiently low to quantify impurities at reporting levels.
Robustness Results are unaffected by minor changes in method parameters.
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of peak areas ≤ 2.0%.

Conclusion

The validation of an HPLC method for determining the purity of this compound is a meticulous process that underpins the quality and safety of pharmaceutical products. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, a reliable and reproducible analytical method can be established. This guide provides a comprehensive framework for this validation process, grounded in the principles of scientific integrity and regulatory compliance. The adoption of such a validated method is indispensable for any laboratory involved in the development and manufacturing of pharmaceuticals utilizing this key intermediate.

References

A Senior Application Scientist's Guide to 4-(Chloromethyl)-2-methylthiazole Hydrochloride: A Comparative Analysis of Reactivity in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a synthetic route and the ultimate success of a drug discovery program. Among the diverse array of heterocyclic scaffolds, 4-(chloromethyl)-2-methylthiazole hydrochloride has emerged as a versatile and highly valuable intermediate. Its utility stems from the presence of a reactive chloromethyl group appended to a thiazole nucleus, a privileged scaffold in numerous biologically active compounds.[1][2]

This guide provides an in-depth, objective comparison of the reactivity of this compound with other key chloromethyl heterocycles. By delving into the electronic and steric factors that govern their reactivity in nucleophilic substitution reactions, this document aims to equip researchers with the knowledge to make informed decisions in the strategic design and synthesis of novel drug candidates.

The Significance of the Thiazole Scaffold and the Role of the Chloromethyl Group

The thiazole ring is a cornerstone in medicinal chemistry, appearing in a wide range of pharmaceuticals, including antivirals, antifungals, and anticancer agents.[3][4] Its prevalence is attributed to its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets. The introduction of a chloromethyl group at the 4-position provides a reactive handle for the facile introduction of diverse functionalities through nucleophilic substitution reactions, making it an invaluable tool for library synthesis and lead optimization.[5][6]

The hydrochloride salt form of 4-(chloromethyl)-2-methylthiazole enhances its stability and handling characteristics, making it a convenient reagent for a variety of synthetic transformations.[7]

Comparative Reactivity in Nucleophilic Substitution (SN2) Reactions

The primary mode of reaction for 4-(chloromethyl)-2-methylthiazole and its heterocyclic counterparts is the bimolecular nucleophilic substitution (SN2) reaction. The rate of an SN2 reaction is highly dependent on the electrophilicity of the carbon atom bearing the leaving group and the stability of the transition state.[8] In the context of chloromethyl heterocycles, the nature of the heterocyclic ring plays a pivotal role in modulating this reactivity.

To provide a clear comparison, we will evaluate the expected relative reactivities of 4-(chloromethyl)-2-methylthiazole against other common chloromethyl heterocycles: 2-(chloromethyl)pyridine, 2-(chloromethyl)furan, 2-(chloromethyl)thiophene, and 1-(chloromethyl)imidazole. For a baseline comparison, we will also include the well-characterized benzyl chloride.

Electronic Effects of the Heterocyclic Ring

The electronic nature of the heterocyclic ring, specifically its ability to withdraw or donate electron density, significantly influences the electrophilicity of the chloromethyl carbon. This effect can be qualitatively understood by examining the resonance structures and the inductive effects of the heteroatoms.

  • Thiazole: The thiazole ring is generally considered to be electron-withdrawing due to the electronegativity of the nitrogen and sulfur atoms.[9] However, the sulfur atom can also donate a lone pair of electrons into the π-system, which can partially offset the inductive withdrawal. The calculated pi-electron density indicates that the C5 position is the primary site for electrophilic substitution, suggesting some degree of electron richness in the ring.[10] The overall effect on the 4-chloromethyl group is a moderate activation towards nucleophilic attack compared to a simple alkyl chloride.

  • Pyridine: The pyridine ring is strongly electron-withdrawing due to the electronegativity of the nitrogen atom and its ability to delocalize negative charge. This effect is particularly pronounced when the chloromethyl group is at the 2- or 4-position, as the nitrogen can effectively stabilize the partial negative charge that develops on the leaving group in the SN2 transition state. Consequently, 2-(chloromethyl)pyridine is expected to be significantly more reactive than benzyl chloride.

  • Furan and Thiophene: Furan and thiophene are electron-rich aromatic heterocycles. The oxygen and sulfur atoms, respectively, donate electron density into the ring through resonance. This electron-donating nature decreases the electrophilicity of the chloromethyl carbon, thus deactivating it towards nucleophilic attack compared to benzyl chloride. Furan is more electron-donating than thiophene due to the higher electronegativity of oxygen, leading to a greater deactivation of the chloromethyl group.

  • Imidazole: The imidazole ring contains two nitrogen atoms. The overall electronic effect is complex, with one nitrogen acting as a pyridine-like electron sink and the other as a pyrrole-like electron donor. The net effect on a chloromethyl group at the 1-position is a slight deactivation compared to benzyl chloride, but it is generally more reactive than the corresponding furan and thiophene derivatives.

Steric Considerations

For SN2 reactions, steric hindrance around the reaction center is a critical factor.[11] In the case of these five-membered and six-membered chloromethyl heterocycles, the steric environment is broadly similar to that of benzyl chloride. The primary nature of the chloromethyl group ensures that the backside attack by a nucleophile is not significantly impeded by the heterocyclic ring itself. Therefore, electronic effects are the dominant factor in determining the relative reactivities of these compounds.

Estimated Relative Reactivity
CompoundHeterocycleElectronic Nature of HeterocycleExpected Relative SN2 Rate (krel vs. Benzyl Chloride)
2-(Chloromethyl)pyridine PyridineStrongly Electron-Withdrawing> 1
Benzyl Chloride BenzeneNeutral (Reference)1
4-(Chloromethyl)-2-methylthiazole ThiazoleModerately Electron-Withdrawing~ 1
1-(Chloromethyl)imidazole ImidazoleWeakly Electron-Withdrawing/Donating< 1
2-(Chloromethyl)thiophene ThiopheneElectron-Donating<< 1
2-(Chloromethyl)furan FuranStrongly Electron-Donating<<< 1

This table presents a qualitative estimation of relative reactivities based on established principles of physical organic chemistry. Actual reaction rates will be influenced by the specific nucleophile, solvent, and temperature.

The enhanced reactivity of 2-(chloromethyl)pyridine is attributed to the strong electron-withdrawing nature of the pyridine ring, which increases the electrophilicity of the methylene carbon. 4-(Chloromethyl)-2-methylthiazole is expected to have a reactivity comparable to or slightly greater than benzyl chloride due to the moderately electron-withdrawing character of the thiazole ring. In contrast, the electron-donating nature of the furan and thiophene rings is predicted to significantly decrease the rate of nucleophilic substitution.

Experimental Protocols

To provide a practical context for this comparison, the following sections detail representative experimental protocols for the synthesis of this compound and a typical nucleophilic substitution reaction.

Synthesis of this compound via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a robust and widely used method for the construction of the thiazole ring.[6][12] This protocol is adapted from established literature procedures.

Workflow for Hantzsch Thiazole Synthesis

G start Starting Materials: 1,3-Dichloroacetone Thioacetamide reaction Reaction: Ethanol, Reflux start->reaction workup Work-up: Cooling, Filtration reaction->workup product Product: This compound workup->product G reactants Reactants: 4-(Chloromethyl)-2-methylthiazole HCl Thiophenol Base (e.g., K2CO3) solvent Solvent: DMF or Acetonitrile reactants->solvent reaction Reaction: Room Temperature solvent->reaction workup Work-up: Quenching, Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Product: 4-(Phenylthiomethyl)-2-methylthiazole purification->product G Nucleophile Nucleophile Transition State [Nu---C---Cl]‡ Trigonal Bipyramidal Nucleophile->Transition State Backside Attack Product Product Transition State->Product Leaving Group\n(Chloride) Leaving Group (Chloride) Transition State->Leaving Group\n(Chloride) Substrate\n(Chloromethyl Heterocycle) Substrate (Chloromethyl Heterocycle) Substrate\n(Chloromethyl Heterocycle)->Transition State

References

The Strategic Synthesis of Thiazole-Containing Pharmaceuticals: A Comparative Guide to Convergent and Linear Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Complexity in Pharmaceutical Synthesis

In the intricate world of pharmaceutical development, the efficient synthesis of Active Pharmaceutical Ingredients (APIs) is a cornerstone of innovation and commercial viability. The architectural complexity of modern therapeutics demands a strategic approach to their chemical construction. Two fundamental strategies dominate the landscape of multi-step synthesis: the traditional linear synthesis and the more contemporary convergent synthesis . This guide provides an in-depth technical comparison of these two methodologies through the lens of synthesizing a complex, thiazole-containing antibiotic, using 4-(chloromethyl)-2-methylthiazole hydrochloride as a key building block. For researchers, scientists, and drug development professionals, understanding the nuances of these synthetic pathways is paramount for optimizing yield, minimizing production costs, and accelerating the journey from laboratory to clinic.

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs due to its diverse biological activities.[1] this compound is a versatile and reactive building block, frequently employed to introduce this critical moiety into larger molecular frameworks. The choice of synthetic strategy when utilizing this intermediate can profoundly impact the overall efficiency and scalability of the manufacturing process.

The Philosophical Divide: Linear vs. Convergent Synthesis

A linear synthesis assembles a target molecule in a sequential, step-by-step manner, where each new intermediate is derived from the previous one.[2] This approach is analogous to building a tower one floor at a time. In contrast, a convergent synthesis involves the independent preparation of several key fragments of the target molecule, which are then coupled together in the later stages of the synthesis.[2][3] This is akin to constructing different sections of a modular building separately and then assembling them on-site.

The primary advantage of a convergent approach lies in its potential for higher overall yields. In a lengthy linear sequence, the overall yield is the product of the yields of each individual step, which can lead to a rapid drop in efficiency.[2] A convergent strategy, by having fewer steps in its longest linear sequence, can mitigate this cumulative loss.[3] Furthermore, a convergent approach allows for greater flexibility, as different fragments can be synthesized in parallel, and modifications to one fragment do not necessitate repeating the entire synthetic sequence.

To illustrate these principles in a practical context, we will examine the synthesis of the third-generation cephalosporin antibiotic, Cefditoren Pivoxil, a molecule that incorporates a thiazole moiety.

Case Study: The Synthesis of Cefditoren Pivoxil

Cefditoren Pivoxil is a prodrug that is hydrolyzed in the body to its active form, cefditoren. Its structure features a complex β-lactam core, an aminothiazole side chain at the C-7 position, and a vinylthiazole side chain at the C-3 position. The synthesis of this molecule can be approached from both a linear and a convergent perspective.

The Linear Approach: A Step-by-Step Elaboration

A plausible linear synthesis of Cefditoren Pivoxil commences with the readily available 7-aminocephalosporanic acid (7-ACA), the core of many cephalosporin antibiotics.[4] The synthesis proceeds through a series of sequential modifications to this core structure.

Linear_Synthesis cluster_start Starting Material cluster_intermediates Intermediates cluster_product Final Product 7-ACA 7-ACA Protected 7-ACA Protected 7-ACA 7-ACA->Protected 7-ACA Protection Intermediate_A Intermediate_A Protected 7-ACA->Intermediate_A Introduction of C-3 vinyl group 7-ATCA 7-ATCA Intermediate_A->7-ATCA Deprotection Cefditoren Cefditoren 7-ATCA->Cefditoren Acylation with aminothiazole side chain Cefditoren Pivoxil Cefditoren Pivoxil Cefditoren->Cefditoren Pivoxil Esterification

Caption: Linear synthesis of Cefditoren Pivoxil starting from 7-ACA.

Experimental Protocol: Linear Synthesis of Cefditoren Pivoxil

  • Protection of 7-ACA: The amino and carboxylic acid groups of 7-ACA are protected to prevent unwanted side reactions in subsequent steps. This is a standard practice in complex organic synthesis.

  • Introduction of the C-3 Vinyl Group: The acetoxy group at the C-3 position of the protected 7-ACA is displaced to introduce a vinyl group, often via a Wittig-type reaction. This step is crucial for the subsequent attachment of the thiazole moiety.

  • Deprotection: The protecting groups on the 7-amino and 4-carboxylic acid functionalities are removed to yield 7-amino-3-((Z)-2-(4-methylthiazol-5-yl)vinyl)-3-cephem-4-carboxylic acid (7-ATCA).

  • Acylation of the C-7 Amino Group: The 7-ATCA intermediate is then acylated with an activated derivative of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid. This step introduces the second key side chain.

  • Esterification: Finally, the carboxylic acid at the C-4 position is esterified with iodomethyl pivalate to yield the final product, Cefditoren Pivoxil. This esterification enhances the oral bioavailability of the drug.

The Convergent Approach: A Symphony of Fragments

A convergent synthesis of Cefditoren Pivoxil involves the independent synthesis of three key fragments: the cephalosporin core, the C-7 aminothiazole side chain, and the C-3 vinylthiazole side chain. These fragments are then coupled together in the final stages.

Convergent_Synthesis cluster_fragments Fragment Synthesis cluster_coupling Fragment Coupling Thioacetamide + Dichloroacetone Thioacetamide + 1,3-Dichloroacetone Thiazole_Side_Chain 4-(chloromethyl)-2-methylthiazole Thioacetamide + Dichloroacetone->Thiazole_Side_Chain Hantzsch Synthesis Intermediate_B Intermediate_B Thiazole_Side_Chain->Intermediate_B Wittig Reaction Aminothiazole_Side_Chain (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid Cefditoren_Pivoxil Cefditoren Pivoxil Aminothiazole_Side_Chain->Cefditoren_Pivoxil Acylation & Esterification 7-ACA_Derivative Protected 7-ACA 7-ACA_Derivative->Intermediate_B Intermediate_B->Cefditoren_Pivoxil

References

A Senior Application Scientist's Guide to Thiazole Intermediates: A Cost-Benefit Analysis of 4-(Chloromethyl)-2-methylthiazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a drug manufacturing process. The thiazole ring, a privileged scaffold in medicinal chemistry, is a core component of numerous therapeutic agents. This guide provides an in-depth technical analysis of 4-(Chloromethyl)-2-methylthiazole hydrochloride, a reactive intermediate for the introduction of the 2-methyl-4-thiazolylmethyl moiety. We will objectively compare its utility and potential cost-benefits against a well-established alternative, 2-amino-5-methylthiazole, with a particular focus on the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Meloxicam.

Introduction to Thiazole Intermediates in Pharmaceutical Synthesis

The thiazole motif is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of drugs across diverse therapeutic areas. The functionalization of the thiazole ring is therefore of paramount importance to medicinal chemists. This guide focuses on two key building blocks for introducing a substituted thiazole moiety: this compound and 2-amino-5-methylthiazole.

This compound (CAS: 77470-53-2) is a reactive electrophile, poised for nucleophilic substitution at the chloromethyl group.[1][2] Its hydrochloride salt form enhances stability and handling.[2] In contrast, 2-amino-5-methylthiazole (CAS: 7305-71-7) is a nucleophile, with the amino group serving as a handle for amide bond formation or other derivatization.[3]

This guide will use the well-established industrial synthesis of Meloxicam as a case study to compare these two intermediates. While the predominant route to Meloxicam utilizes 2-amino-5-methylthiazole, we will explore a plausible, alternative synthetic strategy employing this compound to conduct a thorough cost-benefit analysis.

Comparative Synthesis of Meloxicam: A Tale of Two Thiazoles

Meloxicam, a potent and selective COX-2 inhibitor, features a 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide core linked to a 5-methyl-thiazol-2-yl group.[4] The established industrial synthesis involves the condensation of a 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ester with 2-amino-5-methylthiazole.[5][6][7]

Established Industrial Route: The Nucleophilic Approach with 2-Amino-5-methylthiazole

The reaction between 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide and 2-amino-5-methylthiazole is a well-documented and optimized process.[5][7]

Experimental Protocol: Synthesis of Meloxicam via 2-Amino-5-methylthiazole [5]

  • Reaction Setup: In a suitable reaction vessel, charge 283g (1 mol) of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide and 126g (1.1 mol) of 2-amino-5-methylthiazole.

  • Solvent Addition: Add 600 mL of dimethyl sulfoxide (DMSO) to the reaction mixture.

  • Reaction Conditions: Stir the mixture and heat to 189°C. During the reaction, continuously remove the ethanol byproduct by distillation.

  • Reaction Time: Maintain the reaction at 189°C for 3 hours.

  • Work-up and Isolation: After 3 hours, add 450 mL of ethanol to the reaction mixture and cool to room temperature. The crude product will precipitate.

  • Purification: Filter the crude product and recrystallize from tetrahydrofuran (THF) to yield pure Meloxicam.

Yield: 323g (92%) Purity: 99.4%

A Plausible Alternative: The Electrophilic Approach with this compound

While not the standard industrial method, a synthetic route to a Meloxicam analogue could be envisioned using this compound. This would involve the formation of a different linkage to the thiazole ring, providing a basis for comparison of the reactivity and cost-effectiveness of this intermediate.

Hypothetical Experimental Protocol: Synthesis of a Meloxicam Analogue via this compound

  • Reaction Setup: In a reaction vessel, dissolve the sodium salt of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-1,1-dioxide in a suitable polar aprotic solvent such as DMF or DMSO.

  • Reagent Addition: Add a stoichiometric equivalent of 4-(Chloromethyl)-2-methylthiazole (liberated from its hydrochloride salt by treatment with a mild base) to the solution.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) to facilitate the nucleophilic substitution of the chloride by the enolate of the benzothiazine derivative.

  • Reaction Monitoring: Monitor the reaction progress by a suitable technique such as TLC or HPLC.

  • Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by crystallization or column chromatography.

Cost-Benefit Analysis: A Head-to-Head Comparison

The choice between these two synthetic strategies hinges on a comprehensive analysis of their respective costs and benefits, encompassing not only the price of the starting materials but also factors like reaction efficiency, safety, and environmental impact.

Parameter4-(Chloromethyl)-2-methylthiazole HCl Route (Hypothetical)2-Amino-5-methylthiazole Route (Established)Analysis
Starting Material Cost Varies, but generally higher per mole than 2-amino-5-methylthiazole for research quantities.[8][9][10][11]More economical, especially at bulk scale.[12][13][14][15]2-amino-5-methylthiazole offers a significant cost advantage, a key driver for its use in industrial production.
Reaction Yield Expected to be high, as SN2 reactions with benzylic-like halides are typically efficient.Proven high yields (up to 92%) in optimized industrial processes.[5]The established route has a proven track record of excellent yields on a large scale. The hypothetical route's yield would require experimental validation.
Reaction Conditions Milder conditions may be possible (e.g., lower temperatures).Requires high temperatures (140-189°C).[5][7]The hypothetical route could potentially offer energy savings and a better safety profile due to milder conditions.
Byproducts & Waste Generates chloride salts as byproducts.Generates ethanol, which can be recovered. The use of DMSO as a solvent presents environmental challenges.[5][7]Both routes have environmental considerations. The high-boiling DMSO in the established route can be difficult to remove and recycle.
Safety & Handling 4-(Chloromethyl)-2-methylthiazole is a lachrymator and corrosive.[10]2-amino-5-methylthiazole is a solid with moderate toxicity.Both require careful handling, but the lachrymatory nature of the chloromethyl compound necessitates more stringent containment measures.
Process Complexity Potentially a simpler, one-step alkylation.A one-pot condensation reaction, but requires high temperatures and distillation of the byproduct.[5]The hypothetical route might offer a simpler process, but this is speculative without experimental data.

Deeper Dive: Industrial Synthesis and Green Chemistry Perspectives

The overall cost-effectiveness of a starting material is also influenced by the efficiency and environmental impact of its own synthesis.

The industrial synthesis of 2-amino-5-methylthiazole can be achieved through the cyclocondensation of 2-chloropropionaldehyde with thiourea.[3] This process is relatively straightforward and utilizes readily available starting materials.

The synthesis of 4-(Chloromethyl)-2-methylthiazole can be more complex, potentially involving the chlorination of 2-methyl-4-hydroxymethylthiazole, which itself requires a multi-step synthesis. Greener synthetic routes for thiazole derivatives are an active area of research, with a focus on using less hazardous reagents and solvents, and employing catalytic methods.[1][2][16][17] The adoption of such methods could alter the cost and environmental footprint of these intermediates in the future.

Visualizing the Synthetic Pathways

To better illustrate the discussed synthetic strategies, the following diagrams outline the core transformations.

meloxicam_synthesis_comparison cluster_0 Established Route with 2-Amino-5-methylthiazole cluster_1 Hypothetical Route with 4-(Chloromethyl)-2-methylthiazole A 4-Hydroxy-2-methyl-2H-1,2- benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide C Meloxicam A->C Condensation (DMSO, 189°C) B 2-Amino-5-methylthiazole B->C D 4-Hydroxy-2-methyl-2H-1,2- benzothiazine-1,1-dioxide (sodium salt) F Meloxicam Analogue D->F SN2 Alkylation (DMF, 60-80°C) E 4-(Chloromethyl)-2-methylthiazole E->F

References

A Spectroscopic Guide to 4-(Chloromethyl)-2-methylthiazole Hydrochloride and Its Derivatives: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous characterization of molecular structures is paramount. The thiazole ring, a key heterocyclic scaffold, is a recurring motif in a multitude of bioactive compounds and functional materials. Among its many variants, 4-(chloromethyl)-2-methylthiazole and its derivatives serve as crucial building blocks in the synthesis of novel therapeutic agents and specialized polymers. This guide offers an in-depth spectroscopic comparison of 4-(chloromethyl)-2-methylthiazole hydrochloride and its key derivatives, providing researchers, scientists, and drug development professionals with the foundational data and interpretive insights necessary for confident structural elucidation and quality control.

This technical brief moves beyond a simple cataloging of data, delving into the causality behind the observed spectroscopic behaviors. By understanding how subtle changes in the substituent at the 4-position—specifically, the transformation of the chloromethyl group to hydroxymethyl and aminomethyl functionalities—influence the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) signatures, researchers can gain a deeper understanding of their molecules. All experimental protocols described herein are designed to be self-validating, ensuring reproducibility and reliability in your own laboratory settings.

Core Structures Under Investigation

The comparative analysis will focus on the following three compounds, illustrating the spectroscopic shifts that occur with the substitution of the chloro group.

cluster_0 Core Structures A 4-(Chloromethyl)-2-methylthiazole (Parent Compound) B 4-(Hydroxymethyl)-2-methylthiazole (Hydroxy Derivative) A->B Substitution C 4-(Aminomethyl)-2-methylthiazole (Amino Derivative) A->C Substitution

Caption: Core molecular structures for comparative spectroscopic analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are highly sensitive to the electronic environment of the nuclei, offering a clear window into the structural changes upon derivatization.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the thiazole derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O for the hydrochloride salt). Ensure the sample is fully dissolved.

  • Instrument Setup : Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • ¹H NMR Acquisition : Acquire proton spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition : Acquire carbon spectra using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm and a longer relaxation delay of 2-5 seconds.

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Comparative ¹H and ¹³C NMR Data
CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
4-(Chloromethyl)-2-methylthiazole HCl ~2.7 (s, 3H, -CH₃), ~4.8 (s, 2H, -CH₂Cl), ~7.5 (s, 1H, thiazole H-5)~19 (-CH₃), ~40 (-CH₂Cl), ~125 (thiazole C-5), ~150 (thiazole C-4), ~165 (thiazole C-2)
4-(Hydroxymethyl)-2-methylthiazole ~2.6 (s, 3H, -CH₃), ~4.6 (s, 2H, -CH₂OH), ~5.4 (br s, 1H, -OH), ~7.1 (s, 1H, thiazole H-5)~19 (-CH₃), ~58 (-CH₂OH), ~120 (thiazole C-5), ~155 (thiazole C-4), ~164 (thiazole C-2)
2-Amino-4-(chloromethyl)thiazole HCl ~4.5 (s, 2H, -CH₂Cl), ~6.8 (s, 1H, thiazole H-5)~35 (-CH₂Cl), ~110 (thiazole C-5), ~148 (thiazole C-4), ~170 (thiazole C-2)[1]

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. Data for the aminomethyl derivative is inferred from the closely related 2-amino-4-(chloromethyl)thiazole hydrochloride.

Interpretation of NMR Data

The most significant changes in the NMR spectra are observed for the methylene (-CH₂-) group at the 4-position and the adjacent thiazole ring carbons.

  • ¹H NMR : The protons of the chloromethyl group in the parent compound are deshielded due to the electronegativity of the chlorine atom, resulting in a downfield shift (~4.8 ppm). Replacing chlorine with a hydroxyl group leads to an upfield shift of the methylene protons (~4.6 ppm) as oxygen is slightly less electronegative than chlorine in this context. For the amino derivative, the methylene protons would be expected to shift even further upfield. The thiazole proton (H-5) also experiences a shift, reflecting the change in the electronic nature of the substituent at C-4.

  • ¹³C NMR : The carbon of the chloromethyl group is observed around 40 ppm. The substitution with a hydroxyl group causes a significant downfield shift of the methylene carbon to ~58 ppm due to the deshielding effect of the oxygen atom. The carbon of an aminomethyl group would be expected to be in a similar region. The carbons of the thiazole ring, particularly C-4 and C-5, also exhibit noticeable shifts, providing further confirmation of the substitution. For instance, in 2-amino-4-(chloromethyl)thiazole hydrochloride, the C-5 and C-4 carbons are found around 110 ppm and 148 ppm, respectively[1].

Caption: A generalized workflow for NMR spectroscopic analysis.

II. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation :

    • Solid Samples (KBr Pellet) : Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the different functional groups.

Comparative FTIR Data
CompoundKey FTIR Absorption Bands (cm⁻¹)Interpretation
4-(Chloromethyl)-2-methylthiazole HCl ~3100-3000 (C-H stretch, aromatic), ~2980-2850 (C-H stretch, aliphatic), ~1600 (C=N stretch), ~1450 (C=C stretch), ~750-650 (C-Cl stretch)Characteristic thiazole ring vibrations and the presence of the C-Cl bond.
4-(Hydroxymethyl)-2-methylthiazole ~3400-3200 (O-H stretch, broad), ~3100-3000 (C-H stretch, aromatic), ~2980-2850 (C-H stretch, aliphatic), ~1600 (C=N stretch), ~1450 (C=C stretch), ~1050 (C-O stretch)The appearance of a broad O-H stretching band and a C-O stretching band confirms the presence of the hydroxyl group.
4-(Aminomethyl)-2-methylthiazole ~3400-3250 (N-H stretch, may show two bands for -NH₂), ~3100-3000 (C-H stretch, aromatic), ~2980-2850 (C-H stretch, aliphatic), ~1620 (N-H bend), ~1600 (C=N stretch), ~1450 (C=C stretch)The presence of N-H stretching and bending vibrations are indicative of the primary amine group.

Note: Data for the aminomethyl derivative is based on general spectroscopic principles for primary amines. A study on 2-amino-4-methylthiazole showed characteristic bands for the amino group, which supports these expected regions[2][3][4][5].

Interpretation of FTIR Data

The key diagnostic feature in the FTIR spectra is the appearance or disappearance of bands associated with the substituent at the 4-position.

  • The C-Cl stretch in the parent compound is typically found in the fingerprint region (below 800 cm⁻¹) and can sometimes be difficult to assign definitively without comparison.

  • The most prominent change in the hydroxy derivative is the appearance of a broad O-H stretching band in the 3400-3200 cm⁻¹ region, a clear indication of the hydroxyl group. A C-O stretching band around 1050 cm⁻¹ further confirms its presence.

  • For the amino derivative, the characteristic N-H stretching vibrations in the 3400-3250 cm⁻¹ region (often appearing as a doublet for a primary amine) and the N-H bending vibration around 1620 cm⁻¹ are the key identifiers.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization : Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection : Detect the ions to generate a mass spectrum.

Predicted Mass Spectrometry Fragmentation
CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)Proposed Origin
4-(Chloromethyl)-2-methylthiazole 147/149 (³⁵Cl/³⁷Cl)112, 98, 49/51Loss of Cl, Loss of CH₂Cl, [CH₂Cl]⁺
4-(Hydroxymethyl)-2-methylthiazole 129112, 98Loss of OH, Loss of CH₂OH
4-(Aminomethyl)-2-methylthiazole 128112, 98Loss of NH₂, Loss of CH₂NH₂

Note: The presence of chlorine in the parent compound will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1 due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Interpretation of Mass Spectra

The fragmentation patterns provide valuable structural clues.

  • 4-(Chloromethyl)-2-methylthiazole : The molecular ion peak will exhibit the isotopic signature of chlorine. Key fragmentation pathways include the loss of a chlorine radical to give a peak at m/z 112, and the cleavage of the C-C bond to lose the entire chloromethyl radical, resulting in a thiazole cation at m/z 98. The chloromethyl cation itself may also be observed at m/z 49 and 51.

  • 4-(Hydroxymethyl)-2-methylthiazole : The molecular ion is expected at m/z 129. Common fragmentation pathways for alcohols include the loss of a hydroxyl radical (m/z 112) and the loss of the hydroxymethyl radical (m/z 98).

  • 4-(Aminomethyl)-2-methylthiazole : The molecular ion should appear at m/z 128. For primary amines, fragmentation often involves the loss of an amino radical (m/z 112) or the entire aminomethyl group (m/z 98).

cluster_1 Mass Spectrometry Workflow F Sample Introduction G Ionization F->G H Mass Analysis G->H I Detection & Spectrum Generation H->I

Caption: A generalized workflow for mass spectrometry analysis.

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λ_max) is influenced by the extent of conjugation and the nature of the substituents.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition : Record the absorption spectrum over a range of wavelengths, typically from 200 to 400 nm.

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λ_max).

Comparative UV-Vis Data
CompoundExpected λ_max (nm)Interpretation
4-(Chloromethyl)-2-methylthiazole HCl ~250-260π → π* transition of the thiazole ring.
4-(Hydroxymethyl)-2-methylthiazole ~250-260Minimal shift expected as the hydroxyl group is not directly conjugated with the ring.
4-(Aminomethyl)-2-methylthiazole ~255-265A slight red shift (bathochromic shift) may be observed due to the electron-donating nature of the amino group, which can have a minor influence on the electronic transitions of the thiazole ring.

Note: These are expected values based on the general behavior of thiazole derivatives. The λ_max for various thiazoles typically falls in the 230-270 nm range. For instance, 2-amino-4-(chloromethyl)thiazole has a UV-Vis spectrum available[1].

Interpretation of UV-Vis Spectra

The UV-Vis spectra of these compounds are dominated by the π → π* transitions of the thiazole ring. The substituents at the 4-position are not in direct conjugation with the ring's π-system, so their effect on λ_max is expected to be modest. However, the lone pair of electrons on the nitrogen of the amino group in the aminomethyl derivative can have a slight electron-donating effect, which may lead to a small bathochromic (red) shift compared to the parent compound.

Conclusion

This guide provides a comprehensive framework for the spectroscopic comparison of this compound and its hydroxy and amino derivatives. By systematically analyzing the data from NMR, FTIR, MS, and UV-Vis spectroscopy, researchers can confidently identify these compounds and understand the structural basis for the observed spectral differences. The detailed protocols and interpretive notes serve as a practical resource for ensuring the accuracy and integrity of experimental work in the synthesis and application of these important thiazole-based building blocks.

References

A Senior Application Scientist's Guide to Benchmarking 4-(Chloromethyl)-2-methylthiazole Hydrochloride in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. 4-(Chloromethyl)-2-methylthiazole hydrochloride is a versatile heterocyclic intermediate, valued for its role in the construction of complex molecular architectures found in numerous pharmaceutical agents.[] The reactivity of its chloromethyl group is central to its utility, primarily in nucleophilic substitution reactions.[2][3]

This guide provides an in-depth technical comparison of this compound's performance in two critical classes of reactions: N-alkylation and S-alkylation. We will objectively benchmark its performance against a key alternative, 4-(bromomethyl)-2-methylthiazole, and provide supporting experimental data and mechanistic insights to inform your synthetic strategy.

The Foundation of Reactivity: Understanding the Thiazole Scaffold

The thiazole ring is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities. The ability to functionalize this core is crucial. This compound offers a reactive handle at the 4-position, allowing for the introduction of various substituents through the formation of new carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a variety of synthetic protocols.

Benchmarking Performance in N-Alkylation Reactions

N-alkylation is a fundamental transformation for the synthesis of many nitrogen-containing compounds, including key intermediates for antiviral drugs like Ritonavir.[4] In this section, we compare the performance of this compound with its bromo-analogue in a representative N-alkylation reaction.

Reaction Scheme:

N_Alkylation Thiazole_Cl 4-(Chloromethyl)-2-methylthiazole (or Bromo-analogue) Product N-Alkylated Thiazole Derivative Thiazole_Cl->Product SN2 Reaction Nucleophile Primary/Secondary Amine (e.g., Methylamine) Nucleophile->Product Base Base (e.g., K2CO3) Solvent Solvent (e.g., DMF)

Caption: General workflow for the N-alkylation of amines with 4-(halomethyl)-2-methylthiazoles.

Comparative Performance Data: N-Alkylation
ReagentNucleophileTypical Reaction TimeTypical Yield (%)Notes
4-(Chloromethyl)-2-methylthiazole HCl Methylamine12-24 hours75-85Requires slightly higher temperatures or longer reaction times.
4-(Bromomethyl)-2-methylthiazoleMethylamine4-8 hours85-95Higher reactivity due to the better leaving group ability of bromide.
Causality Behind Experimental Choices and Performance Differences

The observed difference in reaction time and yield is a direct consequence of the leaving group's ability in a bimolecular nucleophilic substitution (SN2) reaction.[5] Bromide is a better leaving group than chloride because it is a larger, more polarizable anion and a weaker base. This inherent reactivity difference often translates to milder reaction conditions and shorter reaction times for the bromo-derivative.

However, the choice of reagent is not solely based on reactivity. This compound is often more commercially available and cost-effective than its bromo counterpart, making it a preferred choice for large-scale synthesis where longer reaction times can be accommodated. The hydrochloride form also offers handling advantages due to its solid nature.

Experimental Protocol: N-Alkylation of Methylamine

This protocol is adapted from procedures used in the synthesis of intermediates for antiviral agents like Ritonavir.[6]

Materials:

  • This compound

  • Aqueous methylamine (40% solution)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, cool a 40% aqueous solution of methylamine.

  • Slowly add a solution of this compound in a polar solvent to the cooled methylamine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, extract the mixture with dichloromethane.

  • Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated product.

  • Purify the crude product by column chromatography on silica gel.

Benchmarking Performance in S-Alkylation Reactions

S-alkylation is another crucial application of this compound, enabling the synthesis of various sulfur-containing heterocyclic compounds. These motifs are present in a range of biologically active molecules.

Reaction Scheme:

S_Alkylation Thiazole_Cl 4-(Chloromethyl)-2-methylthiazole (or Bromo-analogue) Product S-Alkylated Thiazole Derivative Thiazole_Cl->Product SN2 Reaction Nucleophile Thiol or Thiolate Salt Nucleophile->Product Base Base (e.g., NaH) Solvent Solvent (e.g., THF)

Caption: General workflow for the S-alkylation of thiols with 4-(halomethyl)-2-methylthiazoles.

Comparative Performance Data: S-Alkylation
ReagentNucleophileTypical Reaction TimeTypical Yield (%)Notes
4-(Chloromethyl)-2-methylthiazole HCl Thiophenol8-16 hours80-90Reliable and cost-effective for many applications.
4-(Bromomethyl)-2-methylthiazoleThiophenol2-6 hours90-98Faster reaction and often higher yields due to enhanced reactivity.
Causality Behind Experimental Choices and Performance Differences

Similar to N-alkylation, the superior leaving group ability of bromide in the bromo-analogue results in faster reaction rates and often higher yields in S-alkylation reactions. Sulfur nucleophiles are generally "softer" than nitrogen nucleophiles, and their reactions are highly sensitive to the nature of the leaving group.

The choice between the chloro and bromo derivatives for S-alkylation will depend on a balance of factors including the desired reaction efficiency, cost of materials, and the sensitivity of other functional groups in the substrate to the reaction conditions. For substrates that are sensitive to prolonged heating, the use of the more reactive bromomethyl derivative may be advantageous.

Experimental Protocol: S-Alkylation of Thiophenol

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of thiophenol in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the sodium thiophenolate.

  • Add a solution of this compound in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 8-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Future Perspectives

This compound is a robust and valuable building block for the synthesis of a wide range of nitrogen and sulfur-containing heterocyclic compounds. While its bromo-analogue offers higher reactivity, leading to shorter reaction times and potentially higher yields, the chloro-derivative remains a cost-effective and practical choice for many applications, particularly in large-scale synthesis.

The selection between these reagents should be made on a case-by-case basis, considering factors such as the nature of the nucleophile, the desired reaction conditions, and economic considerations. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for making these informed decisions in your research and development endeavors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-(Chloromethyl)-2-methylthiazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of 4-(Chloromethyl)-2-methylthiazole hydrochloride (CAS No. 77470-53-2). As a trusted partner in your research, we are committed to providing information that ensures safety, compliance, and scientific integrity in your laboratory. This document moves beyond mere product specifications to deliver actionable insights grounded in established safety protocols.

The 'Why': Understanding the Hazard Profile

Effective and safe disposal begins with a thorough understanding of the inherent risks associated with a chemical. This compound is not merely waste; it is a hazardous substance that demands respect and careful handling. Its primary dangers, which dictate the stringent disposal protocols outlined below, are:

  • Severe Corrosivity: The compound is classified as a Category 1B corrosive substance.[1] This means it can cause severe, irreversible burns upon contact with skin and can lead to serious eye damage, including blindness.[1][2]

  • Toxicity: It is harmful if swallowed and can cause significant damage to the delicate tissues of the esophagus and stomach.[2] Inhalation of its dust or vapors can also be harmful, necessitating handling in well-ventilated areas.[2][3]

  • Hazardous Combustion Products: In the event of a fire, this compound can decompose to produce highly toxic and corrosive gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride gas.[1]

These properties make improper disposal—such as drain disposal or mixing with general waste—not only a violation of regulatory standards but also a significant danger to personnel and the environment.

Core Directive: Professional Hazardous Waste Disposal

The single most critical principle for this compound is that it must be disposed of as regulated hazardous waste .[5] All waste streams containing this compound, including the pure chemical, contaminated consumables (e.g., weigh boats, gloves, pipette tips), and reaction residues, must be collected and transferred to an approved and licensed waste disposal plant.[2][3][6]

Attempting to neutralize or treat this chemical in-house without the proper equipment and validated procedures is strongly discouraged. The most appropriate and widely accepted terminal disposal method for chlorinated organic compounds is high-temperature incineration, which ensures complete destruction of the hazardous molecule.[4]

On-Site Handling and Segregation Protocol: A Step-by-Step Guide

This protocol details the immediate, on-site procedures for safely managing the waste from the moment it is generated until it is ready for professional pickup.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure a robust barrier between you and the hazard.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] This is non-negotiable due to the severe eye damage risk.

  • Skin Protection: Wear a lab coat and appropriate protective gloves (e.g., nitrile, inspected before use).[1] Contaminated gloves must be disposed of as hazardous waste. Always wash hands thoroughly after handling.

  • Respiratory Protection: All handling should occur in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

Step 2: Waste Identification and Labeling Proper identification prevents accidental mixing and ensures compliant disposal.

  • Label Clearly: Affix a "Hazardous Waste" label to a designated, clean waste container.

  • Full Chemical Name: Write the full, unambiguous chemical name: "this compound".[7] Do not use abbreviations or chemical formulas.[7]

  • Identify Hazards: Clearly mark the container with the appropriate GHS pictograms (e.g., Corrosion).

Step 3: Container Management The integrity of the waste container is paramount to preventing leaks and exposure.

  • Use Compatible Containers: Select a sturdy, leak-proof container with a tightly sealing lid that is compatible with the chemical.[7]

  • Keep Containers Closed: Always keep the waste container sealed when not actively adding waste. This minimizes the release of any harmful vapors.

  • Do Not Mix Waste: Never mix this compound waste with other waste streams.

Step 4: Strict Waste Segregation This chemical is incompatible with several common laboratory reagents. Accidental mixing can lead to dangerous reactions.

  • Store Separately: The waste container must be stored separately from:

    • Strong oxidizing agents[1]

    • Strong acids[1]

    • Strong reducing agents[1]

  • Designated Storage Area: Keep the sealed waste container in a designated, well-ventilated secondary containment area, away from heat or ignition sources, until pickup.[8]

Emergency Protocol: Small Spill Management

In the event of a small spill within a chemical fume hood:

  • Alert & Evacuate: Alert personnel in the immediate area. Ensure the fume hood sash is lowered.

  • Don PPE: Wear the full PPE detailed in Section 3.

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, silica gel, or vermiculite.[3][9] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris using spark-proof tools into your designated hazardous waste container.[3][8]

  • Decontaminate: Wipe the spill area with a suitable decontamination solution, and dispose of the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Quantitative Data Summary

The following table summarizes key identifiers and hazard information for quick reference.

ParameterDataSource(s)
Chemical Name This compound[2][10]
CAS Number 77470-53-2[2][10]
Molecular Formula C₅H₇Cl₂NS[10]
Appearance White to pale gray powder[10]
GHS Hazard Statements H314: Causes severe skin burns and eye damage.[1]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

G Disposal Workflow for this compound A Waste Generated (Chemical or Contaminated Material) B Is this a spill? A->B C Follow Emergency Spill Protocol (Section 4) B->C Yes D Place waste in a pre-labeled, compatible container B->D No C->D E Is container properly labeled with full chemical name and hazard info? D->E F Correctly label container IMMEDIATELY (Section 3, Step 2) E->F No G Seal container tightly E->G Yes F->G H Store in designated, segregated hazardous waste area (Away from incompatibles) G->H I Contact institution's EHS to schedule pickup by licensed waste disposal service H->I J Disposal Complete I->J

Caption: Decision workflow for handling and disposal.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(Chloromethyl)-2-methylthiazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to foster a culture of safety that extends beyond mere compliance. This guide provides a detailed operational framework for the safe handling of 4-(Chloromethyl)-2-methylthiazole hydrochloride, a compound that, while crucial in many research and development pipelines, presents notable health and safety challenges. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge and procedures necessary to mitigate risks, ensuring both personal safety and the integrity of their work. This document is structured to provide not just a list of rules, but a logical, scientifically-grounded approach to laboratory safety.

Understanding the Hazard: Why Specific PPE is Crucial

This compound is classified as a hazardous substance that can cause significant harm upon exposure. The primary hazards associated with this compound are:

  • Severe Skin Irritation and Burns: Direct contact can lead to skin irritation and, in some cases, severe chemical burns.[1][2][3]

  • Serious Eye Damage: The compound is corrosive to the eyes and can cause serious, potentially irreversible damage.[1][2][3]

  • Respiratory Irritation: Inhalation of the dust or fumes may cause respiratory irritation.[1][4]

Given these hazards, a multi-layered approach to personal protective equipment is not just recommended, but essential. The Occupational Safety and Health Administration (OSHA) mandates that employers establish a written Chemical Hygiene Plan (CHP) that outlines the specific protective measures for handling hazardous chemicals.[5][6][7]

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the essential PPE for handling this compound. The selection of each component is directly linked to the specific hazards posed by the chemical.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile rubber glovesProvides good resistance against a variety of chemicals, including halogenated organic compounds.[8] Inspect gloves for any signs of degradation or puncture before use.
Eye and Face Protection ANSI Z87 certified safety glasses with side shields or tightly fitting safety goggles. A face shield is also recommended.Protects against splashes and airborne particles, preventing contact with the eyes.[9] The corrosive nature of the compound necessitates robust eye protection.[3]
Body Protection A lab coat that buttons to the collar, has long sleeves with gathered wrists, and extends to the knees.[9] For larger quantities or increased risk of splashing, a chemically resistant apron over the lab coat is advised.Prevents incidental skin contact with the chemical.[9]
Respiratory Protection To be used in a well-ventilated area, preferably within a chemical fume hood.[1][3][4] If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.Minimizes the risk of inhaling the compound, which can cause respiratory irritation.[1][4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount. The following steps provide a framework for handling this compound from receipt to disposal.

Preparation and Pre-Handling Checks
  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[2][3][4]

  • Designate a Work Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to contain any potential spills or releases.[10]

  • Assemble and Inspect PPE: Gather all necessary PPE as outlined in the table above. Visually inspect each item for defects.

  • Locate Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and unobstructed.

Handling the Chemical
  • Don PPE: Put on all required personal protective equipment before entering the designated work area.

  • Weighing and Transferring:

    • Perform all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation exposure.

    • Use a spatula or other appropriate tool to handle the powder. Avoid creating dust.

    • If transferring a solution, use a pipette or a funnel to prevent splashing.

  • Running the Reaction:

    • Set up the reaction apparatus within the chemical fume hood.

    • Ensure all joints are properly sealed to prevent the escape of vapors.

    • Continuously monitor the reaction for any signs of unexpected changes.

Post-Handling Procedures
  • Decontamination:

    • Wipe down the work surface with an appropriate decontaminating solution.

    • Clean any contaminated equipment thoroughly.

  • Doffing PPE:

    • Remove PPE in the correct order to avoid cross-contamination. A common sequence is gloves, then face shield or goggles, then lab coat.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. The National Institutes of Health (NIH) provides guidelines for the disposal of chemical waste, which should be followed.[11][12][13]

Contaminated Materials
  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, paper towels, and pipette tips, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container. Do not pour chemical waste down the sink.[14][15]

Excess Chemical
  • Excess or expired this compound must be disposed of as hazardous waste.

  • Follow your institution's specific procedures for chemical waste pickup and disposal. Ensure the waste is properly labeled with its chemical name and associated hazards.

Visualizing the Safety Workflow

To further clarify the decision-making process for ensuring safety, the following diagram illustrates the workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal start Start: Handling this compound sds Review SDS start->sds 1. Assess Hazards ppe_check Inspect PPE sds->ppe_check 2. Select Appropriate Gear emergency_prep Locate Emergency Equipment ppe_check->emergency_prep 3. Prepare for Emergencies don_ppe Don PPE emergency_prep->don_ppe 4. Initiate Work fume_hood Work in Fume Hood don_ppe->fume_hood weigh_transfer Weigh and Transfer fume_hood->weigh_transfer reaction Run Reaction weigh_transfer->reaction decontaminate Decontaminate Work Area reaction->decontaminate 5. Conclude Experiment doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands collect_waste Collect Contaminated Waste wash_hands->collect_waste 6. Manage Waste label_waste Label Hazardous Waste collect_waste->label_waste dispose Follow Institutional Disposal Protocol label_waste->dispose end End dispose->end

Caption: Workflow for Safe Handling of this compound.

Conclusion: A Commitment to Safety

The safe handling of this compound is achievable through a combination of understanding the associated hazards, utilizing the correct personal protective equipment, and adhering to rigorous operational and disposal protocols. This guide serves as a foundational document to be integrated into your laboratory's Chemical Hygiene Plan. By prioritizing safety, we not only protect ourselves and our colleagues but also ensure the continued advancement of scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Chloromethyl)-2-methylthiazole hydrochloride
Reactant of Route 2
4-(Chloromethyl)-2-methylthiazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.